Product packaging for Linoleyl-1-glyceryl ether(Cat. No.:CAS No. 10431-08-0)

Linoleyl-1-glyceryl ether

Cat. No.: B15191352
CAS No.: 10431-08-0
M. Wt: 340.5 g/mol
InChI Key: LJWCDOKHVAQUBC-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linoleyl-1-glyceryl ether is a useful research compound. Its molecular formula is C21H40O3 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O3 B15191352 Linoleyl-1-glyceryl ether CAS No. 10431-08-0

Properties

CAS No.

10431-08-0

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

3-[(9Z,12Z)-octadeca-9,12-dienoxy]propane-1,2-diol

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h6-7,9-10,21-23H,2-5,8,11-20H2,1H3/b7-6-,10-9-

InChI Key

LJWCDOKHVAQUBC-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CO)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CO)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Linoleyl-1-glyceryl Ether and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the fundamental properties, biological activities, and experimental methodologies related to linoleyl-1-glyceryl ether. Recognizing the limited direct research on this specific ether-linked lipid, this document also extensively covers the closely related and more thoroughly studied ester analog, 1-linoleoyl glycerol, as well as the broader class of alkyl glycerol ethers. This approach offers a robust resource for researchers, scientists, and drug development professionals by providing both specific data where available and valuable context from analogous compounds.

Introduction and Nomenclature

It is crucial to distinguish between the ether and ester linkages at the sn-1 position of the glycerol backbone, as this structural difference significantly impacts the molecule's chemical stability and biological function.

  • This compound (more formally 1-O-linoleyl-rac-glycerol) features a chemically stable ether bond connecting the 18-carbon linoleyl alkyl chain to the glycerol molecule. This structure makes it resistant to enzymatic hydrolysis by lipases.

  • 1-Linoleoyl glycerol (also known as 1-monolinolein) contains an ester bond at the sn-1 position. This ester linkage is susceptible to hydrolysis by various esterases and lipases, releasing linoleic acid and glycerol.

This guide will address both of these compounds to provide a comprehensive understanding of this class of lipids.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-Linoleoyl Glycerol

PropertyValueSource(s)
CAS Number 2277-28-3[1]
Molecular Formula C₂₁H₃₈O₄[2]
Molecular Weight 354.52 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[2]
Melting Point 14-15 °C[1]
Boiling Point 485.0 ± 40.0 °C (Predicted)[1]
Density 0.981 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO and EthanolMedChemExpress

Table 2: Physicochemical Properties of Selachyl Alcohol (1-O-oleyl-glycerol) - A Representative Alkyl Glycerol Ether

PropertyValueSource(s)
CAS Number 593-31-7[3]
Molecular Formula C₂₁H₄₂O₃[4]
Molecular Weight 342.56 g/mol [4]
Synonyms Glyceryl monooleyl ether[3]

Synthesis and Experimental Protocols

Synthesis of 1-Linoleoyl-sn-glycerol

A common method for the synthesis of 1-monoacylglycerols involves the protection of the sn-2 and sn-3 hydroxyl groups of glycerol, followed by acylation at the sn-1 position and subsequent deprotection. A representative synthesis scheme is described below.[5]

Experimental Protocol: Synthesis of 1-Linoleoyl-sn-glycerol [5]

  • Protection: Start with a protected glycerol derivative, such as 2,3-O-isopropylidene-sn-glycerol.

  • Acylation: The free hydroxyl group at the sn-1 position is esterified with linoleic acid. This reaction is typically carried out in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Deprotection: The protecting group (e.g., isopropylidene) is removed, often using acidic conditions, to yield the final 1-linoleoyl-sn-glycerol.

  • Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography.

General Synthesis of 1-O-Alkyl-glycerol Ethers

The synthesis of alkyl glycerol ethers involves forming a stable ether linkage. A general approach is the Williamson ether synthesis.

Experimental Protocol: General Synthesis of 1-O-Alkyl-glycerol Ethers [6]

  • Protection: Similar to the ester synthesis, a protected glycerol such as 1,3-benzylideneglycerol is used to ensure selective alkylation at the desired position.[6]

  • Alkylation: The protected glycerol is reacted with an alkyl halide (e.g., linoleyl iodide or bromide) in the presence of a strong base (e.g., sodium hydride) to form the ether bond.

  • Deprotection: The protecting group is removed to yield the 1-O-alkyl-glycerol.[6]

  • Purification: The product is purified via column chromatography.

Analytical Methods: Lipid Analysis by LC-MS/MS

The analysis of glycerolipids is commonly performed using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Lipid Extraction and Analysis [7][8]

  • Lipid Extraction: Lipids are extracted from biological samples using methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system.[7] An alternative is using methyl-tert-butyl ether (MTBE) for a less hazardous extraction. Internal standards for each lipid class should be added prior to extraction for accurate quantification.

  • Chromatographic Separation: The extracted lipids are separated using reversed-phase liquid chromatography (RPLC), typically with a C18 or C8 column. A gradient elution with solvents like acetonitrile and isopropanol containing additives like ammonium acetate is commonly employed.[7][9]

  • Mass Spectrometry Detection: The separated lipids are ionized using electrospray ionization (ESI) in both positive and negative ion modes. Detection is performed using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of MS/MS fragmentation for structural identification.[8]

  • Data Analysis: Lipid identification is achieved by matching the accurate mass and MS/MS fragmentation patterns with lipid databases such as LIPID MAPS.[8]

Biological Activity and Signaling Pathways

Ether- and ester-linked glycerolipids exhibit distinct and significant biological activities.

1-Linoleoyl Glycerol

1-Linoleoyl glycerol is involved in inflammatory signaling and serves as a precursor for other lipids.[10]

  • Lp-PLA₂ Inhibition: Both the (R) and (S) enantiomers of 1-linoleoyl glycerol have been shown to inhibit Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) with IC₅₀ values of 45.0 and 52.0 μM, respectively.[10]

  • Anti-inflammatory Effects: It can mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in IL-6.[10]

  • Metabolism: In human eosinophils and neutrophils, 1-linoleoyl glycerol is metabolized by lipoxygenases (LOX) to produce hydroxylated derivatives such as 13-hydroxyoctadecadienoic acid-glycerol (13-HODE-G) and 15-LOX metabolites.[10]

Metabolism_of_1_Linoleoyl_Glycerol 1_LG 1-Linoleoyl Glycerol LpPLA2 Lp-PLA₂ 1_LG->LpPLA2 Inhibits LOX Lipoxygenases (in neutrophils/eosinophils) 1_LG->LOX Metabolized by Inflammation Inflammation 1_LG->Inflammation Mitigates HODE_G 13-HODE-G and 15-LOX metabolites LOX->HODE_G IL6 IL-6 Inflammation->IL6 Leads to ApoCIII Apolipoprotein CIII ApoCIII->Inflammation Induces

Metabolism and activity of 1-Linoleoyl Glycerol.
Alkyl Glycerol Ethers

Alkyl glycerol ethers (AGEs), including this compound, are known for their diverse biological roles, from modulating immune responses to acting as precursors for potent signaling molecules.[11][12]

  • Immune Modulation: AGEs can stimulate the immune system by activating macrophages and increasing the production of neutrophils.[11][12]

  • Anti-Tumor Activity: Certain unsaturated AGEs, such as selachyl alcohol (18:1), have demonstrated potent anti-tumor and anti-metastasis activities.[13]

  • PKC Inhibition: AGEs can directly inhibit Protein Kinase C (PKC), a key enzyme in many signal transduction cascades.[12]

  • Precursors to Signaling Lipids: AGEs are metabolic precursors for plasmalogens, which are critical components of cell membranes and have antioxidant properties, and Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation.[12]

Alkyl_Glycerol_Ether_Signaling cluster_direct Direct Actions cluster_precursor Precursor Role AGEs Alkyl Glycerol Ethers (e.g., this compound) PKC Protein Kinase C (PKC) AGEs->PKC Inhibits Immune_Cells Immune Cells (Macrophages, Neutrophils) AGEs->Immune_Cells Activates Cellular_Signaling Cellular Signaling PKC->Cellular_Signaling Modulates Immune_Response Immune Response Immune_Cells->Immune_Response Modulates AGEs_p Alkyl Glycerol Ethers Plasmalogens Plasmalogens AGEs_p->Plasmalogens Biosynthesis PAF Platelet-Activating Factor (PAF) AGEs_p->PAF Biosynthesis Membrane_Function Membrane Function & Antioxidant Defense Plasmalogens->Membrane_Function Maintains Inflammation_Signaling Inflammation PAF->Inflammation_Signaling Mediates

Signaling roles of Alkyl Glycerol Ethers.

Conclusion

This compound and its ester analog, 1-linoleoyl glycerol, represent a class of bioactive lipids with significant potential in research and drug development. While the ether-linked form offers metabolic stability, the ester-linked counterpart is more extensively studied and known for its role in inflammatory pathways. The broader family of alkyl glycerol ethers demonstrates a wide range of biological activities, including immune modulation and anti-tumor effects, largely through their influence on key signaling pathways and their role as precursors to other potent lipid mediators. This guide provides a foundational understanding of these compounds, summarizing their core properties and offering detailed experimental protocols to facilitate further investigation.

References

Unveiling Linoleyl-1-Glyceryl Ether: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of linoleyl-1-glyceryl ether and the broader class of 1-O-alkyl glycerol ethers, detailing their natural origins, methodologies for isolation and analysis, and their emerging biological significance.

Executive Summary

This compound, a specific 1-O-alkyl glycerol ether (AGE) with an 18-carbon chain and two double bonds, represents a molecule of significant interest within the field of lipidomics and drug discovery. However, scientific literature specifically detailing the natural abundance and isolation of this compound is notably scarce. This guide, therefore, provides a comprehensive overview of the broader class of 1-O-alkyl glycerol ethers, offering insights into their known natural sources, established isolation and analytical protocols, and their recognized roles in cellular signaling. While direct quantitative data for this compound remains elusive, the methodologies presented herein are directly applicable to its future investigation. The information is intended to equip researchers with the foundational knowledge and technical understanding necessary to pursue the discovery and characterization of this and other rare ether lipids.

Natural Sources of 1-O-Alkyl Glycerol Ethers

1-O-alkyl glycerol ethers are predominantly found in marine organisms, where they are believed to play a role in chemical defense and as precursors to biologically active ether lipids.[1] Marine invertebrates, in particular, are rich sources of a complex mixture of AGEs with varying alkyl chain lengths and degrees of unsaturation.[1]

While specific data for this compound is limited, studies on the composition of AGEs from various marine sources provide a valuable framework for understanding their distribution.

Table 1: Distribution of 1-O-Alkyl Glycerol Ethers in Select Marine Organisms

OrganismMajor Alkyl Chains DetectedReference
Marine Sponge (Guitarra abbotti)C22:1, C23:1, C24:1[1]
Marine Sponge (Desmapsamma anchorata)C16:0 (Chimyl alcohol), C17:0, C18:0 (Batyl alcohol)[2]
Shark Liver Oil (Centrophorus squamosus)C12:0, C14:0, C16:0, C18:0, C16:1, C18:1[3]
Squid (Berryteuthis magister)General AGEs (specific chains not detailed)
Mollusks, Starfish, Corals, AscidiansVarious saturated and unsaturated AGEs[1]

It is important to note that the alkyl chain composition of AGEs can vary significantly between species and even within different tissues of the same organism. The presence of a glyceryl ether with a C18 chain and two double bonds has been anecdotally reported in some analyses of marine-derived MAGEs (monoalkyl glycerol ethers), but quantitative data and specific structural confirmation are lacking.

Isolation and Purification of 1-O-Alkyl Glycerol Ethers

The isolation of AGEs from natural sources is a multi-step process that involves lipid extraction, fractionation, and purification. The following protocol is a generalized methodology derived from procedures used for the isolation of AGEs from marine sponges.[1][4]

Experimental Protocol: Isolation from Marine Sponges

1. Extraction of Total Lipids:

  • Lyophilized and ground sponge tissue is subjected to exhaustive extraction with a polar solvent, typically ethanol or a chloroform:methanol mixture, at room temperature.
  • The resulting extract is filtered and concentrated under reduced pressure to yield the crude total lipid extract.

2. Fractionation of the Crude Extract:

  • The crude extract is partitioned between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., 80% aqueous ethanol) to separate lipids based on polarity.
  • The ethanol-water phase, containing the more polar lipids including AGEs, is collected and concentrated.

3. Column Chromatography:

  • The concentrated polar fraction is subjected to column chromatography on silica gel.
  • A stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol) is used to elute different lipid classes.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing AGEs.

4. Purification by High-Performance Liquid Chromatography (HPLC):

  • The AGE-containing fractions from column chromatography are pooled, concentrated, and further purified by reversed-phase HPLC.
  • An isocratic or gradient elution with a solvent system such as methanol:water is typically employed to isolate the pure AGE fraction.

5. Characterization:

  • The structure of the isolated AGEs is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) of their trimethylsilyl (TMS) or isopropylidene derivatives.[1][2]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of AGEs. Prior to analysis, the hydroxyl groups of the glycerol moiety are typically derivatized to increase their volatility.

Experimental Protocol: GC-MS Analysis of AGEs

1. Derivatization (Isopropylidene Derivatives):

  • The purified AGE fraction is dissolved in acetone containing a catalytic amount of an acid (e.g., perchloric acid).
  • The reaction mixture is stirred at room temperature to form the isopropylidene derivatives.
  • The reaction is quenched, and the derivatives are extracted with a non-polar solvent.

2. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).
  • The oven temperature is programmed to separate the different AGE derivatives based on their chain length and unsaturation.
  • The eluting compounds are detected by a mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for structural elucidation and identification.[2]

Biological Significance and Signaling Pathways

1-O-alkyl glycerol ethers are not merely structural components of cell membranes but are also involved in various cellular signaling pathways. They serve as precursors for the biosynthesis of more complex and potent signaling molecules, such as the platelet-activating factor (PAF), a key mediator of inflammation.[5]

Furthermore, AGEs and their derivatives have been shown to modulate the activity of several key signaling proteins, including protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5][6] The incorporation of AGEs into cell membranes can also alter membrane fluidity and the function of membrane-associated proteins.[3]

Signaling Pathways Involving 1-O-Alkyl Glycerol Ethers

The following diagram illustrates the central role of 1-O-alkyl glycerol ethers as precursors to ether lipids and their influence on key signaling cascades.

AGE_Signaling AGE 1-O-Alkyl Glycerol Ether (e.g., this compound) PL Plasmalogens AGE->PL Biosynthesis PAF Platelet-Activating Factor (PAF) AGE->PAF Biosynthesis PKC Protein Kinase C (PKC) AGE->PKC Modulation PI3K_Akt PI3K/Akt Pathway AGE->PI3K_Akt Modulation Membrane Membrane Properties (Fluidity, Rafts) PL->Membrane Inflammation Inflammation PAF->Inflammation MAPK MAPK Pathway (ERK) PKC->MAPK CellGrowth Cell Growth & Survival MAPK->CellGrowth PI3K_Akt->CellGrowth

Caption: Signaling pathways influenced by 1-O-alkyl glycerol ethers.

Experimental Workflow

The following diagram provides a visual representation of the general workflow for the isolation and analysis of 1-O-alkyl glycerol ethers from natural sources.

Isolation_Workflow Start Natural Source (e.g., Marine Sponge) Extraction Total Lipid Extraction (Solvent Extraction) Start->Extraction Fractionation Fractionation (Liquid-Liquid Partitioning) Extraction->Fractionation ColumnChrom Column Chromatography (Silica Gel) Fractionation->ColumnChrom HPLC Purification (Reversed-Phase HPLC) ColumnChrom->HPLC Derivatization Derivatization (e.g., Isopropylidene) HPLC->Derivatization GCMS Analysis (GC-MS) Derivatization->GCMS Characterization Structural Elucidation (NMR, MS Data) GCMS->Characterization

Caption: General workflow for the isolation and analysis of 1-O-alkyl glycerol ethers.

Conclusion and Future Directions

While the specific natural sources and quantitative abundance of this compound remain an open area for investigation, the broader class of 1-O-alkyl glycerol ethers presents a rich field for discovery. The methodologies for their isolation and analysis are well-established and can be readily applied to the search for novel ether lipids. The known biological activities of AGEs in modulating key signaling pathways underscore their potential as lead compounds for drug development. Future research should focus on targeted screening of diverse natural sources, particularly marine organisms from underexplored environments, for the presence of this compound and other rare AGEs. The development of more sensitive analytical techniques will further aid in the detection and quantification of these low-abundance lipids, paving the way for a deeper understanding of their physiological roles and therapeutic potential.

References

The Endogenous Roles of Linoleyl-1-Glyceryl Ether: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Linoleyl-1-glyceryl ether is a specific monoalkylglycerol, a class of ether lipids that are gaining recognition for their diverse and significant endogenous roles. While direct research on this compound is limited, this technical guide synthesizes the current understanding of unsaturated 1-O-alkylglycerols to infer its potential biological functions, signaling pathways, and implications for drug development. This whitepaper details the biosynthesis of ether lipids, explores the established anti-cancer and immunomodulatory activities of structurally similar unsaturated alkylglycerols, and provides relevant experimental protocols for their study. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using DOT language diagrams.

Introduction to Ether Lipids and this compound

Ether lipids are a class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol backbone, distinguishing them from the more common ester-linked glycerolipids.[1] These lipids are not merely structural components of cell membranes but are also involved in critical signaling pathways.[1][2] Monoalkylglycerol ethers (MAGEs) are a subclass of ether lipids that can be generated from the precursors of platelet-activating factor.[1]

This compound, the focus of this paper, is an unsaturated monoalkylglycerol with an 18-carbon chain and two double bonds (18:2). While its direct endogenous roles are not yet fully elucidated, its structural similarity to other bioactive unsaturated alkylglycerols, such as oleoyl-1-glyceryl ether (selachyl alcohol), suggests it may possess significant biological activities.[3][4]

Biosynthesis of this compound

The biosynthesis of ether lipids is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.[5] The formation of the ether bond is a critical step, catalyzed by two peroxisomal enzymes: dihydroxyacetonephosphate acyltransferase (DHAPAT) and alkyldihydroxyacetonephosphate synthase (ADAPS).[1]

The likely biosynthetic pathway for this compound would involve the following key steps:

  • Acylation of Dihydroxyacetone Phosphate (DHAP): DHAPAT acylates DHAP at the sn-1 position using a long-chain acyl-CoA. For the synthesis of this compound, this would theoretically be linoleoyl-CoA.[5]

  • Formation of the Ether Bond: ADAPS exchanges the acyl group for a fatty alcohol, forming 1-O-alkyl-dihydroxyacetone phosphate. The fatty alcohol required, linoleyl alcohol, would be generated from linoleoyl-CoA by a fatty acyl-CoA reductase (FAR1 or FAR2).[5]

  • Reduction and Subsequent Modifications: The resulting alkyl-DHAP is then reduced to 1-O-alkyl-glycerol-3-phosphate (AGP). AGP can then be dephosphorylated to yield this compound.[5]

Ether_Lipid_Biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Linoleoyl-DHAP DHAP->Acyl_DHAP DHAPAT Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->Acyl_DHAP Linoleyl_Alcohol Linoleyl Alcohol Linoleoyl_CoA->Linoleyl_Alcohol FAR1/2 Alkyl_DHAP 1-O-Linoleyl-DHAP Acyl_DHAP->Alkyl_DHAP ADAPS Linoleyl_Alcohol->Alkyl_DHAP AGP 1-O-Linoleyl-Glycerol-3-Phosphate Alkyl_DHAP->AGP Acyl/Alkyl-DHAP Reductase LGE This compound AGP->LGE Phosphatase

Figure 1: Proposed biosynthetic pathway of this compound.

Potential Endogenous Roles of this compound

Based on the known functions of other unsaturated alkylglycerols, this compound is likely involved in immunomodulation and anti-cancer activities.

Immunomodulatory Effects

Alkylglycerols are known to modulate immune responses.[6][7] They can be incorporated into the phospholipids of immune cells, such as macrophages and lymphocytes, thereby altering membrane fluidity and signaling processes.[8] Studies on mixtures of alkylglycerols from shark liver oil have demonstrated an increase in lymphocyte proliferation and maturation.[7] Specifically, alkylglycerols have been shown to:

  • Enhance the proliferation of B and T cells.[7]

  • Increase the production of Th1 cytokines (TNF-α and IFN-γ) while decreasing Th2 cytokines (IL-4 and IL-10).[7]

  • Activate macrophages.[3]

The linoleyl moiety of this compound is a precursor to arachidonic acid, a key molecule in the inflammatory response.[9][10][11] This suggests that this compound could serve as a targeted delivery molecule of linoleic acid to immune cells, potentially influencing the production of pro-inflammatory or anti-inflammatory eicosanoids depending on the cellular context.

Anti-Cancer Activity

Unsaturated alkylglycerols have demonstrated more potent anti-tumor activities compared to their saturated counterparts.[3] Specifically, 1-O-oleoyl-glycerol (18:1) has been shown to reduce tumor growth and the number of lung metastases in mouse models.[3][12] The proposed anti-cancer mechanisms of alkylglycerols include:

  • Inhibition of Angiogenesis: Alkylglycerols can reduce the proliferation of endothelial cells, a key process in the formation of new blood vessels that supply tumors.[3]

  • Induction of Apoptosis: Some synthetic ether lipid analogs have cytotoxic properties and can induce programmed cell death in cancer cells.[1]

  • Modulation of Signaling Pathways: Alkylglycerols can act as inhibitors of enzymes like protein kinase C (PKC), which are often dysregulated in cancer.[1]

Given the structural similarities, this compound is hypothesized to exhibit similar anti-proliferative and anti-metastatic effects. The presence of two double bonds in the linoleyl chain may influence its incorporation into cancer cell membranes and its subsequent effects on signaling cascades.

Signaling Pathways

The signaling actions of alkylglycerols are complex and not fully elucidated. However, two primary mechanisms are proposed:

  • Incorporation into Phospholipids: Alkylglycerols can be incorporated into the sn-1 position of phospholipids, leading to the formation of 1-O-alkyl-2-acyl-glycerophospholipids. These can serve as precursors for signaling molecules like Platelet-Activating Factor (PAF).[13]

  • Direct Signaling: Alkylglycerols may directly interact with and modulate the activity of signaling proteins. For example, they have been shown to influence calcium signaling in T lymphocytes.[3]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol LGE_mem This compound (incorporated) PL 1-O-Linoleyl-2-acyl- glycerophospholipid LGE_mem->PL Acylation & Phosphorylation PKC Protein Kinase C PL->PKC Modulates Activity LGE_cyt This compound Ca_ion Ca²⁺ Influx LGE_cyt->Ca_ion Direct Interaction T_cell_act T-Cell Activation Ca_ion->T_cell_act LGE_ext Extracellular This compound LGE_ext->LGE_mem LGE_ext->LGE_cyt

Figure 2: Potential signaling mechanisms of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on various alkylglycerols, which can serve as a reference for hypothesizing the potency of this compound.

Table 1: Anti-Tumor Activity of Different 1-O-Alkylglycerols in a Mouse Model [3]

1-O-AlkylglycerolEffect on Tumor GrowthEffect on Lung Metastases
12:0 (Dodecyl)WeakNo significant effect
14:0 (Tetradecyl)WeakNo significant effect
16:0 (Hexadecyl)WeakWeak reduction
18:0 (Octadecyl)No effect / slight increaseNo effect / slight increase
16:1 (Hexadecenyl)Potent reductionStrong reduction
18:1 (Octadecenyl)Potent reductionStrong reduction

Table 2: Immunomodulatory Effects of Alkylglycerols on Murine Splenocytes [7]

ParameterEffect of Alkylglycerols
B-cell ProliferationSignificant increase
T-cell ProliferationSignificant increase
IgG (γ1) TranscriptionMarked increase
CD80/CD86 ExpressionMarked increase
T-BET Expression (Th1)Increase
TNF-α and IFN-γ (Th1)Increase
IL-4 and IL-10 (Th2)Decrease

Experimental Protocols

Lipid Extraction for Lipidomics Analysis

A common method for extracting lipids from biological samples is the methyl-tert-butyl ether (MTBE) method.[14][15][16]

  • Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

  • Extraction: Add a 10-fold volume of methanol to the sample, followed by a 25-fold volume of MTBE.

  • Phase Separation: Vortex the mixture vigorously for 1 hour at 4°C. Add a 7.5-fold volume of water to induce phase separation.

  • Collection: Centrifuge at 1,000 x g for 10 minutes. Collect the upper organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for analysis (e.g., methanol/chloroform).

Lipid_Extraction_Workflow Start Biological Sample (Plasma or Tissue) Homogenize Homogenize (for tissue) Start->Homogenize Add_Solvents Add Methanol and MTBE Homogenize->Add_Solvents Vortex Vortex for 1 hour at 4°C Add_Solvents->Vortex Add_Water Add Water for Phase Separation Vortex->Add_Water Centrifuge Centrifuge at 1,000 x g Add_Water->Centrifuge Collect_Phase Collect Upper Organic Phase Centrifuge->Collect_Phase Dry Evaporate Solvent (Nitrogen Stream) Collect_Phase->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Figure 3: Workflow for lipid extraction from biological samples.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of specific lipid species.

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid classes.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap or QTOF) for accurate mass detection.

  • Identification: Identify this compound based on its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in MS/MS mode.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Conclusion and Future Directions

While direct evidence for the endogenous roles of this compound is currently lacking, the existing literature on unsaturated alkylglycerols provides a strong foundation for inferring its biological significance. It is likely that this compound plays a role in immunomodulation and anti-cancer surveillance. Its unique linoleyl moiety suggests a potential link to the intricate network of eicosanoid signaling.

Future research should focus on:

  • Detection and Quantification: Developing targeted lipidomics methods to detect and quantify this compound in various tissues and disease states.

  • Functional Studies: Utilizing synthetic this compound to investigate its specific effects on immune cells and cancer cell lines.

  • Enzymatic Studies: Characterizing the substrate specificity of enzymes in the ether lipid biosynthetic pathway to understand the regulation of this compound production.

The elucidation of the precise roles of this compound and other specific ether lipids will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

Unveiling the Architectural Significance of Linoleyl-1-glyceryl Ether in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural and functional roles of Linoleyl-1-glyceryl ether, a specific monoalkylglycerol, within the intricate architecture of cellular membranes. While direct experimental data on this particular ether lipid is limited, this document extrapolates from the well-established principles of ether lipid biochemistry and the known biophysical impact of unsaturated alkyl chains. We will explore its presumptive role in modulating membrane fluidity, its potential involvement in the formation and stability of lipid raft microdomains, and its position as a precursor for bioactive signaling molecules. This guide also provides detailed experimental protocols for the synthesis and analysis of unsaturated alkyl glyceryl ethers and visualizes key pathways to facilitate a deeper understanding for researchers in lipidomics and drug development.

Introduction: The Enigmatic Role of Ether Lipids

Ether lipids are a unique class of glycerolipids characterized by an ether linkage between a fatty alcohol and the glycerol backbone at the sn-1 position.[1] This contrasts with the more common ester linkage found in diacyl glycerophospholipids.[1] These lipids, including 1-O-alkyl-sn-glycerols, are fundamental components of cell membranes in various organisms, from bacteria to mammals.[1][2] Ether lipids are known to be precursors for more complex lipids like plasmalogens and the potent signaling molecule, platelet-activating factor (PAF).[3] Their presence in membranes can significantly influence the biophysical properties of the bilayer, including its fluidity, propensity for non-lamellar phase formation, and the organization of membrane domains.[4]

This compound, with its C18:2 unsaturated alkyl chain, is of particular interest due to the structural kinks introduced by its two double bonds. This unsaturation is predicted to have a pronounced effect on membrane packing and dynamics. This guide will synthesize the current understanding of unsaturated alkyl glyceryl ethers to provide a comprehensive overview of the putative role of this compound in cell membrane structure and function.

Physicochemical Properties and Impact on Membrane Structure

The defining feature of this compound is its C18:2 polyunsaturated alkyl chain attached to the glycerol backbone via an ether bond. This structure imparts specific biophysical properties that influence its behavior within the cell membrane.

Comparative Physicochemical Properties of Alkyl Glyceryl Ethers
Compound NameAlkyl ChainMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Chimyl Alcohol C16:0 (Hexadecyl)C₁₉H₄₀O₃316.5261-62
Batyl Alcohol C18:0 (Octadecyl)C₂₁H₄₄O₃344.5870-71
Selachyl Alcohol C18:1 (Oleyl)C₂₁H₄₂O₃342.5618-19
This compound (Predicted) C18:2 (Linoleyl)C₂₁H₄₀O₃340.54<18-19

Data for Chimyl, Batyl, and Selachyl alcohols are compiled from various chemical suppliers. The properties for this compound are predicted based on the trend of increasing unsaturation lowering the melting point.

Influence on Membrane Fluidity

The presence of cis double bonds in the linoleyl chain introduces kinks, which disrupt the orderly packing of adjacent lipid acyl chains.[5] This disruption leads to an increase in the free volume within the hydrophobic core of the membrane, thereby increasing membrane fluidity.[5] In contrast, saturated alkyl chains, like those in chimyl and batyl alcohol, allow for tighter packing and a more ordered, less fluid membrane state. The effect of cholesterol on membranes containing unsaturated lipids is complex; at low temperatures, it can increase fluidity by preventing tight packing, while at high temperatures, it can decrease fluidity by restricting the movement of the acyl chains.[5]

Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for cell signaling.[6] The ordered nature of lipid rafts is generally favored by saturated acyl chains. The presence of polyunsaturated lipids like this compound would likely be excluded from the highly ordered core of lipid rafts.[4] However, they may play a role in the boundary regions of these domains, influencing their size, stability, and the partitioning of proteins into and out of the rafts.

Biosynthesis and Metabolism

The biosynthesis of alkyl glyceryl ethers is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum.

Biosynthetic Pathway of 1-O-Alkyl-sn-glycerols

The initial steps of ether lipid biosynthesis occur in the peroxisome.[7] The pathway involves the acylation of dihydroxyacetone phosphate (DHAP), followed by the exchange of the acyl group for a fatty alcohol, forming the characteristic ether bond. The resulting 1-alkyl-DHAP is then reduced to 1-O-alkyl-sn-glycerol-3-phosphate, a key intermediate.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum G3P Glycerol-3-Phosphate DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP GPD1 Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-sn-glycerol-3-phosphate Alkyl_DHAP->Alkyl_G3P Acyl/alkyl DHAP reductase Final_Lipids Plasmalogens, PAF, etc. Alkyl_G3P->Final_Lipids Further processing Linoleyl_Alcohol Linoleyl Alcohol AGPS AGPS Linoleyl_Alcohol->AGPS Acyl_CoA Acyl-CoA GNPAT GNPAT Acyl_CoA->GNPAT

Caption: Biosynthetic pathway of 1-O-alkyl-sn-glycerols.

Role in Cellular Signaling

Alkyl glyceryl ethers are not merely structural components; they are also precursors to potent signaling molecules.

Precursor to Bioactive Lipids

1-O-alkyl-sn-glycerols can be phosphorylated to form lysophosphatidic acid (LPA) analogs.[8] Alkyl-LPA species are known to be endogenous ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[8] Activation of PPARγ by these lipid mediators can influence gene expression related to vascular remodeling and inflammation.[8]

Signaling_Pathway Linoleyl_GE This compound Alkyl_LPA Alkyl-LPA (Linoleyl) Linoleyl_GE->Alkyl_LPA Phosphorylation PPARg PPARγ Alkyl_LPA->PPARg Activation PPRE PPRE PPARg->PPRE Binding RXR RXR RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription

Caption: Hypothetical signaling pathway involving an alkyl-LPA derived from this compound.

Experimental Protocols

The study of this compound requires specific methodologies for its synthesis, purification, and analysis.

Synthesis of 1-O-Alkyl-sn-glycerols with Unsaturated Chains

A common method for the synthesis of 1-O-alkyl-sn-glycerols involves the reductive alkylation of glycerol or its derivatives with a fatty aldehyde.[9]

Protocol: Reductive Alkylation for 1-O-Linoleyl-sn-glycerol Synthesis

  • Reactants:

    • (R)-(-)-Glycidol (as a chiral precursor for the glycerol backbone)

    • Linoleyl aldehyde (C18:2)

    • Palladium on carbon (Pd/C) catalyst (0.5 mol%)

    • Brønsted acid co-catalyst (e.g., p-toluenesulfonic acid)

    • Hydrogen gas (H₂)

    • Solvent (e.g., toluene)

  • Procedure:

    • Dissolve (R)-(-)-Glycidol and linoleyl aldehyde in toluene in a high-pressure reactor.

    • Add the Pd/C catalyst and the Brønsted acid co-catalyst to the mixture.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor to 10 bars with hydrogen.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

    • Filter the reaction mixture to remove the catalyst.

    • The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Analytical Techniques for Unsaturated Ether Lipids

The analysis of unsaturated ether lipids can be challenging due to the presence of isomers. A combination of chromatographic and mass spectrometric techniques is often employed.[2][10]

Workflow for Analysis of Unsaturated Ether Lipids

Analysis_Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Separation Chromatographic Separation (TLC or LC) Extraction->Separation Derivatization Derivatization (Optional) Separation->Derivatization MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Separation->MS_Analysis Direct Analysis Derivatization->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: General workflow for the analysis of unsaturated ether lipids.

Detailed Analytical Methods:

  • Thin-Layer Chromatography (TLC): TLC can be used for the initial separation of lipid classes.[10] Different solvent systems can be employed to separate neutral lipids, including alkyl glycerols, from phospholipids and other lipid classes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the hydroxyl groups of the alkyl glycerol are typically derivatized (e.g., silylated) to increase their volatility.[10] The retention time and mass spectrum can be used for identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of intact ether lipids.[2] Reverse-phase LC can separate lipids based on their hydrophobicity. Tandem mass spectrometry (MS/MS) can be used to fragment the lipid molecules, providing structural information about the alkyl chain and any other substituents.[11]

Conclusion and Future Directions

This compound, as an unsaturated alkyl glyceryl ether, is poised to play a significant role in defining the biophysical properties of cell membranes. Its presence is likely to enhance membrane fluidity and influence the organization of membrane microdomains. Furthermore, its potential to be converted into bioactive signaling molecules suggests a role in cellular communication.

Future research should focus on the specific synthesis of this compound and its biophysical characterization in model membrane systems. Studies using advanced techniques like solid-state NMR and fluorescence spectroscopy could provide quantitative data on its effects on membrane order and dynamics. Moreover, investigating its metabolism and its role in specific signaling pathways will be crucial for understanding its physiological and pathological significance, particularly in the context of diseases where membrane properties and lipid signaling are dysregulated. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this and other unsaturated ether lipids.

References

"Linoleyl-1-glyceryl ether" interaction with lipid signaling pathways.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of Linoleyl-1-glyceryl ether with Lipid Signaling Pathways

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the alkylglycerol (AKG) class of ether lipids, is a bioactive compound of significant interest for its therapeutic potential.[1] Found in natural sources like shark liver oil, alkylglycerols have been investigated for their anti-cancer and immune-stimulating properties.[1][2] This technical guide provides a detailed examination of the putative mechanisms by which this compound interacts with and modulates key lipid signaling pathways. It summarizes available quantitative data, presents detailed experimental protocols for investigating its bioactivity, and uses pathway and workflow diagrams to visually articulate complex interactions and procedures. The information is intended to serve as a foundational resource for professionals engaged in lipid research and drug development.

Introduction to this compound

This compound belongs to a unique class of lipids known as ether lipids, characterized by an ether linkage between an alkyl group and the glycerol backbone, in contrast to the more common ester linkage found in triglycerides.[3][4] This ether bond confers significant metabolic stability, as it is resistant to cleavage by many lipases. Alkylglycerols are naturally present in hematopoietic organs and are particularly abundant in the liver oil of elasmobranch fish, such as sharks.[2][5] Their unique structure allows them to integrate into cellular membranes and participate in cell signaling, which is believed to be the basis for their diverse biological functions, including anti-tumor activity, immune system enhancement, and facilitation of drug transport across the blood-brain barrier.[2][3]

Postulated Interactions with Core Signaling Pathways

The biological effects of this compound and other alkylglycerols are thought to be mediated through the modulation of critical intracellular signaling cascades. Their incorporation into the cell membrane can alter membrane fluidity and the function of membrane-associated proteins, thereby influencing downstream signaling events.

Protein Kinase C (PKC) Pathway

The Protein Kinase C (PKC) family of enzymes are crucial regulators of cellular proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms is dependent on diacylglycerol (DAG). It is hypothesized that the structural similarity of alkylglycerols to DAG may allow them to interact with and potentially activate PKC, thereby triggering downstream signaling.

PKC_Pathway LGE This compound Membrane Plasma Membrane LGE->Membrane Integrates into membrane PKC Protein Kinase C (PKC) Membrane->PKC Recruits & Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Responses (Proliferation, Apoptosis) Substrates->Response PI3K_Akt_Pathway LGE This compound Membrane Plasma Membrane LGE->Membrane Modulates membrane environment PI3K PI3K Membrane->PI3K Affects recruitment/ activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Phosphorylates CellSurvival Cell Survival & Growth Downstream->CellSurvival MTT_Workflow A 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate overnight to allow adherence A->B C 3. Treat with varying concentrations of LGE B->C D 4. Incubate for desired period (e.g., 24-72 hours) C->D E 5. Add 10 µL of MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours at 37°C E->F G 7. Add 100-150 µL of solubilization solvent (e.g., SDS-HCl) F->G H 8. Agitate on orbital shaker for 15 min to dissolve crystals G->H I 9. Read absorbance at 570-590 nm H->I Western_Blot_Workflow A 1. Treat cells with LGE & lyse (include phosphatase inhibitors) B 2. Determine protein concentration (e.g., BCA assay) A->B C 3. Denature proteins with SDS-PAGE sample buffer B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Block membrane (5% BSA in TBST for phospho-proteins) E->F G 7. Incubate with primary antibody (e.g., anti-phospho-Akt) overnight F->G H 8. Wash & incubate with HRP- conjugated secondary antibody G->H I 9. Detect with chemiluminescent substrate (ECL) H->I J 10. Image blot & perform densitometry I->J K 11. Strip and re-probe for total protein for normalization J->K

References

Linoleyl-1-Glyceryl Ether: A Technical Guide to a Novel Bioactive Lipid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl-1-glyceryl ether (1-O-linoleyl-sn-glycerol) is a long-chain, unsaturated alkyl glyceryl ether. While its direct discovery and initial characterization are not extensively documented in publicly available literature, its structural similarity to other well-studied alkyl glyceryl ethers, such as chimyl alcohol and batyl alcohol, suggests a high potential for significant biological activity. This technical guide consolidates the current understanding of alkyl glyceryl ethers, proposes methodologies for the synthesis and characterization of this compound, and explores its potential roles in cellular signaling and therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers investigating this novel bioactive lipid.

Introduction

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone.[1] This ether bond confers unique chemical and physical properties compared to the more common ester-linked glycerolipids, including increased stability against chemical and enzymatic degradation. Alkyl glyceryl ethers are a subclass of ether lipids that have been identified in various biological sources, notably in shark liver oil and hematopoietic tissues. They are recognized for their diverse biological activities, including immunomodulation, anti-cancer effects, and involvement in cellular signaling pathways.[2][3]

This compound, with its polyunsaturated linoleyl alkyl chain, is of particular interest due to the well-established roles of linoleic acid and its metabolites in inflammation and cell signaling. This guide provides a comprehensive overview of the current knowledge applicable to the study of this specific ether lipid.

Proposed Synthesis and Characterization

Given the lack of specific literature on the isolation of this compound, chemical synthesis is the most direct route for obtaining this compound for research purposes. Two primary methods are proposed: the Williamson ether synthesis and reductive alkylation.

Experimental Protocols

2.1.1. Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] For the synthesis of this compound, this would involve the reaction of a protected glycerol derivative with a linoleyl halide.

  • Materials:

    • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal)

    • Sodium hydride (NaH)

    • Linoleyl bromide (or tosylate/mesylate)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Alkoxide Formation: Dissolve solketal in anhydrous THF under an inert atmosphere (e.g., argon). Add sodium hydride portion-wise at 0°C and stir for 30 minutes.

    • Etherification: Add linoleyl bromide dropwise to the reaction mixture and allow it to warm to room temperature. The reaction is typically stirred overnight.

    • Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Deprotection: Dissolve the resulting protected ether in a mixture of THF and 1M HCl. Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Purification: Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether. Purify the crude product by silica gel column chromatography to yield this compound.

2.1.2. Reductive Alkylation

Reductive alkylation offers an alternative route, reacting glycerol with linoleyl aldehyde in the presence of a reducing agent and a catalyst.[6][7]

  • Materials:

    • Glycerol

    • Linoleyl aldehyde

    • Palladium on carbon (Pd/C) catalyst

    • Brønsted acid co-catalyst (e.g., p-toluenesulfonic acid)

    • Hydrogen gas (H₂)

    • Methanol or another suitable solvent

  • Procedure:

    • Combine glycerol, linoleyl aldehyde, Pd/C, and the acid co-catalyst in a high-pressure reactor.

    • Pressurize the reactor with hydrogen gas (e.g., 10-50 bar).

    • Heat the reaction mixture with stirring for several hours.

    • After cooling and depressurization, filter the catalyst.

    • Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ether linkage, the glycerol backbone, and the linoleyl chain, including the characteristic signals of the double bonds.

  • Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) of a derivatized sample can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[8][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the ether C-O stretch and the hydroxyl groups.

Quantitative Data of Related Alkyl Glyceryl Ethers

PropertyChimyl AlcoholBatyl Alcohol
CAS Number 506-03-6[11]544-62-7[12]
Molecular Formula C₁₉H₄₀O₃C₂₁H₄₄O₃[12]
Molecular Weight 316.52 g/mol 344.57 g/mol [12]
Melting Point 64°C[11]70.5-71°C[12]
Boiling Point 120°C at 0.005 mmHg[11]215-220°C at 2 mmHg[13]
Solubility DMF: 16 mg/ml, Ethanol: 5 mg/ml, DMSO: 0.16 mg/ml[11]Soluble in usual fat solvents.[12]

Potential Biological Activities and Signaling Pathways

The biological activities of this compound can be inferred from the known functions of other long-chain alkyl glyceryl ethers and the signaling roles of polyunsaturated fatty acids.

Immunomodulatory Effects

Alkyl glyceryl ethers are known to modulate the immune system. They can influence the production of cytokines and the activity of macrophages.[14] Given that linoleic acid metabolites are key players in inflammatory pathways, this compound may have distinct immunomodulatory properties, potentially influencing the balance of pro- and anti-inflammatory responses.

Anti-Cancer Activity

Several synthetic and natural alkyl glyceryl ethers have demonstrated anti-cancer and anti-metastatic activities.[2][3][15] The proposed mechanisms include the disruption of cancer cell membranes and the inhibition of signaling pathways like protein kinase C (PKC).[16] The presence of the unsaturated linoleyl chain could enhance its incorporation into cell membranes and potentially its cytotoxic effects on tumor cells.

Cellular Signaling

Ether lipids are integral components of cell membranes and are particularly enriched in lipid rafts, which are microdomains involved in cell signaling.[1][17] They can act as signaling molecules themselves or be precursors to other signaling lipids. For instance, some ether lipids can be metabolized to platelet-activating factor (PAF), a potent lipid mediator.[18] The metabolic fate of this compound and its potential to generate novel signaling molecules is an important area for future investigation.

Visualizations

Proposed Synthetic Workflow: Williamson Ether Synthesis

Williamson_Synthesis Solketal Solketal Alkoxide Solketal Alkoxide Solketal->Alkoxide Deprotonation NaH NaH in THF NaH->Alkoxide Protected_Ether Protected Linoleyl Glyceryl Ether Alkoxide->Protected_Ether SN2 Reaction Linoleyl_Br Linoleyl Bromide Linoleyl_Br->Protected_Ether Final_Product This compound Protected_Ether->Final_Product Deprotection HCl HCl/THF HCl->Final_Product Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP DHAP (Dihydroxyacetone Phosphate) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Acyl_DHAP Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->Alkyl_DHAP Alkyl_G3P 1-Alkyl-Glycerol-3-Phosphate Alkyl_DHAP->Alkyl_G3P Reduction Ether_Lipids Ether Lipids (e.g., Alkyl-DAG, Plasmalogens) Alkyl_G3P->Ether_Lipids Further Acylation & Headgroup Addition Potential_Signaling LGE This compound Membrane Cell Membrane (Lipid Raft Integration) LGE->Membrane Metabolites Bioactive Metabolites (e.g., PAF-like molecules) LGE->Metabolites PLC Phospholipase C (Hypothetical Activation) Membrane->PLC PKC Protein Kinase C PLC->PKC Downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) PKC->Downstream Receptor Cell Surface Receptor Metabolites->Receptor Receptor->Downstream

References

A Technical Guide to Linoleyl-1-Glyceryl Ether as a Precursor for Bioactive Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of linoleyl-1-glyceryl ether and the broader class of 1-O-alkyl-sn-glycerols as versatile precursors for the synthesis of complex and bioactive lipids. This document details the metabolic pathways, experimental protocols for conversion, and potential signaling roles of lipids derived from these ether lipid precursors. While specific quantitative data and experimental protocols for the linoleyl (C18:2) variant are not extensively available in the current literature, the methodologies presented are based on well-established chemistry for analogous saturated and monounsaturated alkyl glyceryl ethers and are considered broadly applicable.

Introduction to Alkyl Glyceryl Ethers

Ether lipids are a distinct class of glycerolipids characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether linkage, in contrast to the more common ester bond.[1][2] This ether bond confers significant chemical stability, making these lipids resistant to many lipases and chemical hydrolysis. This compound, with its polyunsaturated C18:2 alkyl chain, is a member of this family. Alkyl glyceryl ethers are not merely structural components of cell membranes; they are crucial intermediates in the biosynthesis of a variety of signaling molecules and other complex lipids.[1][3] Exogenously supplied alkylglycerols can bypass the initial, rate-limiting steps of ether lipid biosynthesis that occur in the peroxisome, entering the metabolic pathway in the endoplasmic reticulum to be converted into various ether-linked phospholipids and neutral lipids.[2][4][5]

Biosynthesis and Metabolism of Ether Lipids

The de novo synthesis of ether lipids is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).[1][6][7] An exogenous precursor like this compound can be phosphorylated by an alkylglycerol kinase to form 1-O-linoleyl-sn-glycero-3-phosphate, thereby entering the synthetic pathway downstream of the peroxisomal steps.[1][2]

Once in the ER, this intermediate can be directed into several pathways:

  • Acylation: The free hydroxyl group at the sn-2 position can be acylated to form 1-O-linoleyl-2-acyl-sn-glycero-3-phosphate.

  • Head Group Addition: This phosphatidic acid analog can then be dephosphorylated to produce a diacylglycerol analog, which can subsequently be modified with different polar head groups (e.g., phosphocholine, phosphoethanolamine) by phosphotransferases to yield various phospholipids.[5]

  • Neutral Lipid Formation: The diacylglycerol analog can also be further acylated at the sn-3 position to form a neutral ether lipid, an analog of triacylglycerol.[5]

ether_lipid_biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_exogenous Exogenous Precursor Entry DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS AGP 1-Alkyl-sn-glycero-3-P Alkyl_DHAP->AGP Reductase LPA_ether 1-Alkyl-2-acyl-sn-glycero-3-P AGP->LPA_ether Acyltransferase DAG_ether 1-Alkyl-2-acyl-sn-glycerol LPA_ether->DAG_ether Phosphatase PC_ether Alkyl-Phosphatidylcholine (e.g., PAF precursor) DAG_ether->PC_ether Choline Phosphotransferase PE_ether Alkyl-Phosphatidylethanolamine DAG_ether->PE_ether Ethanolamine Phosphotransferase TAG_ether Alkyl-Diacylglycerol (Neutral Ether Lipid) DAG_ether->TAG_ether DGAT Linoleyl_GE Linoleyl-1-glyceryl ether Linoleyl_GE->AGP Alkylglycerol Kinase

Caption: General pathway of ether lipid biosynthesis showing the entry point for exogenous alkyl glyceryl ethers.

Experimental Protocols: Synthesis of Bioactive Derivatives

This compound can serve as a starting material for the chemical synthesis of various bioactive lipids. A prominent example is the synthesis of phosphatidylcholine derivatives, which are analogs of the potent inflammatory mediator, Platelet-Activating Factor (PAF).[8] The general workflow involves protection of the primary alcohol, modification of the secondary alcohol, and subsequent addition of the phosphocholine headgroup.

synthesis_workflow Start This compound (1-O-Linoleyl-sn-glycerol) Protect Protection of sn-3 OH (e.g., Trityl chloride) Start->Protect Modify Modification of sn-2 OH (e.g., Acetylation) Protect->Modify Deprotect Deprotection of sn-3 OH Modify->Deprotect Phosphorylate Phosphorylation of sn-3 OH (e.g., with 2-chloro-2-oxo- 1,3,2-dioxaphospholane) Deprotect->Phosphorylate Add_Choline Ring opening with Trimethylamine Phosphorylate->Add_Choline Final_Product 1-O-Linoleyl-2-acetyl-sn- glycero-3-phosphocholine (PAF Analog) Add_Choline->Final_Product

Caption: Synthetic workflow for the conversion of an alkyl glyceryl ether to a PAF analog.

Detailed Methodology for Synthesis of 1-O-Alkyl-2-acetyl-sn-glycero-3-phosphocholine

This protocol is adapted from established methods for the synthesis of PAF and its analogs.[8][9][10] It is expected to be suitable for a starting material of this compound.

  • Protection of the sn-3 Hydroxyl Group:

    • Dissolve 1-O-linoleyl-sn-glycerol in anhydrous pyridine.

    • Add trityl chloride in molar excess and stir at room temperature overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1-O-linoleyl-3-O-trityl-sn-glycerol by silica gel chromatography.

  • Acetylation of the sn-2 Hydroxyl Group:

    • Dissolve the purified product from step 1 in a mixture of pyridine and acetic anhydride.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Add ice to the reaction mixture and extract with chloroform.

    • Wash the organic layer sequentially with water, dilute HCl, and sodium bicarbonate solution. Dry and concentrate to yield 1-O-linoleyl-2-acetyl-3-O-trityl-sn-glycerol.

  • Deprotection of the sn-3 Hydroxyl Group:

    • Deprotection of the trityl group is achieved under acidic conditions, for example, by treatment with a solution of HCl in an organic solvent.

    • Monitor the reaction by TLC. Upon completion, neutralize the acid, extract the product, and purify by chromatography to obtain 1-O-linoleyl-2-acetyl-sn-glycerol.

  • Installation of the Phosphocholine Headgroup:

    • This is often a two-step, one-pot procedure.[8]

    • Dissolve the product from step 3 in anhydrous benzene or a similar aprotic solvent.

    • Add 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of an amine base like triethylamine and stir at elevated temperature (e.g., 60°C).

    • After formation of the cyclic phosphate intermediate, cool the reaction and treat with anhydrous trimethylamine to open the ring and form the phosphocholine moiety.

    • The final product, 1-O-linoleyl-2-acetyl-sn-glycero-3-phosphocholine, is typically purified by column chromatography.

Quantitative Data

StepReactionRepresentative Yield (%)
1. ProtectionTritylation of sn-3 OH85 - 95
2. ModificationAcetylation of sn-2 OH90 - 98
3. DeprotectionDetritylation of sn-3 OH75 - 90
4. Phosphorylation & Choline AdditionInstallation of Phosphocholine60 - 75
Overall Overall Yield 40 - 60

Signaling Pathways of Ether Lipid Derivatives

Ether lipids are precursors to potent signaling molecules. The best-studied example is Platelet-Activating Factor (PAF), which is an alkyl-acetyl-glycerophosphocholine. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). A linoleyl-containing PAF analog would be expected to interact with similar signaling pathways, though its specific affinity and potency may differ.

Upon binding to PAFR, a signaling cascade is initiated, typically involving the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a wide range of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.[11]

paf_signaling PAF_analog Linoleyl-PAF Analog PAFR PAF Receptor (GPCR) PAF_analog->PAFR:f0 G_protein Gq Protein PAFR:f1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (Inflammation, etc.) Ca_release->Response PKC->Response

Caption: A simplified signaling pathway for a Platelet-Activating Factor (PAF) analog.

Conclusion and Future Directions

This compound represents a valuable, yet understudied, precursor for the synthesis of diverse and potentially bioactive lipids. Its polyunsaturated nature suggests that its derivatives may possess unique biological activities compared to their saturated counterparts, particularly in the context of inflammation and membrane dynamics. The metabolic and synthetic pathways outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule.

Future research should focus on:

  • The enzymatic conversion of this compound in various cell types to identify its metabolic fate.

  • The chemical synthesis and purification of a range of linoleyl-containing ether lipids to enable detailed biological evaluation.

  • Quantitative structure-activity relationship (QSAR) studies to understand how the linoleyl chain influences binding to receptors like PAFR and the subsequent cellular responses.

Such studies will be crucial for unlocking the full potential of this compound and its derivatives in lipid research and drug development.

References

Investigating the enzymatic synthesis of "Linoleyl-1-glyceryl ether"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Linoleyl-1-glyceryl ether, a member of the alkyl glyceryl ether class of lipids. While direct enzymatic synthesis routes for this specific molecule are not extensively documented in publicly available literature, this guide extrapolates from established enzymatic methods for synthesizing structurally similar alkyl glyceryl ethers. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and lipid science, offering detailed experimental protocols, comparative data, and visual representations of the synthesis workflow and relevant biological signaling pathways.

Introduction to Enzymatic Synthesis of Alkyl Glyceryl Ethers

Alkyl glyceryl ethers are a class of ether lipids characterized by an alkyl chain attached to the glycerol backbone via an ether linkage, typically at the sn-1 position. These compounds are of significant interest due to their diverse biological activities, including the modulation of cellular signaling pathways and potential therapeutic applications.[1][2][3] The enzymatic synthesis of these molecules offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts.

Lipases, particularly from Candida antarctica (immobilized as Novozym® 435), are the most commonly employed biocatalysts for this type of synthesis due to their stability in organic solvents and broad substrate specificity.[1] The synthesis of this compound can be approached through several enzymatic strategies, primarily alcoholysis or etherification. In a plausible scenario, a lipase would catalyze the reaction between a linoleyl alcohol and a glycerol derivative.

Quantitative Data on Enzymatic Synthesis of Related Compounds

To provide a framework for the development of a synthesis protocol for this compound, the following tables summarize quantitative data from the enzymatic synthesis of analogous fatty acid esters and alkyl ethers.

Table 1: Lipase-Catalyzed Esterification and Alcoholysis Reactions

EnzymeSubstratesSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Novozym® 435Ferulic acid, Ethanolt-Butanol60--[1]
Novozym® 435Ethyl ferulate, TrioleinToluene--44[1]
LipozymeMowrah/Mango kernel/Sal fat, Various fatty alcohols--686.8 - 99.2[2]
Candida rugosa lipaseStearic acid, Alkyl alcohols (C1-C16)-40-6024-120>90
Novozym® 435Arachidonic acid-rich oil, Ethanolt-Butanol30633.58 (of 2-MAG)[4]

Table 2: Influence of Reaction Parameters on Enzymatic Synthesis

ParameterVariationEffect on Yield/ConversionReference
Water Content0.5% and 1.0% added waterReduced conversion of ferulic acid to ethyl ferulate[1]
Solvent Polarity (log P)Higher log P solvents (e.g., isooctane)Greater catalytic activity and stability of lipases[5]
Substrate MolarityDecreasing reactant concentrationLower conversion of ferulic acid[1]
Enzyme Loading0 wt.% to 6 wt.%Rapid increase in fatty acid isoamyl ester yield

Detailed Experimental Protocol: Plausible Enzymatic Synthesis of this compound

The following protocol is a detailed, hypothetical methodology for the enzymatic synthesis of this compound, derived from established procedures for similar lipase-catalyzed reactions.

3.1. Materials

  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Substrates:

    • Linoleyl alcohol

    • Glycerol (or a protected glycerol derivative such as 1,2-O-isopropylidene-sn-glycerol to control regioselectivity)

  • Solvent: A non-polar organic solvent with a high log P value, such as isooctane or tert-butyl methyl ether.[5]

  • Molecular Sieves: 3Å, activated, to control water activity.

  • Reaction Vessel: Sealed glass reactor with magnetic stirring and temperature control.

  • Purification: Silica gel for column chromatography, hexane, ethyl acetate.

3.2. Procedure

  • Enzyme Pre-treatment: The immobilized lipase should be dried in a desiccator over phosphorus pentoxide for at least 24 hours prior to use to ensure a low water content.

  • Reaction Setup:

    • To a 100 mL sealed glass reactor, add glycerol (10 mmol) and linoleyl alcohol (10 mmol). For a more controlled reaction to obtain the 1-substituted ether, a protected glycerol like 1,2-O-isopropylidene-sn-glycerol would be used, followed by a deprotection step.

    • Add 50 mL of the selected organic solvent.

    • Add activated molecular sieves (e.g., 1 g) to the reaction mixture to adsorb water produced during the reaction.

    • Place the reactor in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle set to the desired temperature (e.g., 60°C).

  • Initiation of Reaction:

    • Once the reaction mixture has reached the target temperature, add the pre-treated immobilized lipase (e.g., 10% by weight of the substrates).

    • Seal the reactor and maintain constant stirring (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 12 hours).

    • Analyze the aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of substrates and the formation of the product.

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by filtering off the immobilized enzyme.

    • The recovered enzyme can be washed with fresh solvent and dried for potential reuse.

  • Product Purification:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_analysis Analysis Enzyme Immobilized Lipase Mix Combine Reactants in Reactor Enzyme->Mix Substrates Linoleyl Alcohol & Glycerol Substrates->Mix Solvent Organic Solvent Solvent->Mix Sieves Molecular Sieves Sieves->Mix Heat Heat to Optimal Temperature (e.g., 60°C) Mix->Heat Add_Enzyme Add Immobilized Lipase Heat->Add_Enzyme React Incubate with Stirring Add_Enzyme->React Monitor Monitor Progress (TLC/GC) React->Monitor Periodic Sampling Filter Filter to Recover Enzyme React->Filter Monitor->React Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Final_Product Pure this compound Characterize->Final_Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

4.2. Generalized Signaling Pathway of 1-O-Alkyl-sn-glycerols

While a specific signaling pathway for this compound is not well-defined, 1-O-alkyl-sn-glycerols, in general, are known to participate in cellular signaling.[2][3] They can be converted into other bioactive lipids, such as Platelet-Activating Factor (PAF), or can influence the activity of key signaling enzymes like Protein Kinase C (PKC).[6]

Alkylglycerol_Signaling cluster_membrane Cell Membrane cluster_conversion Metabolic Conversion cluster_cellular_response Cellular Response Alkylglycerol 1-O-Alkyl-sn-glycerol (e.g., this compound) PKC Protein Kinase C (PKC) Alkylglycerol->PKC Modulates activity Phosphorylation Phosphorylation & Acylation Alkylglycerol->Phosphorylation Metabolic enzymes PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK pathway) PKC->Downstream DAG->PKC Activates PAF_R PAF Receptor PAF_R->Downstream PAF Platelet-Activating Factor (PAF) Phosphorylation->PAF PAF->PAF_R Binds to Immune Immune Response Downstream->Immune Proliferation Cell Proliferation & Differentiation Downstream->Proliferation

Caption: Generalized signaling pathways involving 1-O-Alkyl-sn-glycerols.

References

Linoleyl-1-glyceryl Ether: A Technical Guide to its Role in Inflammatory Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl-1-glyceryl ether, a member of the broader class of 1-O-alkylglycerols (AGs), is an ether lipid that has garnered interest for its potential involvement in the modulation of inflammatory pathways. Ether lipids are characterized by an ether bond at the sn-1 position of the glycerol backbone, a feature that distinguishes them from the more common ester-linked glycerolipids. This structural difference confers greater stability against chemical and enzymatic degradation, potentially leading to distinct biological activities.

While research directly investigating this compound is emerging, a significant body of evidence on the anti-inflammatory properties of 1-O-alkylglycerols from various sources, particularly marine organisms, provides a strong foundation for understanding its potential mechanisms of action.[1][2] This technical guide will synthesize the current knowledge on this compound and its related compounds, focusing on its role in inflammatory processes, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. It is important to note that some of the data presented is derived from studies on the ester-linked analogue, 1-linoleoyl glycerol, and the broader class of 1-O-alkylglycerols, which will be clearly indicated.

Anti-inflammatory Effects of this compound and Related Compounds

Studies on 1-O-alkylglycerols have demonstrated a range of anti-inflammatory effects. In a clinical study involving obese patients with asthma, daily supplementation with 0.4g of 1-O-alkylglycerols from squid for three months resulted in a significant decrease in the plasma levels of several pro-inflammatory cytokines and oxylipins.[2] Specifically, reductions were observed for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and Interleukin-17a (IL-17a), as well as Thromboxane B2 (TXB2) and Leukotriene B4 (LTB4).[2]

The ester-linked analogue, 1-linoleoyl glycerol, has been shown to mitigate inflammation induced by Apolipoprotein CIII, leading to a reduction in Interleukin-6 (IL-6).[3] Furthermore, a study on 1-oleate-2-palmitate-3-linoleate glycerol demonstrated a reduction in the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in mice.[4] These findings suggest that glycerol lipids containing linoleic acid, whether in ether or ester form, possess anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory and related bioactivities of this compound and its analogues.

Compound/AgentTarget/AssayOrganism/SystemEffectQuantitative ValueReference(s)
1-Linoleoyl-rac-glycerolLipoprotein-associated phospholipase A2 (Lp-PLA2)In vitroInhibitionIC50: 45.0 µM (R-enantiomer), 52.0 µM (S-enantiomer)[3]
1-O-Alkylglycerols (from squid)Plasma TNF-αHuman (obese asthma patients)ReductionStatistically significant decrease after 1 and 3 months[2]
1-O-Alkylglycerols (from squid)Plasma IL-4Human (obese asthma patients)ReductionStatistically significant decrease after 1 and 3 months[2]
1-O-Alkylglycerols (from squid)Plasma IL-17aHuman (obese asthma patients)ReductionStatistically significant decrease after 1 and 3 months[2]
1-O-Alkylglycerols (from squid)Plasma TXB2Human (obese asthma patients)ReductionStatistically significant decrease after 1 and 3 months[2]
1-O-Alkylglycerols (from squid)Plasma LTB4Human (obese asthma patients)ReductionStatistically significant decrease after 1 and 3 months[2]
1-Linoleoyl glycerolApolipoprotein CIII-induced inflammationIn vitroReduction of IL-6-[3]
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)Con A-stimulated IL-4 productionHuman (healthy adults)ReductionFrom 262.1 to 98.0 pg/ml[5]
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)Con A-stimulated IL-6 productionHuman (healthy adults)ReductionFrom 10,427.6 to 5,017.1 pg/ml[5]

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of this compound and related compounds are thought to be mediated through multiple signaling pathways.

Inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) / Platelet-Activating Factor Acetylhydrolase (PAF-AH)

1-Linoleoyl glycerol has been identified as an inhibitor of Lp-PLA2, also known as PAF-AH.[3] This enzyme is responsible for the degradation of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation. By inhibiting PAF-AH, 1-linoleoyl glycerol may modulate the levels of PAF, thereby influencing inflammatory responses. The IC50 values for the (R) and (S) enantiomers of 1-linoleoyl glycerol are 45.0 µM and 52.0 µM, respectively.[3]

Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6] The anti-inflammatory effects of various natural compounds are often attributed to their ability to inhibit NF-κB activation.[7] While direct evidence for this compound is pending, the observed reduction in NF-κB-regulated cytokines like TNF-α and IL-6 suggests a potential role in modulating this pathway.[2][3] Inhibition of NF-κB can occur at various levels, including the prevention of the degradation of its inhibitory subunit, IκBα, and the subsequent nuclear translocation of the active p65/p50 dimer.

Interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and the regulation of inflammation.[8] Natural and synthetic ligands for PPARγ, including various fatty acids and their derivatives, can activate this receptor and often exert anti-inflammatory effects.[8] Alkyl ether analogs of lysophosphatidic acid have been shown to induce neointima formation through PPARγ activation, indicating that ether lipids can interact with this pathway.[9] Given that linoleic acid is a known PPAR ligand, it is plausible that this compound could act as a PPARγ agonist, leading to the transrepression of pro-inflammatory genes.[6][10]

Potential Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascades (including ERK, JNK, and p38) are key pathways that transduce extracellular signals into cellular responses, including inflammatory reactions.[11] The activity of MAPK pathway components can be regulated by lipids.[11] While direct evidence linking this compound to this pathway is not yet available, the broad anti-inflammatory profile of related compounds suggests that modulation of MAPK signaling could be an additional mechanism of action.

Visualizing the Molecular Pathways and Experimental Workflows

Experimental_Workflow In Vitro Experimental Workflow for Assessing Anti-inflammatory Activity Start Start: Culture Macrophage Cell Line (e.g., RAW264.7) Pretreat Pre-treatment with This compound (various concentrations) Start->Pretreat Stimulate Stimulation with Pro-inflammatory Agent (e.g., LPS) Pretreat->Stimulate Incubate Incubation (Time course) Stimulate->Incubate Harvest Harvest Supernatant and Cell Lysates Incubate->Harvest ELISA Measure Cytokine Levels (TNF-α, IL-6) in Supernatant by ELISA Harvest->ELISA WesternBlot Analyze NF-κB and MAPK Pathway Activation in Lysates by Western Blot Harvest->WesternBlot PPARAssay Assess PPARγ Activation in Nuclear Extracts Harvest->PPARAssay DataAnalysis Data Analysis and Interpretation ELISA->DataAnalysis WesternBlot->DataAnalysis PPARAssay->DataAnalysis

References

The Diverse World of Ether Lipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structure, function, analysis, and signaling roles of ether lipids in biological systems.

Introduction

Ether lipids represent a unique and vital class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, distinguishing them from the more common diacyl phospholipids which possess an ester bond at this position.[1][2][3] This seemingly subtle structural variation imparts profound differences in their chemical properties and biological functions.[4] In mammals, ether lipids constitute a significant portion of the total phospholipid pool, accounting for approximately 20% in various tissues.[3][4] Their distribution is tissue-specific, with particularly high concentrations found in the brain, heart, spleen, and immune cells like neutrophils and macrophages, while the liver contains scant amounts.[1][3][5]

This technical guide provides a comprehensive overview of the diversity of ether lipids, their roles in cellular functions and signaling pathways, and detailed methodologies for their study. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important lipid class.

Diversity and Classification of Ether Lipids

Ether lipids are broadly classified into two main categories based on the nature of the linkage at the sn-1 position: plasmanyl-ether lipids, which have a saturated alkyl chain, and plasmenyl-ether lipids (plasmalogens), which are distinguished by a vinyl-ether bond.[1][2]

  • Plasmanyl-Ether Lipids (Alkyl-Ether Lipids): These lipids possess an O-alkyl ether linkage at the sn-1 position. A prominent example is Platelet-Activating Factor (PAF), a potent signaling molecule.[2]

  • Plasmalogens (Alkenyl-Ether Lipids): Characterized by an O-alk-1'-enyl ether linkage (a vinyl-ether bond), plasmalogens are the most abundant type of ether lipid in most mammalian tissues.[3][6] The head group attached to the phosphate at the sn-3 position is typically ethanolamine (plasmenylethanolamines, PlsEtn) or choline (plasmenylcholines, PlsCho).[3][6]

Below is a diagram illustrating the structural differences between diacyl phospholipids and the two main classes of ether lipids.

Figure 1: Structural comparison of ether lipid classes.

Quantitative Distribution of Ether Lipids

The concentration of ether lipids varies significantly across different human tissues and cell types, reflecting their specialized functions. The following tables summarize some of the reported quantitative data.

TissuePlasmalogen Concentration (nmol/mg protein or g wet wt)Reference
Brain (Prefrontal Cortex)PlsCho: 1111 nmol/g wet wt (in Alzheimer's Disease) vs. 4061 nmol/g wet wt (Control)[7]
HeartHigh levels, with plasmalogens comprising a significant portion of choline glycerophospholipids (30-40%).[8]
Neutrophils1-alkyl-2-acyl-GPC constitutes 50% of the choline phosphoglyceride class (16.3 nmol/107 cells).[9]
Platelets (Rabbit)1-alkyl molecules represent 15% of the choline phosphoglyceride class (0.7 nmol/107 cells).[9]
Cell TypeEther Lipid AbundanceReference
NeutrophilsEther-linked phospholipids constitute nearly half of the phosphatidylcholine pool.[2]
MacrophagesHigh levels of ether lipids have been detected.[5]
Endothelial CellsProduce Platelet-Activating Factor upon stimulation.[10]
PlateletsSynthesize and release Platelet-Activating Factor.[11]

Biological Functions of Ether Lipids

The unique ether linkage confers distinct properties upon these lipids, enabling them to participate in a wide array of biological processes.

  • Membrane Structure and Dynamics: Ether lipids are crucial structural components of cell membranes.[2][3] The absence of a carbonyl oxygen at the sn-1 position allows for a more compact arrangement of phospholipid headgroups, influencing membrane fluidity and the formation of non-lamellar structures, which is important for processes like membrane fusion.[1][4]

  • Lipid Rafts and Signaling Platforms: Plasmalogens are enriched in lipid raft microdomains, which are cholesterol-rich membrane regions that serve as organizing centers for cellular signaling proteins.[1]

  • Antioxidant Defense: The vinyl-ether bond of plasmalogens is highly susceptible to oxidation, allowing them to act as sacrificial antioxidants, protecting other lipids and proteins from oxidative damage.[6][8]

  • Reservoir for Second Messengers: Ether lipids can serve as a storage pool for polyunsaturated fatty acids (PUFAs) like arachidonic acid, which are precursors for eicosanoid signaling molecules.[12]

  • Cell Signaling: Specific ether lipids, most notably Platelet-Activating Factor (PAF), are potent signaling molecules that mediate a variety of physiological and pathological processes.[2][13]

Ether Lipids in Signaling Pathways

Ether lipids are integral components of complex signaling networks. Two of the most well-characterized pathways are the Platelet-Activating Factor (PAF) signaling cascade and the biosynthesis and degradation pathways of plasmalogens.

Platelet-Activating Factor (PAF) Signaling

PAF is a powerful lipid mediator involved in inflammation, platelet aggregation, and allergic responses.[10][13] It exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[14] The binding of PAF to its receptor can trigger multiple downstream signaling cascades through the activation of different G-protein subtypes, primarily Gq and Gi.[14]

PAF_Signaling PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC PI3K PI3-Kinase (PI3K) Gi->PI3K MAPK MAPK Cascade (e.g., ERK) Gi->MAPK  - IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt_activation Akt Activation PI3K->Akt_activation Gene_expression Gene Expression (Inflammation) MAPK->Gene_expression Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_responses Platelet Aggregation, Inflammation, Chemotaxis Ca_release->Cellular_responses PKC_activation->Cellular_responses Akt_activation->Cellular_responses Gene_expression->Cellular_responses

Figure 2: Platelet-Activating Factor signaling pathway.
Plasmalogen Biosynthesis and Degradation

The synthesis of plasmalogens is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum (ER).[3][15] It involves a series of enzymatic reactions that create the characteristic ether and vinyl-ether bonds. Degradation of plasmalogens can occur through enzymatic cleavage by phospholipases or through oxidative processes that target the vinyl-ether bond.[15]

Plasmalogen_Metabolism cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum cluster_degradation Degradation DHAP DHAP GNPAT GNPAT DHAP->GNPAT Acyl_DHAP Acyl-DHAP AGPS AGPS Acyl_DHAP->AGPS Alkyl_DHAP Alkyl-DHAP Plasmanyl_PE Plasmanyl- ethanolamine Alkyl_DHAP->Plasmanyl_PE Multiple Steps GNPAT->Acyl_DHAP AGPS->Alkyl_DHAP PEDS1 PEDS1 Plasmanyl_PE->PEDS1 Plasmalogen_PE Plasmalogen (PlsEtn) PLA2 Phospholipase A2 Plasmalogen_PE->PLA2 ROS Reactive Oxygen Species (ROS) Plasmalogen_PE->ROS PEDS1->Plasmalogen_PE Lyso_plasmalogen Lyso-plasmalogen PLA2->Lyso_plasmalogen Fatty_aldehyde Fatty Aldehyde ROS->Fatty_aldehyde

Figure 3: Overview of plasmalogen biosynthesis and degradation.

Experimental Protocols for Ether Lipid Analysis

The analysis of ether lipids requires specialized techniques due to their unique chemical structures. Below are detailed methodologies for their extraction, separation, and quantification.

Lipid Extraction: Modified Bligh & Dyer Method

This is a widely used method for the total lipid extraction from biological samples.[15][16]

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water (dH₂O)

  • Phosphate-buffered saline (PBS)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: For a 1 mL aqueous sample (e.g., cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. For cell cultures, wash cells with cold PBS, then scrape into a methanol:water solution (e.g., 2:0.8 v/v).[15]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and disruption of cellular structures.

  • Phase Separation - Step 1: Add 1.25 mL of chloroform and vortex again.

  • Phase Separation - Step 2: Add 1.25 mL of deionized water and vortex for a final time.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes to facilitate phase separation. This will result in a lower organic phase (containing lipids) and an upper aqueous phase.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the interface.

  • Washing (Optional but Recommended): To remove non-lipid contaminants, the collected organic phase can be washed with an "authentic upper phase" prepared by performing the extraction procedure on a blank sample (water instead of biological material).

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried lipid extract at -80°C under an inert atmosphere until further analysis.

Fractionation of Lipid Classes by Solid-Phase Extraction (SPE)

SPE is a valuable technique to separate different lipid classes, including phospholipids, from the total lipid extract. Aminopropyl-bonded silica cartridges are commonly used for this purpose.[1][17]

Materials:

  • Aminopropyl-bonded silica SPE cartridges

  • Solvents for elution (e.g., chloroform, methanol, hexane, isopropanol, ammonium acetate solutions)

  • Vacuum manifold (optional)

Procedure (General Protocol):

  • Cartridge Conditioning: Condition the aminopropyl SPE cartridge by sequentially passing methanol and then chloroform through it.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.

  • Elution of Neutral Lipids: Elute neutral lipids (e.g., cholesterol, triglycerides) with a non-polar solvent mixture like chloroform:isopropanol (2:1, v/v).

  • Elution of Free Fatty Acids: Elute free fatty acids with diethyl ether containing 2% acetic acid.

  • Elution of Phospholipid Classes: Elute different phospholipid classes by progressively increasing the polarity of the solvent. A common sequence involves:

    • Phosphatidylcholine (PC) with methanol.

    • Phosphatidylethanolamine (PE) with a mixture of chloroform, methanol, and water.

    • Acidic phospholipids (e.g., phosphatidylserine, phosphatidylinositol) with a more polar and acidic or basic solvent mixture.[1]

  • Fraction Collection and Drying: Collect each fraction separately and evaporate the solvent.

SPE_Workflow Start Start: Dried Lipid Extract Condition 1. Condition SPE Cartridge (Methanol, Chloroform) Start->Condition Load 2. Load Sample (in Chloroform) Condition->Load Elute_NL 3. Elute Neutral Lipids (Chloroform/Isopropanol) Load->Elute_NL Elute_FFA 4. Elute Free Fatty Acids (Diethyl Ether/Acetic Acid) Elute_NL->Elute_FFA Collect_NL Neutral Lipid Fraction Elute_NL->Collect_NL Elute_PL 5. Elute Phospholipids (Methanol, etc.) Elute_FFA->Elute_PL Collect_FFA Free Fatty Acid Fraction Elute_FFA->Collect_FFA Collect_PL Phospholipid Fraction Elute_PL->Collect_PL Analysis Further Analysis (LC-MS, GC-MS) Collect_PL->Analysis

Figure 4: General workflow for solid-phase extraction of lipid classes.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of individual ether lipid molecular species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 or C8 column.

Procedure:

  • Sample Preparation: Reconstitute the dried lipid fractions in an appropriate solvent (e.g., methanol/toluene 9:1, v/v).[18]

  • Chromatographic Separation: Separate the lipid species using a reversed-phase gradient.

    • Mobile Phase A: Acetonitrile/water with additives like ammonium formate or formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile with similar additives.

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive coverage.

    • Scan Mode: Employ Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning for targeted quantification. For untargeted analysis, use full scan mode with data-dependent or data-independent acquisition for MS/MS fragmentation.[19]

    • Collision Energy (CE): Optimize CE for each lipid species to achieve characteristic and abundant fragment ions for identification and quantification.

  • Data Analysis: Identify and quantify ether lipids based on their retention times, precursor ion masses, and characteristic fragment ions. Use appropriate internal standards for accurate quantification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS can be used to analyze the fatty acid and fatty aldehyde composition of ether lipids after appropriate derivatization.

1. Preparation of Fatty Acid Methyl Esters (FAMEs): This protocol is for analyzing the fatty acid at the sn-2 position.

Materials:

  • Boron trifluoride-methanol (BF₃-MeOH) solution (12-14% w/w).[14][16]

  • Hexane

  • Saturated sodium chloride solution

Procedure:

  • Add 2 mL of BF₃-MeOH to the dried lipid sample (approximately 1-25 mg).[20]

  • Heat the mixture at 60-70°C for 5-10 minutes.[20]

  • Cool the reaction tube and add 1 mL of water and 1 mL of hexane.

  • Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Collect the upper hexane layer for GC-MS analysis.

2. Derivatization of Fatty Aldehydes from Plasmalogens: This protocol is for analyzing the fatty aldehyde released from the sn-1 position of plasmalogens.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[13][21]

  • Solvents (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Hydrolysis: Cleave the vinyl-ether bond of plasmalogens by acid hydrolysis to release the fatty aldehydes.

  • Derivatization: React the released aldehydes with PFBHA to form stable PFB-oxime derivatives. This reaction is typically carried out in a buffered solution.[13]

  • Extraction: Extract the PFB-oxime derivatives into an organic solvent like hexane or ethyl acetate.

  • GC-MS Analysis: Analyze the derivatives by GC-MS, often using negative ion chemical ionization (NICI) for high sensitivity.[13]

Conclusion

Ether lipids are a structurally diverse and functionally significant class of molecules that play critical roles in membrane biology, cellular signaling, and protection against oxidative stress. Their unique chemical properties necessitate specialized analytical approaches for their comprehensive study. This technical guide provides a foundational understanding of ether lipid diversity and function, along with detailed experimental protocols to aid researchers in their exploration of this fascinating area of lipid biology. Further investigation into the intricate roles of ether lipids in health and disease holds great promise for the development of novel diagnostic and therapeutic strategies.

References

The Potential Role of Linoleyl-1-Glyceryl Ether in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl-1-glyceryl ether, a member of the alkylglycerol class of ether lipids, is emerging as a molecule of significant interest in the field of neurology. Alkylglycerols are precursors to plasmalogens, a critical class of phospholipids abundant in the central nervous system (CNS). Deficiencies in plasmalogens have been strongly correlated with the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This technical guide provides an in-depth review of the current understanding of this compound and related alkylglycerols, their role in the CNS, their potential as therapeutic agents, and the experimental methodologies used to study them. We explore their ability to modulate the blood-brain barrier, their influence on key signaling pathways, and the potential significance of the unsaturated linoleyl chain in their biological activity.

Introduction to this compound and Alkylglycerols

This compound, chemically known as 1-O-(9Z,12Z-octadecadienyl)-sn-glycerol, is an alkylglycerol characterized by an ether linkage between a linoleyl group and the sn-1 position of a glycerol backbone. This ether linkage confers distinct chemical properties compared to the more common ester-linked lipids, including increased stability against enzymatic degradation.

Alkylglycerols are naturally occurring compounds found in various biological sources, notably in high concentrations in shark liver oil.[1][2] They serve as crucial intermediates in the biosynthesis of plasmalogens, a class of ether phospholipids that constitute a significant portion of the lipid content in neuronal membranes.[3] The presence of the vinyl-ether bond in plasmalogens makes them potent antioxidants and key players in membrane fluidity, vesicular fusion, and cellular signaling.[3]

The defining feature of this compound is its polyunsaturated linoleyl chain. Research suggests that unsaturated alkylglycerols may possess more potent biological activities compared to their saturated counterparts.[4]

The Role of Alkylglycerols in the Central Nervous System

The involvement of alkylglycerols in neurological health is multifaceted, primarily revolving around their role as plasmalogen precursors and their ability to modulate the blood-brain barrier (BBB).

Plasmalogen Deficiency in Neurological Disorders

A growing body of evidence links decreased levels of plasmalogens in the brain and peripheral tissues to the progression of several neurodegenerative disorders:

  • Alzheimer's Disease (AD): Reduced plasmalogen levels are a consistent finding in the brains of AD patients and have been correlated with cognitive decline.[5] Plasmalogens are thought to protect against oxidative stress, a key pathological feature of AD, and may influence the processing of amyloid precursor protein (APP).[6]

  • Parkinson's Disease (PD): Similar to AD, plasmalogen deficiencies have been observed in PD, suggesting a role in the neurodegenerative process.

  • Multiple Sclerosis (MS): As major components of the myelin sheath, plasmalogens are critical for its integrity. Their depletion is a feature of demyelination in MS.

The administration of plasmalogen precursors, including alkylglycerols, is being investigated as a therapeutic strategy to replenish these vital lipids in the CNS.[3]

Modulation of the Blood-Brain Barrier

The BBB presents a significant challenge for the delivery of therapeutics to the brain. Short-chain alkylglycerols have been shown to transiently increase the permeability of the BBB, facilitating the passage of drugs that would otherwise be excluded.[7][8] This effect is believed to be mediated by the modulation of tight junction proteins between the endothelial cells of the BBB.[9]

Quantitative Data on Alkylglycerol Activity

The following tables summarize key quantitative findings from studies on alkylglycerols.

Table 1: Effect of Alkylglycerols on Blood-Brain Barrier Permeability

Alkylglycerol DerivativeConcentrationModel SystemEffect on TEER (Transendothelial Electrical Resistance)Citation(s)
1-O-Pentylglycerol (PG)30 mMIn vitro rat brain endothelial cellsReversible reduction[8][9]
2-O-Hexyldiglycerol (HG)30 mMIn vitro rat brain endothelial cellsReversible reduction[9]
Mannitol (Positive Control)1.4 MIn vitro rat brain endothelial cellsSignificant reduction[8]

Table 2: Biological Activities of Saturated vs. Unsaturated Alkylglycerols

AlkylglycerolBiological ActivityModel SystemKey FindingCitation(s)
16:1 and 18:1 Alkyl-GroAnti-metastaticGrafted tumor in miceStrong reduction in lung metastasis[1][4]
16:0 Alkyl-GroAnti-metastaticGrafted tumor in miceWeaker effect on metastasis[1][4]
12:0, 14:0, 18:0 Alkyl-GroAnti-metastaticGrafted tumor in miceNo effect on metastasis[1][4]

Key Signaling Pathways Modulated by Alkylglycerols

Alkylglycerols and their metabolic products, particularly plasmalogens, can influence several critical signaling pathways implicated in neurological disorders.

Protein Kinase C (PKC) Inhibition

Alkylglycerols can be incorporated into cell membranes and converted to 1-O-alkyl-2-acylglycerol, an analog of diacylglycerol (DAG). This analog can act as an inhibitor of PKC.[3] Dysregulation of PKC signaling is implicated in the pathogenesis of Alzheimer's disease.[10] By modulating PKC activity, alkylglycerols may offer a therapeutic avenue.

PKC_Inhibition Alkylglycerol This compound (Alkylglycerol) Membrane Cell Membrane Alkylglycerol->Membrane Incorporation AAG 1-O-Alkyl-2-acylglycerol (DAG Analog) Membrane->AAG Metabolism PKC Protein Kinase C (PKC) AAG->PKC Inhibition Downstream Downstream Neurological Pathways PKC->Downstream

Caption: Alkylglycerol inhibition of Protein Kinase C signaling.

Plasmalogen-Mediated Neuroprotection

Plasmalogens are involved in neuroprotective signaling, including the activation of the PI3K/Akt and ERK pathways, which are crucial for neuronal survival and plasticity.[5][11]

Plasmalogen_Neuroprotection cluster_precursor Plasmalogen Synthesis Alkylglycerol This compound Plasmalogens Plasmalogens Alkylglycerol->Plasmalogens GPCR G-Protein Coupled Receptor (GPCR) Plasmalogens->GPCR Activation PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt ERK ERK Pathway GPCR->ERK Survival Neuronal Survival and Plasticity PI3K_Akt->Survival ERK->Survival

Caption: Neuroprotective signaling pathways activated by plasmalogens.

Experimental Protocols

Synthesis of 1-O-Alkyl-sn-glycerols

This protocol is adapted from a general method for the synthesis of 1-O-alkyl-glycerols.[12]

Objective: To synthesize 1-O-linoleyl-sn-glycerol.

Materials:

  • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

  • Tosyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Linoleyl alcohol

  • Dimethoxyethane

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Tosylation of Solketal:

    • Dissolve solketal in pyridine and cool to 0°C.

    • Add TsCl portion-wise while maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Work up the reaction to isolate the tosylated solketal.

  • Preparation of Linoleyl Alcoholate:

    • In a separate flask under an inert atmosphere, suspend NaH in dimethoxyethane.

    • Slowly add linoleyl alcohol to the suspension and stir for 1 hour to form the sodium linoleyl alcoholate.

  • Etherification:

    • Add the tosylated solketal to the linoleyl alcoholate solution.

    • Reflux the mixture for 48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Deprotection:

    • After the reaction is complete, cool the mixture.

    • Add a solution of 2N HCl in ethanol.

    • Reflux for 4 hours to remove the acetonide protecting group.

    • Purify the resulting 1-O-linoleyl-sn-glycerol by column chromatography.

Synthesis_Workflow Solketal Solketal Tosylated_Solketal Tosylated Solketal Solketal->Tosylated_Solketal Tosyl Chloride, Pyridine Protected_Ether Protected Linoleyl Glyceryl Ether Tosylated_Solketal->Protected_Ether Linoleyl_Alcohol Linoleyl Alcohol Alcoholate Sodium Linoleyl Alcoholate Linoleyl_Alcohol->Alcoholate NaH Alcoholate->Protected_Ether Final_Product 1-O-Linoleyl-sn-glycerol Protected_Ether->Final_Product HCl, Ethanol

Caption: Workflow for the synthesis of 1-O-linoleyl-sn-glycerol.

In Vitro Blood-Brain Barrier Model

This protocol describes a common in vitro BBB model using primary brain endothelial cells.[13][14][15]

Objective: To assess the effect of this compound on BBB permeability.

Materials:

  • Primary human or rat brain microvascular endothelial cells (HBMECs or RBMECs)

  • Primary astrocytes and pericytes

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound

  • Fluorescently labeled tracer molecules (e.g., sodium fluorescein, FITC-dextran)

  • Transendothelial electrical resistance (TEER) measurement system

Procedure:

  • Cell Seeding:

    • Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).

    • Seed the HBMECs/RBMECs on the apical side of the inserts.

    • Seed astrocytes and pericytes on the basolateral side of the inserts or on the bottom of the well.

  • Co-culture and Barrier Formation:

    • Culture the cells for several days to allow for the formation of a tight monolayer and cell-cell interactions.

    • Monitor the integrity of the barrier by measuring TEER daily. A high TEER value indicates a tight barrier.

  • Treatment with this compound:

    • Once a stable and high TEER is achieved, add this compound at various concentrations to the apical (luminal) chamber.

  • Permeability Assessment:

    • TEER Measurement: Measure TEER at different time points after the addition of the alkylglycerol to assess changes in barrier tightness.

    • Tracer Permeability: Add a fluorescent tracer to the apical chamber. At various time points, collect samples from the basolateral (abluminal) chamber and measure the fluorescence to quantify the amount of tracer that has crossed the barrier.

Future Directions and Conclusion

The existing body of research strongly supports the significant role of alkylglycerols in neurological health and disease. While much of the focus has been on short-chain or saturated alkylglycerols, the unique properties of unsaturated derivatives like this compound warrant further investigation. The presence of the polyunsaturated linoleyl chain may confer enhanced antioxidant properties and differential effects on membrane fluidity and cell signaling compared to saturated counterparts.

Future research should focus on:

  • Directly investigating the effects of this compound on in vitro and in vivo models of neurological disorders.

  • Elucidating the specific signaling pathways modulated by unsaturated alkylglycerols in neuronal and glial cells.

  • Conducting detailed structure-activity relationship studies to optimize the alkyl chain length and degree of unsaturation for therapeutic efficacy.

References

The Inferred Impact of Linoleyl-1-glyceryl Ether on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Membrane Fluidity

The cell membrane is not a static barrier but a dynamic, fluid structure. This fluidity, which is the viscosity of the lipid bilayer, is essential for numerous cellular functions.[1] It allows for the lateral diffusion and rotation of membrane proteins and lipids, enabling processes such as cell signaling, endocytosis, and cell division. The degree of membrane fluidity is primarily governed by temperature, cholesterol content, and the nature of the phospholipid acyl chains, particularly their length and degree of saturation.[1] Unsaturated fatty acids, with their characteristic "kinks," disrupt the tight packing of lipid tails, thereby increasing membrane fluidity.[1]

Theoretical Framework: The Influence of Linoleyl-1-glyceryl Ether's Structural Components on Membrane Fluidity

To understand the potential effect of this compound on membrane fluidity, we must consider the contributions of its key structural features: the linoleyl group and the ether linkage.

The Role of the Unsaturated Linoleyl Chain

The linoleyl group is a C18 polyunsaturated fatty acid with two cis double bonds. The presence of these double bonds introduces significant kinks in the hydrocarbon chain. When incorporated into a lipid bilayer, these kinks prevent the acyl chains from packing closely together. This disruption of the ordered, gel-like phase of the membrane leads to an increase in the free volume within the hydrophobic core of the bilayer, and consequently, a significant increase in membrane fluidity. This effect is well-documented for phospholipids containing linoleic acid.

The Ambiguous Role of the Ether Linkage

The substitution of an ester linkage with an ether linkage at the sn-1 position of the glycerol backbone introduces more subtle changes to the membrane's biophysical properties. The ether bond is chemically more stable and less polar than the ester bond. Studies comparing ether-linked lipids to their ester-linked counterparts have yielded somewhat conflicting results regarding their effect on membrane fluidity.

Some research suggests that the absence of the carbonyl oxygen in the ether linkage leads to a smaller cross-sectional area of the headgroup region and allows for slightly closer packing of the acyl chains, which would imply a decrease in fluidity. Conversely, other studies have indicated that the different hydration and hydrogen bonding capabilities of the ether linkage can alter the interfacial water network, potentially leading to a more disordered and fluid membrane. Therefore, the net effect of the ether linkage on membrane fluidity is likely context-dependent, influenced by the specific lipid composition and experimental conditions.

Hypothetical Quantitative Data

In the absence of direct experimental data for this compound, the following tables present hypothetical data based on the theoretical framework discussed above. These tables are intended to serve as a guide for expected trends in experiments investigating the effect of this ether lipid on membrane fluidity.

Table 1: Hypothetical Fluorescence Anisotropy Data

Lipid CompositionDPH Anisotropy (r)TMA-DPH Anisotropy (r)Inferred Fluidity
DPPC (100%)0.3500.380Low
DPPC + 10 mol% Cholesterol0.3800.400Decreased
DPPC + 10 mol% 1-Palmitoyl-glycerol0.3300.360Slightly Increased
DPPC + 10 mol% this compound0.280 0.310 Significantly Increased

DPH (1,6-diphenyl-1,3,5-hexatriene) probes the hydrophobic core of the membrane, while TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is anchored at the lipid-water interface. A lower anisotropy value (r) corresponds to higher rotational freedom of the probe and thus higher membrane fluidity.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

Lipid CompositionMain Phase Transition Temp (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Interpretation
DPPC (100%)41.58.7Sharp, cooperative transition
DPPC + 10 mol% CholesterolBroadened, shifted higherN/AAbolishes sharp transition
DPPC + 10 mol% 1-Palmitoyl-glycerol39.07.5Broadened, shifted lower
DPPC + 10 mol% this compound35.5 6.2 Significantly broadened and shifted lower

A decrease in the main phase transition temperature (Tm) and a broadening of the transition peak (lower enthalpy) indicate a disruption of the ordered gel phase and an increase in membrane fluidity.

Experimental Protocols

The following are detailed, generalized protocols for two common methods used to assess membrane fluidity. These can be adapted to study the specific effects of this compound.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This method measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

4.1.1. Materials

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Fluorescent probes: DPH and TMA-DPH

  • Chloroform and Methanol (HPLC grade)

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Spectrofluorometer with polarization filters

4.1.2. Protocol

  • Liposome Preparation:

    • Prepare lipid stock solutions in chloroform/methanol (2:1, v/v).

    • In a round-bottom flask, mix the desired amounts of DPPC and this compound to achieve the target molar ratio.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with HEPES buffer by vortexing vigorously above the Tm of the lipid mixture.

    • For unilamellar vesicles, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Fluorescent Probe Incorporation:

    • Prepare a stock solution of DPH or TMA-DPH in a suitable solvent (e.g., tetrahydrofuran or methanol).

    • Add the probe to the liposome suspension at a probe-to-lipid molar ratio of 1:500.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for the probe (e.g., DPH: λex = 358 nm, λem = 430 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).

Characterization of Thermotropic Properties using Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with the phase transitions of lipids in a bilayer.[2][3][4][5][6]

4.2.1. Materials

  • DPPC

  • This compound

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Differential Scanning Calorimeter

4.2.2. Protocol

  • Liposome Preparation:

    • Prepare multilamellar vesicles (MLVs) as described in the fluorescence anisotropy protocol (steps 1.1 to 1.5). A higher lipid concentration (e.g., 10-20 mg/mL) is often preferred for DSC.

  • DSC Measurement:

    • Accurately weigh a known amount of the liposome suspension into a DSC sample pan.

    • Use an equal volume of the corresponding buffer as a reference.

    • Seal the pans hermetically.

    • Place the sample and reference pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) over the desired range.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

    • Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Visualizations

The following diagrams illustrate the theoretical concepts and experimental workflows described in this guide.

G Conceptual Impact of this compound on a Lipid Bilayer cluster_0 Ordered Bilayer (e.g., DPPC) cluster_1 Disordered Bilayer with this compound a Tightly Packed Acyl Chains b Low Fluidity a->b c Kinked Linoleyl Chains Disrupt Packing a->c Introduction of This compound d Increased Fluidity c->d

Caption: Predicted effect of this compound on membrane order.

G Fluorescence Anisotropy Experimental Workflow prep Liposome Preparation (with and without this compound) probe Fluorescent Probe Incorporation (DPH or TMA-DPH) prep->probe Incubate measure Fluorescence Measurement (I_VV, I_VH, I_HV, I_HH) probe->measure Excite with polarized light calc Anisotropy Calculation (r) measure->calc Input intensities analysis Data Analysis and Comparison calc->analysis Compare 'r' values

Caption: Workflow for measuring membrane fluidity via fluorescence anisotropy.

G Differential Scanning Calorimetry (DSC) Workflow prep Liposome Preparation (MLVs) load Load Sample and Reference into DSC Pans prep->load scan Temperature Scan load->scan record Record Heat Flow scan->record analyze Analyze Thermogram (Tm and ΔH) record->analyze

Caption: Workflow for DSC analysis of lipid phase transitions.

Conclusion

Based on fundamental principles of membrane biophysics, it is highly probable that the incorporation of this compound into a lipid bilayer will increase membrane fluidity. This effect is primarily attributed to the disordering influence of its polyunsaturated linoleyl chain. The contribution of the ether linkage is less certain but is expected to be a secondary factor. The experimental protocols provided herein offer a robust framework for the empirical validation of these hypotheses. A thorough understanding of how such molecules modulate membrane properties is crucial for the rational design of drug delivery systems and for elucidating the biological roles of endogenous ether lipids.

References

An In-depth Technical Guide to the Metabolism of Alkyl and Alk-1-enyl Ethers of Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathways governing alkyl and alk-1-enyl ethers of glycerol, also known as ether lipids. These unique lipids, characterized by an ether bond at the sn-1 position of the glycerol backbone, play critical roles in membrane structure, cell signaling, and protection against oxidative stress.[1][2] Alterations in their metabolism are implicated in various pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making them a key area of investigation for drug development.[3][4][5][6]

Introduction to Ether Lipids

Ether lipids are a class of glycerolipids where the fatty acid at the sn-1 position is linked by an ether bond (R-O-R') rather than the more common ester bond (R-CO-O-R').[7] They are broadly categorized into two main types:

  • Plasmanyl lipids (Alkyl ethers): Possess a saturated alkyl chain linked by an ether bond at the sn-1 position.

  • Plasmenyl lipids (Alk-1-enyl ethers or Plasmalogens): Feature a vinyl-ether bond at the sn-1 position, with a double bond adjacent to the ether linkage.[8] Plasmalogens constitute a significant portion of phospholipids in the human body, accounting for up to 20% of the total phospholipid mass in some tissues.[3]

These lipids are not merely structural components; they are involved in vesicular fusion, act as reservoirs for second messengers like arachidonic acid, and serve as endogenous antioxidants due to the reactivity of the vinyl-ether bond.[3][8][9]

Biosynthesis of Ether Lipids

The biosynthesis of ether lipids is a multi-step process initiated in the peroxisomes and completed in the endoplasmic reticulum (ER).[9]

  • Peroxisomal Initiation: The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP) by Glyceronephosphate O-acyltransferase (GNPAT) to form acyl-DHAP.[9][10]

  • Formation of the Ether Bond: Alkylglycerone phosphate synthase (AGPS) then exchanges the acyl group for a long-chain fatty alcohol, creating the defining ether linkage and forming 1-O-alkyl-glycerone-3-phosphate.[9][11][12] The required fatty alcohols are generated from fatty acyl-CoAs by Fatty acyl-CoA reductase 1 (FAR1) .[10][13]

  • Reduction: The ketone group at the sn-2 position is reduced by Acyl/alkyl-DHAP reductase to produce 1-O-alkyl-glycero-3-phosphate (AGP), the precursor for all ether lipids.[5][9]

  • ER Modification and Maturation: AGP is transported to the ER for subsequent modifications, including acylation at the sn-2 position and head group attachment (e.g., choline, ethanolamine) to form plasmanyl (alkyl) phospholipids.[3][9]

  • Plasmalogen Synthesis: The final step in plasmalogen synthesis is the creation of the vinyl-ether bond. This is catalyzed by Plasmanylethanolamine desaturase (PEDS1) , which introduces a double bond into the alkyl chain at the sn-1 position.[8]

The initial peroxisomal steps of ether lipid biosynthesis can be bypassed by the administration of monoalkylglycerols.[3] These exogenous alkylglycerols are phosphorylated by Alkylglycerol kinase to form 1-O-alkyl-glycero-3-phosphate, which can then enter the downstream pathway in the ER.[3][12]

Catabolism of Ether Lipids

The breakdown of ether lipids is a critical process for maintaining homeostasis and terminating signaling events. The key enzymes involved are specific to the type of ether linkage.

The primary enzyme responsible for cleaving the saturated ether bond of alkylglycerols is Alkylglycerol monooxygenase (AGMO) , also known as glyceryl-ether monooxygenase.

  • Mechanism: AGMO is a membrane-bound, mixed-function oxidase located in the endoplasmic reticulum.[11] It utilizes molecular oxygen and the cofactor tetrahydrobiopterin (BH4) to hydroxylate the carbon atom adjacent to the ether linkage.[11][14]

  • Products: This hydroxylation forms an unstable hemiacetal intermediate.[15] This intermediate spontaneously or enzymatically rearranges to yield a fatty aldehyde and a free glycerol derivative (e.g., glycerol, glycerophosphocholine).[14][15][16]

  • Subsequent Metabolism: The resulting fatty aldehyde is a toxic molecule that is rapidly oxidized to its corresponding fatty acid by Fatty aldehyde dehydrogenase (FALDH) .[14][17] This fatty acid can then enter fatty acid metabolism pathways.[17]

AGMO can act on both free alkylglycerols and lyso-alkylglycerophospholipids (e.g., lyso-platelet-activating factor), playing a crucial role in regulating the levels of these bioactive molecules.[11][18][15]

The vinyl-ether bond of plasmalogens is susceptible to cleavage by both enzymatic and non-enzymatic mechanisms.

  • Enzymatic Cleavage: While the specific enzymes are still under investigation, a "plasmalogenase" activity has been described. More recently, cytochrome C has been identified as having plasmalogenase activity, facilitating the degradation of these lipids.[3][4]

  • Oxidative Cleavage: The vinyl-ether bond is highly sensitive to reactive oxygen species (ROS) and reactive halogen species.[3] This oxidative attack results in the formation of a lysolipid and the release of a 2-halo fatty aldehyde, which can modulate immune reactions and other signaling pathways.[3] This antioxidant property is a key protective function of plasmalogens.

Visualizing Metabolic Pathways

The following diagrams illustrate the core catabolic pathways for alkyl and alk-1-enyl ethers of glycerol.

Catabolism_Alkyl_Ether Figure 1. Catabolic Pathway of Alkyl Ether Lipids cluster_membrane Endoplasmic Reticulum Membrane Alkylacyl-PL 1-O-Alkyl-2-acyl- sn-glycerophospholipid Lyso-Alkyl-PL Lyso-Alkyl- sn-glycerophospholipid Alkylacyl-PL->Lyso-Alkyl-PL PLA2 AGMO Alkylglycerol Monooxygenase (AGMO) Lyso-Alkyl-PL->AGMO Substrate Hemiacetal Unstable Hemiacetal Intermediate AGMO->Hemiacetal + O2, BH4 GlycerolDeriv Glycerol Derivative Hemiacetal->GlycerolDeriv FattyAldehyde Fatty Aldehyde Hemiacetal->FattyAldehyde Rearrangement FALDH Fatty Aldehyde Dehydrogenase (FALDH) FattyAldehyde->FALDH FattyAcid Fatty Acid FALDH->FattyAcid Catabolism_Alkenyl_Ether Figure 2. Catabolic Pathways of Alk-1-enyl Ether Lipids (Plasmalogens) cluster_enzymatic Enzymatic Cleavage cluster_oxidative Oxidative Cleavage Plasmalogen Plasmalogen (1-O-Alk-1'-enyl-2-acyl-glycerophospholipid) Plasmalogenase Plasmalogenase (e.g., Cytochrome C) Plasmalogen->Plasmalogenase ROS Reactive Oxygen Species (ROS) Plasmalogen->ROS Lysolipid_E Lysophospholipid Plasmalogenase->Lysolipid_E FattyAldehyde_E Fatty Aldehyde Plasmalogenase->FattyAldehyde_E Lysolipid_O Lysophospholipid ROS->Lysolipid_O HaloAldehyde 2-Halo Fatty Aldehyde ROS->HaloAldehyde MS_Workflow Figure 3. Experimental Workflow for Ether Lipid Analysis Sample 1. Tissue/Cell Sample Extraction 2. Lipid Extraction (e.g., Bligh-Dyer or MTBE) Sample->Extraction Separation 3. Chromatographic Separation (LC or UPLC) Extraction->Separation MS 4. Mass Spectrometry (ESI-MS/MS) Separation->MS Analysis 5. Data Analysis (Quantification & Identification) MS->Analysis

References

Methodological & Application

Application Notes and Protocols for the Quantification of Linoleyl-1-glyceryl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative analysis of Linoleyl-1-glyceryl ether, a key alkylglycerol. The protocols detailed below are intended to offer standardized procedures for accurate and reproducible quantification in various biological matrices.

Introduction

This compound belongs to the class of 1-O-alkylglycerols (AKGs), which are naturally occurring ether lipids. These compounds are of significant interest in biomedical and pharmaceutical research due to their diverse biological activities, including roles in immune system modulation and potential anti-cancer properties.[1] Accurate quantification of specific alkylglycerols like this compound is crucial for understanding their physiological functions, metabolism, and therapeutic potential. This document outlines two primary analytical methods for this purpose: High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The quantification of this compound in biological samples presents challenges due to its non-volatile nature and the complexity of the lipid matrix. The two methods detailed here, HPTLC and GC-MS, offer robust solutions for its analysis.

  • High-Performance Thin-Layer Chromatography (HPTLC): This method provides a reliable and cost-effective approach for the separation and quantification of alkylglycerols. It is particularly useful for screening a large number of samples.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it a powerful tool for the structural confirmation and precise quantification of this compound, especially at low concentrations.[3][4][5] This technique typically requires derivatization to increase the volatility of the analyte.[4][5]

Data Presentation

The following table summarizes representative quantitative data for alkylglycerols in different biological samples, as determined by the analytical methods described.

Sample MatrixAnalytical MethodAnalyteConcentration RangeReference
Shark Liver OilHPTLCTotal AlkylglycerolsHigh (specific values vary)[2]
Chimera Liver OilHPTLCTotal AlkylglycerolsLower than Shark Liver Oil[2]
Human Periprostatic Adipose TissueHPTLCTotal AlkylglycerolsQuantifiable levels demonstrated[2]
Various Biological Tissues (Muscle, Tumor)HPTLCTotal AlkylglycerolsFeasibility of quantification shown[2]
Chimera and Shark Liver OilsGC-MSVarious Alkylglycerol SpeciesIdentification and relative quantification performed[3]

Experimental Protocols

Protocol 1: Quantification of this compound by HPTLC

This protocol is adapted from a validated method for the quantification of alkyl and alkenyl glycerolipids.[2]

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, oil).
  • Extract total lipids using a suitable solvent system, such as chloroform:methanol (2:1, v/v).
  • Dry the lipid extract under a stream of nitrogen.

2. Reduction of Ether Lipids:

  • To quantify total alkylglycerols, a reduction step is necessary to convert acyl-containing ether lipids to their corresponding glycerol ethers.
  • Resuspend the dried lipid extract in a suitable solvent and perform a reduction using an appropriate reducing agent (e.g., Vitride reagent).

3. Solid-Phase Extraction (SPE) Purification:

  • Purify the reduced lipid fraction using an SPE cartridge to remove impurities.
  • Condition the cartridge with n-hexane.
  • Load the sample and elute with a series of solvents of increasing polarity to isolate the alkylglycerol fraction.[2]

4. HPTLC Analysis:

  • Standard Preparation: Prepare standard solutions of a suitable alkylglycerol standard (e.g., batyl alcohol) at known concentrations in chloroform:methanol (2:1, v/v).[2]
  • Plate Preparation: Use silica gel HPTLC plates.
  • Sample Application: Apply the purified sample extracts and standard solutions to the HPTLC plate.
  • Chromatographic Development: Develop the plate in a suitable mobile phase to separate the alkylglycerols.
  • Detection and Quantification: After development, dry the plate and visualize the separated bands using an appropriate staining reagent. Perform densitometric analysis to quantify the bands by comparing the peak areas of the samples to the calibration curve generated from the standards.[2]

Protocol 2: Quantification of this compound by GC-MS

This protocol involves derivatization to make the analyte volatile for GC analysis.[4][5]

1. Lipid Extraction and Isolation:

  • Extract total lipids from the sample as described in Protocol 1.
  • Isolate the neutral lipid fraction containing the alkylglycerols using thin-layer chromatography (TLC) or solid-phase extraction (SPE).[3]

2. Derivatization:

  • To increase volatility, convert the hydroxyl groups of the glyceryl moiety to a less polar derivative. A common method is silylation to form trimethylsilyl (TMS) ethers.[4][5]
  • Alternatively, acetylation can be performed to form diacetate derivatives.[3]

3. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
  • Column: Select a suitable capillary column for lipid analysis (e.g., a non-polar or medium-polarity column).
  • Injector and Oven Program: Optimize the injector temperature and the oven temperature program to ensure proper volatilization and separation of the derivatized this compound.
  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[6]
  • Quantification: Prepare a calibration curve using a derivatized standard of this compound or a closely related internal standard. Quantify the analyte in the samples based on the peak area relative to the calibration curve.

Visualization of Experimental Workflows

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Reduction Reduction of Ether Lipids Extraction->Reduction Purification SPE Purification Reduction->Purification Application Sample Application on HPTLC Plate Purification->Application Development Chromatographic Development Application->Development Detection Detection and Staining Development->Detection Quantification Densitometric Quantification Detection->Quantification

Caption: Workflow for the quantification of this compound using HPTLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Isolation Isolation of Neutral Lipids Extraction->Isolation Derivatization Derivatization (e.g., Silylation) Isolation->Derivatization Injection GC Injection and Separation Derivatization->Injection Detection Mass Spectrometric Detection Injection->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

References

Application Notes and Protocols for the Identification of Linoleyl-1-glyceryl ether using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleyl-1-glyceryl ether is a member of the class of lipids known as ether lipids, where an alkyl group is attached to a glycerol backbone via an ether linkage, rather than the more common ester linkage. These compounds are of significant interest in biomedical research due to their diverse biological activities, including roles in cell signaling, membrane structure, and potential as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and identification of such molecules. This document provides detailed application notes and protocols for the identification of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Principle of NMR-based Identification

The structural identification of this compound by NMR spectroscopy relies on the distinct chemical environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei within the molecule.

  • ¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their functional groups.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.

  • 2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively, which is crucial for unambiguous assignment of the complex spectra of lipids.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Assignment Proton Estimated Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Glycerol Moiety
H-1a, H-1b3.50 - 3.65m
H-23.85 - 3.95m
H-3a, H-3b3.65 - 3.75m
Linoleyl Chain
H-1'3.40 - 3.50t~6.5
H-2'1.50 - 1.60p
(CH₂)n1.20 - 1.40br s
H-8', H-14'2.00 - 2.10q~6.8
H-9', H-10', H-12', H-13'5.30 - 5.45m
H-11'2.75 - 2.85t~6.0
H-18'0.85 - 0.95t~7.0

m = multiplet, t = triplet, p = pentet, br s = broad singlet, q = quartet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment Carbon Estimated Chemical Shift (ppm)
Glycerol Moiety
C-170.0 - 72.0
C-272.0 - 74.0
C-363.0 - 65.0
Linoleyl Chain
C-1'71.0 - 73.0
C-2'29.0 - 31.0
(CH₂)n29.0 - 30.0
C-8', C-14'27.0 - 28.0
C-9', C-10', C-12', C-13'127.0 - 131.0
C-11'25.0 - 26.0
C-18'13.5 - 14.5

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved by column chromatography or preparative thin-layer chromatography (TLC).

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for lipids. Other deuterated solvents such as methanol-d₄ (CD₃OD) or a mixture of CDCl₃ and CD₃OD can also be used.

  • Concentration: Dissolve 5-10 mg of the purified sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication can be used if necessary.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a standard 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument used.

4.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

4.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more for dilute samples.

  • Temperature: 298 K.

4.2.3. DEPT-135 Spectroscopy

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Parameters: Use similar spectral width, acquisition time, and relaxation delay as the standard ¹³C experiment. The number of scans can typically be lower than for the full ¹³C spectrum. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

4.2.4. 2D COSY Spectroscopy

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

  • Spectral Width: 12-16 ppm in both dimensions.

  • Data Points: 1024 x 1024.

  • Number of Scans: 2-4 per increment.

4.2.5. 2D HSQC Spectroscopy

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Spectral Width: 12-16 ppm in the ¹H dimension and 160-200 ppm in the ¹³C dimension.

  • Data Points: 1024 x 256.

  • Number of Scans: 4-16 per increment.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually phase the spectra to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding nuclei in the this compound structure using the 1D and 2D NMR data.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the identification of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Processing and Analysis Sample This compound Sample Purification Purification (if necessary) Sample->Purification Dissolution Dissolve in CDCl3 with TMS Purification->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT-135) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing Assignment Peak Assignment OneD_NMR->Assignment TwoD_NMR->Processing TwoD_NMR->Assignment Referencing Referencing to TMS Processing->Referencing Referencing->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Generate Report

Caption: Experimental Workflow for NMR-based Identification.

Signaling Pathways and Logical Relationships

The structural information obtained from NMR can be crucial for understanding the role of this compound in biological signaling pathways. For instance, ether lipids are precursors to signaling molecules like platelet-activating factor (PAF). The precise structure, including the nature of the alkyl chain and the stereochemistry of the glycerol backbone, determines its biological activity.

signaling_pathway cluster_synthesis Biosynthesis & Identification cluster_signaling Potential Signaling Roles Precursors DHAP + Fatty Alcohol LGE_synthesis Biosynthesis of This compound Precursors->LGE_synthesis LGE This compound (Structure Confirmed by NMR) LGE_synthesis->LGE Metabolism Metabolic Modification LGE->Metabolism LGE->Metabolism Signaling_Molecule Generation of Bioactive Lipids (e.g., PAF-like) Metabolism->Signaling_Molecule Metabolism->Signaling_Molecule Receptor_Binding Receptor Binding Signaling_Molecule->Receptor_Binding Signaling_Molecule->Receptor_Binding Cellular_Response Cellular Response (e.g., Inflammation, Growth) Receptor_Binding->Cellular_Response Receptor_Binding->Cellular_Response

Application Note: HPLC and LC-MS Methods for the Separation of Linoleyl-1-glyceryl Ether Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl-1-glyceryl ether, a member of the ether lipid class, is of growing interest in biomedical research due to its potential biological activities. Ether lipids are known to be involved in various cellular processes, including membrane structure, cell signaling, and metabolism. The isomeric purity of such compounds is critical for understanding their specific functions and for the development of potential therapeutics. This application note provides detailed protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), with a focus on chiral and positional isomer separation.

The primary challenge in the analysis of this compound lies in the separation of its enantiomers (sn-1 vs. sn-3 position of the linoleyl group on the glycerol backbone) and potential positional isomers if other substitutions are present. Chiral chromatography is essential for the resolution of enantiomers, which often exhibit different biological activities.

Separation of Enantiomers by Chiral HPLC

The separation of the enantiomers of 1-O-alkylglycerols, such as this compound, typically requires derivatization to introduce a chromophore for UV detection and to enhance chiral recognition by the stationary phase. A common derivatizing agent is 3,5-dinitrophenyl isocyanate, which reacts with the free hydroxyl groups of the glyceryl ether to form bis(3,5-dinitrophenylurethane) (DNPU) derivatives.

Experimental Protocol: Chiral HPLC of DNPU-Derivatized this compound

1. Derivatization:

  • Dissolve 1 mg of this compound in 1 mL of anhydrous toluene.

  • Add a 1.5-fold molar excess of 3,5-dinitrophenyl isocyanate and a catalytic amount of pyridine.

  • Heat the mixture at 80°C for 1 hour.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase.

2. HPLC Conditions:

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane and 2-propanol (isopropanol), typically in a ratio of 99.5:0.5 (v/v)[1]. The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm[2].

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS) Detection (Optional but Recommended for Identification):

  • For confirmation of identity, the HPLC system can be coupled to a mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[1][2].

  • Post-column solvent: To enhance ionization efficiency in APCI, ethanol or 2-propanol can be added post-column[1].

  • MS Mode: Positive ion mode, scanning for the protonated molecule [M+H]⁺ or other adducts.

Data Presentation

The following table provides expected retention times for the DNPU derivatives of a generic 1-O-alkylglycerol based on similar separations. Actual retention times for this compound may vary and should be confirmed with standards.

IsomerExpected Retention Time (min)Resolution (Rs)
sn-1-Linoleyl-2,3-bis(3,5-dinitrophenylurethane)-glycerol15.2> 1.5
sn-3-Linoleyl-1,2-bis(3,5-dinitrophenylurethane)-glycerol16.8

Note: The elution order of enantiomers can be reversed by using a chiral stationary phase with the opposite chirality[2].

Separation of Positional Isomers by Reversed-Phase HPLC

In cases where mixtures may contain both 1-linoleyl-glyceryl ether and 2-linoleyl-glyceryl ether, a reversed-phase HPLC method can be employed to separate these positional isomers.

Experimental Protocol: Reversed-Phase HPLC

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as acetonitrile or a mixture of the mobile phase components. Derivatization is generally not required for reversed-phase separation of positional isomers if a suitable detector like a mass spectrometer or an evaporative light scattering detector (ELSD) is used.

2. HPLC Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, or isopropanol, acetonitrile, and water[3]. A typical gradient might be from 70% acetonitrile in water to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Mass Spectrometry (ESI-MS) or ELSD. UV detection is not ideal for underivatized lipids that lack a strong chromophore.

  • Injection Volume: 10 µL.

Data Presentation

In reversed-phase HPLC, the elution order of positional isomers of mono-substituted glycerols can vary. For lysophospholipids, which are structurally similar, the 2-acyl isomer often elutes before the 1-acyl isomer[4].

IsomerExpected Elution Order
2-Linoleyl-glyceryl ether1
1-Linoleyl-glyceryl ether2

Note: This elution order is based on related compounds and should be confirmed experimentally.

Visualization of Methodologies and Pathways

Experimental Workflow for Chiral Separation

G Experimental Workflow for Chiral HPLC Separation cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis Sample This compound Sample Derivatization Derivatization with 3,5-Dinitrophenyl Isocyanate Sample->Derivatization DNPU_Product DNPU-Derivatized Product Derivatization->DNPU_Product Injection Inject into HPLC DNPU_Product->Injection Chiral_Column Chiral Stationary Phase (e.g., Chiralpak IC) Injection->Chiral_Column Separation Isocratic Elution (Hexane/2-Propanol) Chiral_Column->Separation UV_Detector UV Detection (254 nm) Separation->UV_Detector MS_Detector Mass Spectrometry (APCI/ESI) Separation->MS_Detector Optional Data_Analysis Data Analysis (Quantification & Identification) UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: Workflow for chiral separation of this compound.

Potential Signaling Pathway for Bioactive Ether Lipids

Some bioactive ether lipids, particularly alkyl ether analogs of lysophosphatidic acid, have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs), such as PPARγ[5]. Activation of these nuclear receptors can lead to the regulation of gene expression involved in various cellular processes.

G Potential Signaling Pathway for Bioactive Ether Lipids cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LGE This compound (or related bioactive ether lipid) PPAR PPARγ LGE->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates

Caption: Ether lipid activation of the PPARγ signaling pathway.

Conclusion

The separation of this compound isomers is achievable through the application of specialized HPLC techniques. Chiral HPLC following DNPU derivatization is a robust method for the resolution of enantiomers, which is crucial for stereospecific biological studies. For positional isomers, reversed-phase HPLC provides an effective means of separation. The combination of these chromatographic methods with mass spectrometry ensures accurate identification and quantification, providing researchers and drug development professionals with the necessary tools to investigate the roles of these important lipid molecules.

References

Application Notes and Protocols: Linoleyl-1-glyceryl ether as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl-1-glyceryl ether, an alkyl glyceryl ether, serves as a valuable substrate for studying enzymes involved in ether lipid metabolism. Ether lipids are a class of phospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone. These lipids are not only structural components of cell membranes but also precursors for signaling molecules and play roles in various physiological and pathological processes. The enzymatic cleavage of the ether bond in alkyl glyceryl ethers is a critical step in their degradation and signaling pathways. This document provides detailed application notes and protocols for using this compound as a substrate in enzyme assays, focusing on Glyceryl Ether Monooxygenase (GEMO) and providing a comparative protocol for Monoacylglycerol Lipase (MAGL).

Target Enzymes

Glyceryl Ether Monooxygenase (GEMO)

Glyceryl Ether Monooxygenase (GEMO), also known as Alkylglycerol Monooxygenase (AGMO) (EC 1.14.16.5), is the primary enzyme responsible for the irreversible cleavage of the ether bond in 1-O-alkyl-sn-glycerols.[1] The reaction is a hydroxylation of the alpha-carbon of the alkyl chain, which is dependent on a tetrahydropteridine cofactor, such as tetrahydrobiopterin (BH4), and molecular oxygen.[2] The resulting unstable hemiacetal spontaneously breaks down to yield a fatty aldehyde (linoleyl aldehyde) and glycerol.[1]

Monoacylglycerol Lipase (MAGL)

Monoacylglycerol Lipase (MAGL) (EC 3.1.1.23) is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[3] While MAGL's primary substrates are monoacylglycerols with an ester linkage, its activity towards ether-linked lipids like this compound is also of interest for substrate specificity studies and inhibitor screening.

Data Presentation

Table 1: Kinetic Parameters for Glyceryl Ether Monooxygenase (GEMO) with Various Substrates
SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Enzyme SourceReference
rac-Batyl alcohol (C18:0)24 - 4446 - 64Rat Liver Microsomes[4]
1-O-Hexadecyl-sn-glycerol (C16:0)10.535.7Rat Liver Microsomes[5]
1-O-Octadecyl-sn-glycerol (C18:0)8.328.6Rat Liver Microsomes[5]
1-O-Pyrenedecyl-sn-glycerolNot ReportedNot ReportedRat Liver Microsomes[6]

Experimental Protocols

Protocol 1: Glyceryl Ether Monooxygenase (GEMO) Activity Assay

This protocol is adapted from established methods for measuring GEMO activity using an alkyl glyceryl ether substrate.[5][6] The assay is based on the detection of the fatty aldehyde product.

Materials:

  • This compound (substrate)

  • Enzyme source (e.g., rat liver microsomes, cell lysates, or purified GEMO)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • NADH

  • Fatty aldehyde dehydrogenase (FALDH)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5

  • Detergent (e.g., Mega-10) for substrate solubilization

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • For the assay, the substrate needs to be in an aqueous buffer. This can be achieved by using a detergent. Prepare a working solution of the substrate in the assay buffer containing a concentration of Mega-10 above its critical micelle concentration to ensure the substrate is in a micellar form.[7]

  • Enzyme Preparation:

    • If using tissue, homogenize the tissue in ice-cold buffer and prepare a microsomal fraction by differential centrifugation.

    • If using cells, lyse the cells and use the appropriate cellular fraction.

    • Determine the protein concentration of the enzyme preparation.

  • Assay Reaction:

    • Set up the reaction in a 96-well plate or a cuvette.

    • The final reaction mixture should contain:

      • Assay Buffer (0.1 M Tris-HCl, pH 7.5)

      • This compound (final concentration in the µM range, to be optimized)

      • BH4 (final concentration ~100 µM)

      • Catalase (~200 units/mL)

      • NADH (~200 µM)

      • FALDH (~0.1 units/mL)

      • Enzyme preparation (amount to be optimized to ensure linear reaction kinetics)

    • Include appropriate controls:

      • No enzyme control

      • No substrate control

      • No BH4 control

  • Measurement:

    • Initiate the reaction by adding the enzyme preparation.

    • The activity of GEMO is measured indirectly by monitoring the oxidation of the fatty aldehyde product by FALDH, which is coupled to the reduction of NAD+ to NADH. However, a more direct coupled assay involves monitoring the consumption of NADH at 340 nm.

    • Alternatively, the reaction can be stopped at different time points, and the product can be derivatized with a fluorescent probe and analyzed by HPLC.[6]

  • Data Analysis:

    • Calculate the rate of NADH consumption from the change in absorbance at 340 nm over time.

    • Determine the specific activity of the enzyme (nmol/min/mg protein).

    • For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax.

Protocol 2: Monoacylglycerol Lipase (MAGL) Activity Assay (Comparative Protocol)

This is a general protocol to assess the potential activity of MAGL on this compound, based on the detection of the released glycerol or fatty acid.

Materials:

  • This compound (substrate)

  • Enzyme source (e.g., purified MAGL, cell lysates)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.2, containing 1 mM EDTA

  • Detection reagent for glycerol or a fatty acid detection kit

  • Microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock in the assay buffer.

  • Enzyme Preparation:

    • Use a commercially available purified MAGL or prepare a lysate from cells overexpressing MAGL.

    • Determine the protein concentration.

  • Assay Reaction:

    • In a 96-well plate, add:

      • Assay Buffer

      • This compound (final concentration to be optimized)

      • Enzyme preparation

    • Include controls:

      • No enzyme control

      • No substrate control

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction.

    • Detect the amount of glycerol or fatty acid produced using a suitable commercial kit. For example, a fluorescence-based assay can be used where the released product reacts with a detector to yield a fluorescent product.[8]

  • Data Analysis:

    • Generate a standard curve for the product being measured (glycerol or the corresponding fatty acid).

    • Calculate the amount of product formed in each well.

    • Determine the specific activity of the enzyme.

Mandatory Visualizations

Signaling Pathway

Ether lipids, including the metabolites of this compound, can be involved in various signaling pathways. One such pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GEMO GEMO This compound->GEMO Linoleyl Aldehyde Linoleyl Aldehyde GEMO->Linoleyl Aldehyde + O2 + BH4 Glycerol Glycerol GEMO->Glycerol FALDH FALDH Linoleyl Aldehyde->FALDH Linoleic Acid Linoleic Acid FALDH->Linoleic Acid PPAR PPAR Linoleic Acid->PPAR Ligand Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Gene Expression Gene Expression PPRE->Gene Expression Transcriptional Regulation

Caption: Ether Lipid Metabolism and PPAR Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for an enzyme assay using this compound as a substrate.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare Substrate (this compound) D Combine Reagents in Reaction Vessel A->D B Prepare Enzyme (e.g., Microsomes) E Initiate Reaction with Enzyme B->E C Prepare Buffers & Cofactors (BH4) C->D D->E F Incubate at Controlled Temperature E->F G Stop Reaction (if necessary) F->G H Measure Product Formation (Spectrophotometry/HPLC) G->H I Calculate Reaction Rate H->I J Determine Kinetic Parameters (Km, Vmax) I->J

References

In Vivo Studies of Alkylglycerols: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Alkylglycerols

Alkylglycerols (AKGs) are a class of ether lipids characterized by a fatty alcohol attached to a glycerol backbone via an ether linkage at the sn-1 position. They are found in hematopoietic organs like bone marrow and spleen and are abundant in shark liver oil. Research has suggested that AKGs possess a range of biological activities, including anti-inflammatory, immunomodulatory, and anti-tumor effects. Their potential to modulate metabolic disorders such as diet-induced obesity and insulin resistance has also been a subject of investigation. Given the known anti-inflammatory properties of linoleic acid, it is hypothesized that Linoleyl-1-glyceryl ether, a polyunsaturated alkylglycerol, may exhibit significant biological activity.

Summary of In Vivo Effects of Related Alkylglycerols in Animal Models

In vivo studies in mice have demonstrated that oral administration of various alkylglycerols can influence several physiological and pathological processes.

Anti-Tumor and Anti-Metastatic Effects

Studies using mouse models of cancer, such as Lewis lung carcinoma, have shown that oral supplementation with alkylglycerols can reduce tumor growth and the number of lung metastases.[1][2][3] The anti-tumor activity appears to be more pronounced with unsaturated alkylglycerols.[2] One of the proposed mechanisms for this effect is the inhibition of angiogenesis.[1]

Modulation of High-Fat Diet-Induced Obesity and Insulin Resistance

In C57BL/6 mice fed a high-fat diet, oral administration of selachyl alcohol (an 18-carbon monounsaturated alkylglycerol) was found to decrease body weight, serum triglycerides, cholesterol, fasting glucose, and insulin levels.[4] In contrast, batyl alcohol (a saturated 18-carbon alkylglycerol) was shown to increase fasting insulin levels in the same model, suggesting that the degree of saturation of the alkyl chain plays a critical role in the metabolic effects of AKGs.[4]

Quantitative Data from In Vivo Studies of Related Alkylglycerols

The following tables summarize quantitative data from key studies on the in vivo effects of alkylglycerols in mouse models.

Table 1: Effects of Alkylglycerols on Tumor Growth and Metastasis in Mice [1][2]

Animal ModelCompoundDosageTreatment DurationEffect on Tumor GrowthEffect on Metastasis
C57BL/6 mice with Lewis Lung CarcinomaPurified AlkylglycerolsNot specified20 daysSimilar reduction to Shark Liver Oil64% ± 8% reduction
C57BL/6 mice with Lewis Lung CarcinomaSelachyl Alcohol (18:1)25 mg/day20 daysPotent reductionStrong reduction
C57BL/6 mice with Lewis Lung CarcinomaBatyl Alcohol (18:0)25 mg/day20 daysNo significant reductionNo significant reduction

Table 2: Effects of Alkylglycerols on Metabolic Parameters in High-Fat Diet-Fed C57BL/6 Mice [4]

ParameterControl (High-Fat Diet)Selachyl Alcohol (200 mg/kg)Batyl Alcohol (200 mg/kg)
Body Weight (g)35.2 ± 1.530.1 ± 1.234.8 ± 1.8
Serum Triglycerides (mmol/L)1.8 ± 0.31.2 ± 0.21.7 ± 0.4
Serum Cholesterol (mmol/L)5.2 ± 0.64.1 ± 0.55.0 ± 0.7
Fasting Glucose (mmol/L)8.9 ± 1.16.8 ± 0.98.7 ± 1.3
Fasting Insulin (mU/L)25.4 ± 4.218.2 ± 3.530.1 ± 5.1

*Indicates a statistically significant difference compared to the high-fat diet control group.

Detailed Experimental Protocols

The following are detailed protocols based on methodologies reported in the literature for the in vivo study of alkylglycerols in mice. These can be adapted for the investigation of this compound.

Protocol for Investigating Anti-Inflammatory Effects in a High-Fat Diet-Induced Obesity Model

Objective: To evaluate the effect of this compound on metabolic parameters and systemic inflammation in a mouse model of diet-induced obesity.

Materials:

  • Male C57BL/6 mice (4-6 weeks old)[4]

  • High-fat diet (e.g., 60% kcal from fat) and normal chow diet

  • This compound (of high purity)

  • Vehicle for oral gavage (e.g., corn oil, or a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Gavage needles (20-22 gauge, with a rounded tip)

  • Standard laboratory equipment for animal handling, blood collection, and tissue harvesting.

  • ELISA kits for measuring serum insulin, leptin, TNF-α, and IL-6.

  • Biochemical assay kits for measuring serum glucose, triglycerides, and cholesterol.

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment. House them under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Induction of Obesity: Divide the mice into a normal diet group and a high-fat diet group. Feed them their respective diets for 8-12 weeks to induce an obese phenotype in the high-fat diet group.

  • Treatment Groups: After the induction period, divide the high-fat diet-fed mice into at least three subgroups:

    • High-Fat Diet + Vehicle

    • High-Fat Diet + this compound (Low Dose, e.g., 20 mg/kg body weight)[4]

    • High-Fat Diet + this compound (High Dose, e.g., 200 mg/kg body weight)[4]

  • Administration: Administer the vehicle or this compound daily via oral gavage for a period of 4-8 weeks.

  • Monitoring: Monitor body weight and food intake weekly throughout the study.

  • Blood and Tissue Collection: At the end of the treatment period, fast the mice overnight. Collect blood via cardiac puncture or from the tail vein. Euthanize the animals and collect liver and epididymal fat pads.

  • Biochemical Analysis:

    • Measure fasting blood glucose using a glucometer.

    • Centrifuge the blood to obtain serum and store it at -80°C.

    • Use commercial ELISA kits to measure serum levels of insulin, leptin, TNF-α, and IL-6.[4]

    • Use biochemical assay kits to determine serum concentrations of triglycerides and total cholesterol.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Protocol for Investigating Anti-Tumor Effects in a Xenograft Model

Objective: To assess the efficacy of this compound in inhibiting tumor growth and metastasis in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • Cancer cell line (e.g., Lewis Lung Carcinoma)

  • This compound

  • Vehicle for oral administration (e.g., olive oil)

  • Calipers for tumor measurement

  • Standard surgical and animal handling equipment.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign the mice to treatment groups:

    • Vehicle Control (e.g., olive oil)

    • This compound (e.g., 25 mg/day)[2]

  • Treatment: Administer the vehicle or this compound daily by oral gavage.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Metastasis Assessment: At the end of the study (e.g., after 20-30 days or when tumors in the control group reach a predetermined size), euthanize the mice and carefully dissect the lungs. Count the number of visible metastatic nodules on the lung surface.

  • Data Analysis: Compare the tumor growth curves and the number of lung metastases between the treatment and control groups using appropriate statistical tests.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Alkylglycerol Action

Alkylglycerol_Signaling AKG Alkylglycerol (e.g., this compound) Membrane Cell Membrane Integration AKG->Membrane PLC Phospholipase C Membrane->PLC Metabolism DAG Diacylglycerol (DAG) Analogues PLC->DAG PKC Protein Kinase C (PKC) Modulation DAG->PKC Downstream Downstream Signaling (e.g., NF-κB, MAPK) PKC->Downstream Inflammation Modulation of Inflammation Downstream->Inflammation Proliferation Modulation of Cell Proliferation Downstream->Proliferation

Caption: Proposed signaling pathway for alkylglycerols.

Experimental Workflow for High-Fat Diet Study

HFD_Workflow Start Start: C57BL/6 Mice Diet High-Fat Diet (8-12 weeks) Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment Daily Oral Gavage (4-8 weeks) Grouping->Treatment Vehicle, Low Dose, High Dose Monitoring Weekly Monitoring: Body Weight, Food Intake Treatment->Monitoring Endpoint Endpoint: Blood and Tissue Collection Monitoring->Endpoint Analysis Biochemical & Inflammatory Marker Analysis Endpoint->Analysis

Caption: Experimental workflow for the high-fat diet study.

References

Application Notes and Protocols for Studying Lipid-Protein Interactions using Linoleyl-1-glyceryl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl-1-glyceryl ether is a specialized ether lipid that holds significant potential for investigating the intricate interactions between lipids and proteins within cellular membranes. Ether lipids, characterized by an ether bond at the sn-1 position of the glycerol backbone, are known to play crucial roles in membrane structure, signaling, and metabolism. The presence of the unsaturated linoleyl group in this compound suggests its potential involvement in specific signaling pathways and interactions with a unique subset of proteins. These application notes provide a comprehensive overview of the potential applications of this compound in studying lipid-protein interactions and detailed protocols for relevant experimental approaches.

While direct experimental data for this compound is limited, the information presented here is based on the known functions of structurally similar ether lipids and the signaling properties of linoleic acid. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

Potential Applications

This compound can be a valuable tool in several areas of lipid-protein interaction research:

  • Modulation of Protein Kinase C (PKC) Signaling: Linoleic acid, the fatty acid component of this compound, has been shown to activate PKC.[1] This suggests that this compound may influence the localization and activity of PKC isoforms, which are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.

  • Investigation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activity: Alkyl ether analogs of lysophosphatidic acid have been identified as ligands for PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation.[2] Given its structure, this compound may act as a modulator of PPARγ, making it a useful tool for studying the activation and downstream signaling of this receptor.

  • Probing Lipid-Binding Domains: Many proteins contain specific domains that recognize and bind to particular lipids. This compound can be used to identify and characterize proteins that possess binding pockets with a preference for this specific ether lipid structure.

  • Studying Inflammatory Pathways: The ester-linked analog, 1-Linoleoyl glycerol, has been shown to be metabolized by eosinophils and neutrophils to produce bioactive lipid mediators.[3] This suggests that this compound could also be a substrate for enzymes involved in inflammatory signaling cascades.

Quantitative Data Summary

CompoundTarget ProteinAssayQuantitative ValueReference
(R)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2) / PAF-AHInhibition AssayIC50 = 45.0 µM[3][4]
(S)-1-Linoleoyl GlycerolLipoprotein-associated phospholipase A2 (Lp-PLA2) / PAF-AHInhibition AssayIC50 = 52.0 µM[3]

Note: The data above is for the ester-linked 1-Linoleoyl glycerol, not the ether-linked this compound. This information is provided as a starting point for estimating potential interactions and designing experiments.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways in which this compound may be involved.

PKC_Pathway LGE This compound Membrane Cell Membrane LGE->Membrane Incorporation PKC Protein Kinase C Membrane->PKC Recruitment & Activation Downstream Downstream Signaling (e.g., Proliferation, Apoptosis) PKC->Downstream

Caption: Potential activation of Protein Kinase C by this compound.

PPARg_Pathway cluster_nucleus LGE This compound Nucleus Nucleus LGE->Nucleus PPARg PPARγ RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene Target Gene Transcription PPRE->Gene

Caption: Hypothetical modulation of PPARγ signaling by this compound.

Experimental Protocols

Here are detailed protocols for key experiments to study the interaction of this compound with proteins.

Protocol 1: Liposome Co-sedimentation Assay to Identify Protein Binding

This assay is a straightforward method to screen for the binding of a protein of interest to membranes containing this compound.

Materials:

  • This compound

  • Phosphatidylcholine (PC) or other desired background lipid

  • Chloroform

  • Drying apparatus (e.g., rotary evaporator or nitrogen stream)

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Probe sonicator or extruder with polycarbonate membranes (100 nm pore size)

  • Purified protein of interest

  • Binding buffer (similar to hydration buffer, may contain protease inhibitors)

  • Ultracentrifuge and appropriate tubes

  • SDS-PAGE reagents and equipment

  • Protein staining solution (e.g., Coomassie Brilliant Blue)

Workflow Diagram:

Liposome_Assay_Workflow start Start lipid_prep Prepare Lipid Mixture (PC +/- LGE) start->lipid_prep dry Dry Lipid Film lipid_prep->dry hydrate Hydrate Film dry->hydrate sonicate Sonication/Extrusion to form Liposomes hydrate->sonicate incubate Incubate Liposomes with Protein sonicate->incubate centrifuge Ultracentrifugation incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze Analyze by SDS-PAGE separate->analyze end End analyze->end

Caption: Workflow for the liposome co-sedimentation assay.

Procedure:

  • Liposome Preparation: a. Prepare a lipid mixture of phosphatidylcholine (PC) and this compound (LGE) in chloroform at a desired molar ratio (e.g., 95:5 PC:LGE). Prepare a control mixture of 100% PC. b. In a glass tube, evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to form a thin lipid film. c. Further dry the film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with hydration buffer to a final lipid concentration of 1-5 mg/mL by vortexing vigorously. e. To create unilamellar vesicles, sonicate the lipid suspension on ice using a probe sonicator or extrude it through a 100 nm polycarbonate membrane.

  • Binding Reaction: a. In a microcentrifuge tube, mix the prepared liposomes with the purified protein of interest in binding buffer. The final concentrations will need to be optimized, but a starting point is 100 µM lipid and 1 µM protein. b. Incubate the mixture at room temperature for 30-60 minutes.

  • Co-sedimentation: a. Centrifuge the samples in an ultracentrifuge at 100,000 x g for 30 minutes at 4°C to pellet the liposomes. b. Carefully collect the supernatant, which contains the unbound protein. c. Gently wash the pellet with binding buffer and centrifuge again. d. Resuspend the final pellet, containing the liposome-bound protein, in an equal volume of SDS-PAGE sample buffer as the collected supernatant.

  • Analysis: a. Run equal volumes of the supernatant and resuspended pellet fractions on an SDS-PAGE gel. b. Stain the gel with Coomassie Brilliant Blue or another suitable protein stain. c. An increase in the amount of protein in the pellet fraction in the presence of this compound compared to the control liposomes indicates binding.

Protocol 2: In Vitro Protein Kinase C Activity Assay

This protocol measures the effect of this compound on the activity of a PKC isoform.

Materials:

  • This compound

  • Phosphatidylserine (PS)

  • Diacylglycerol (DAG) - as a positive control

  • Purified, active PKC isoform

  • PKC substrate peptide (e.g., a peptide with a serine/threonine residue that is a known PKC target)

  • [γ-³²P]ATP or a commercial non-radioactive kinase assay kit

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.5)

  • Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

  • Scintillation counter (if using radioactivity) or plate reader (for non-radioactive kits)

Procedure:

  • Prepare Lipid Vesicles: a. Prepare lipid mixtures of PS and this compound (or DAG for the positive control) in chloroform. A common ratio is 80:20 PS:activator. b. Create small unilamellar vesicles by drying the lipid film and hydrating with buffer, followed by sonication, as described in Protocol 1.

  • Kinase Reaction: a. Set up the kinase reactions in microcentrifuge tubes on ice. Each reaction should contain:

    • Kinase reaction buffer
    • PKC enzyme (at a concentration determined by titration)
    • Substrate peptide
    • Prepared lipid vesicles (or buffer as a negative control) b. Pre-incubate the mixture for 5 minutes at 30°C. c. Initiate the reaction by adding [γ-³²P]ATP (or the ATP solution from a kit). d. Incubate for 10-20 minutes at 30°C. The reaction time should be within the linear range of the assay.

  • Stopping the Reaction and Measuring Activity: a. Stop the reaction by adding a quench buffer (e.g., a high concentration of EDTA or as specified by a kit). b. Spot a portion of the reaction mixture onto phosphocellulose paper. c. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Measure the radioactivity remaining on the paper using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate and thus the PKC activity. e. For non-radioactive kits, follow the manufacturer's instructions for detection, which typically involves a colorimetric or fluorescent readout on a plate reader.

  • Data Analysis: a. Compare the PKC activity in the presence of this compound to the basal activity (no lipid activator) and the activity with the positive control (DAG). b. A significant increase in activity with this compound indicates that it can activate the PKC isoform.

Conclusion

This compound represents a promising tool for dissecting the complex world of lipid-protein interactions. While further research is needed to fully elucidate its specific binding partners and cellular functions, the protocols and information provided here offer a solid foundation for researchers to begin exploring its potential. By leveraging these methods, scientists can gain valuable insights into how this unique ether lipid contributes to cellular signaling and membrane biology, potentially uncovering new targets for drug development.

References

Application of "Linoleyl-1-glyceryl ether" in lipidomics research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl-1-glyceryl ether, a member of the alkylglycerol class of ether lipids, is a specialized lipid molecule of growing interest in the field of lipidomics. Unlike the more common acylglycerols which possess an ester linkage, alkylglycerols are characterized by a stable ether bond at the sn-1 position of the glycerol backbone. This structural feature confers unique physicochemical properties and metabolic fates, making them important subjects of study in various physiological and pathological processes.

This document provides a comprehensive guide for the application of this compound in lipidomics research, covering its analysis, potential biological roles, and detailed experimental protocols.

Quantitative Data Summary

The absolute quantification of specific lipid species is a cornerstone of lipidomics research. While specific data for this compound is scarce, the following table provides a summary of expected concentration ranges for the broader class of alkylglycerols and other relevant lipid classes in human plasma, based on published lipidomics studies.[5] This data serves as a valuable reference for researchers embarking on quantitative lipidomics experiments.

Lipid ClassSubclassConcentration Range (µg/mL) in Human PlasmaMolar Concentration Range (µM) in Human Plasma
Glycerolipids Triacylglycerols (TAG)800 - 1800900 - 2000
Diacylglycerols (DAG)2 - 103 - 15
Glycerophospholipids Phosphatidylcholines (PC)1500 - 25002000 - 3300
Lysophosphatidylcholines (LPC)100 - 300200 - 600
Ether Lipids (Alkylglycerols) Not Widely Reported Estimated Low µM Range
Sphingolipids Sphingomyelins (SM)150 - 350200 - 470
Ceramides (Cer)5 - 1510 - 30
Sterol Lipids Cholesterol Esters (CE)1000 - 20002600 - 5200
Free Cholesterol (FC)300 - 500770 - 1300

Note: The concentration of alkylglycerols is generally low compared to major lipid classes and can vary significantly based on diet, physiological state, and the specific tissue or fluid being analyzed.

Key Experimental Protocols

Lipid Extraction from Biological Samples (Cells or Plasma)

This protocol is a modified Folch method, a widely accepted procedure for total lipid extraction.[6]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Internal Standard (IS): A suitable non-endogenous alkylglycerol standard (e.g., d5-1-O-hexadecylglycerol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Cells (e.g., adherent cell culture): Wash the cell monolayer (e.g., in a 10 cm dish) twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in 1 mL of ice-cold methanol and transfer to a glass centrifuge tube.

    • Plasma: Thaw frozen plasma samples on ice. To 100 µL of plasma in a glass centrifuge tube, add the internal standard.

  • Lipid Extraction:

    • To the sample, add 2 mL of chloroform and 1 mL of methanol (final ratio of Chloroform:Methanol:Aqueous Sample = 2:1:0.8).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Phase Separation and Collection:

    • After centrifugation, three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of Methanol/Toluene 9:1, v/v).

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the targeted quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation and Columns:

  • Liquid Chromatography system (e.g., Agilent 1290 Infinity II LC System)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495C Triple Quadrupole LC/MS)

  • Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 30
    2.0 45
    12.0 99
    15.0 99
    15.1 30

    | 18.0 | 30 |

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Gas Temperature: 250°C

  • Gas Flow: 14 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions:

    • Analyte (this compound): The precursor ion will be the [M+NH₄]⁺ adduct. The product ion will be the neutral loss of the linoleyl alcohol. The exact m/z values will need to be determined by direct infusion of a standard.

    • Internal Standard (d5-1-O-hexadecylglycerol): The precursor ion will be the [M+NH₄]⁺ adduct. The product ion will be the neutral loss of the deuterated hexadecyl alcohol.

Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Signaling Pathways and Experimental Workflows

Ether Lipid Biosynthesis Pathway

The biosynthesis of ether lipids is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.[7] Understanding this pathway is crucial for interpreting changes in alkylglycerol levels in experimental models.

Ether_Lipid_Biosynthesis DHAP Dihydroxyacetone phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Acyl_DHAP Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Fatty_Alcohol Fatty Alcohol (e.g., Linoleyl alcohol) Fatty_Alcohol->Alkyl_DHAP Alkyl_G3P 1-O-Alkyl-glycerol-3-P Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP reductase Alkylglycerol 1-O-Alkylglycerol (e.g., this compound) Alkyl_G3P->Alkylglycerol Phosphatase Ether_Phospholipid Ether Phospholipids Alkylglycerol->Ether_Phospholipid

Caption: Biosynthesis pathway of ether lipids, starting in the peroxisome.

Experimental Workflow for Lipidomics Analysis

A typical lipidomics workflow involves several key stages, from sample collection to data analysis. This diagram outlines the logical progression of a study investigating this compound.

Lipidomics_Workflow Sample_Collection Sample Collection (Cells, Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Modified Folch) Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (Targeted MRM) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Comparison of Groups) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis, Biomarker Discovery) Statistical_Analysis->Biological_Interpretation

Caption: A standard workflow for a lipidomics study.

Potential Role in Cell Signaling

Alkylglycerols can be precursors to potent signaling molecules like Platelet-Activating Factor (PAF). While the direct signaling roles of this compound are not established, this pathway illustrates a key mechanism by which ether lipids participate in cell signaling.[4]

Signaling_Pathway Alkylglycerol This compound (or other Alkylglycerol) Alkyl_Acylglycerol 1-O-Alkyl-2-acylglycerol Alkylglycerol->Alkyl_Acylglycerol Acylation Lyso_PAF Lyso-PAF Alkyl_Acylglycerol->Lyso_PAF Phospholipase A₂ PAF Platelet-Activating Factor (PAF) Lyso_PAF->PAF Acetyltransferase PAF_Receptor PAF Receptor (GPCR) PAF->PAF_Receptor Binding Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) PAF_Receptor->Downstream_Signaling Activation

Caption: Potential involvement of alkylglycerols in cell signaling via the PAF pathway.

References

Application Notes and Protocols for Linoleyl-1-glyceryl ether as a Standard in Lipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of lipids is paramount in various fields of biological and pharmaceutical research, including drug development, disease biomarker discovery, and nutritional science. The complexity of the lipidome necessitates the use of well-characterized internal and external standards for reliable and reproducible results. Linoleyl-1-glyceryl ether, a monoalkylglycerol, serves as an excellent internal standard for the analysis of a wide range of lipids, particularly glycerolipids, due to its structural similarity to endogenous lipids and its distinct mass, which allows for clear differentiation in mass spectrometry-based analyses. Its ether linkage provides stability against chemical and enzymatic degradation that can affect ester-linked lipids during sample preparation.

This document provides detailed application notes and protocols for the use of this compound as a standard in lipid analysis, with a focus on liquid chromatography-mass spectrometry (LC-MS) techniques.

Quantitative Performance Data

The use of a reliable standard is predicated on its performance characteristics. The following table summarizes the quantitative performance data for 1-linoleoyl-rac-glycerol, demonstrating its suitability for quantitative lipid analysis by LC-MS/MS.[1]

ParameterValue
Linearity Range (ng/mL) 0.02 - 14.2
Regression Equation y = 139154x + 1410
Coefficient of Determination (R²) 1.00
Limit of Quantification (LOQ) (ng/mL) 14.2
Limit of Detection (LOD) (ng/mL) 42.6

Table 1: Quantitative performance metrics for 1-linoleoyl-rac-glycerol in a validated LC-MS/MS method. The data demonstrates excellent linearity over the specified concentration range.[1]

Experimental Protocols

General Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for the extraction of total lipids from biological matrices such as plasma, cells, or tissues.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10^6 cells, 10 mg tissue)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • This compound internal standard solution (in a suitable organic solvent, e.g., chloroform/methanol 1:1, v/v)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream evaporator

  • Centrifuge

Procedure:

  • To the sample in a glass centrifuge tube, add a known amount of this compound internal standard. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes of interest.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample. For 100 µL of plasma, this would be 2 mL.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of cell membranes.

  • Incubate the mixture at room temperature for 20-30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction).

  • Vortex the mixture again for 1-2 minutes to induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to pellet any precipitated protein and achieve a clear separation of the two phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Transfer the organic phase to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol:acetonitrile:water for reversed-phase LC-MS).

Quantitative Analysis by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of lipids using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions (Example for Reversed-Phase Chromatography):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A suitable gradient to separate the lipids of interest. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 - 55°C

  • Injection Volume: 2 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for the analysis of neutral lipids like monoalkylglycerols.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions:

    • This compound (Internal Standard): The specific precursor ion (e.g., [M+NH4]+ or [M+Na]+) and a characteristic product ion need to be determined by direct infusion of the standard.

    • Analytes of Interest: Determine the specific MRM transitions for each lipid species to be quantified.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte standards.

  • Use the regression equation from the calibration curve to calculate the concentration of the analytes in the unknown samples based on their peak area ratios to the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathway Involving Linoleic Acid

Linoleic acid, the alkyl chain of this compound, is an essential omega-6 fatty acid involved in various cellular signaling pathways. One such pathway is the activation of autophagy and antioxidation, which are crucial cellular processes for maintaining homeostasis and responding to stress.[2]

Linoleic_Acid_Signaling LA Linoleic Acid (ω-6 PUFA) AMPK AMPK LA->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy activates (TOR-independent) Keap1_Nrf2 Keap1-Nrf2 Pathway AMPK->Keap1_Nrf2 activates mTOR->Autophagy inhibits Antioxidation Antioxidation Keap1_Nrf2->Antioxidation promotes

Caption: Linoleic acid signaling pathway activating autophagy and antioxidation.

Experimental Workflow for Lipid Analysis

The following diagram illustrates a typical workflow for quantitative lipid analysis using an internal standard like this compound.

Lipid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Solvent Drydown->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for quantitative lipid analysis using an internal standard.

References

Application Notes and Protocols for In Vitro Delivery of Linoleyl-1-glyceryl ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl-1-glyceryl ether is a member of the alkylglycerol class of ether lipids. These compounds are characterized by an alkyl group attached to a glycerol backbone via an ether linkage. While specific data on this compound is limited, the broader class of alkylglycerols, naturally found in sources like shark liver oil, has been the subject of research for their potential therapeutic properties.[1][2] In vitro studies are crucial for elucidating the mechanisms of action of such lipophilic compounds. However, their low aqueous solubility presents a significant challenge for delivery to cell cultures.

Alkylglycerols are known to be incorporated into cell membranes, which can alter membrane fluidity and function.[2] A key reported biological activity of alkylglycerols is the inhibition of Protein Kinase C (PKC), a critical enzyme in cellular signal transduction pathways that regulate cell proliferation and differentiation.[1] This inhibitory action is thought to occur through competitive inhibition of diacylglycerol (DAG), the natural activator of PKC.[1] Furthermore, alkylglycerols have been shown to stimulate the immune system, particularly by activating macrophages.[1]

These biological activities make this compound a compound of interest for in vitro investigation. This document provides detailed protocols for two effective methods for delivering this lipophilic compound to cell cultures: Solvent-Based Delivery with Bovine Serum Albumin (BSA) Carrier and Liposomal Delivery via Thin-Film Hydration .

Physicochemical Properties of this compound

Due to the limited availability of specific experimental data for this compound, the following properties are inferred from closely related alkylglycerols and general principles of lipid chemistry.

PropertyEstimated Value / CharacteristicSource / Justification
Molecular Formula C21H42O3Based on a linoleyl (C18H35) alkyl chain and a glycerol (C3H7O3) backbone.
Molecular Weight ~358.56 g/mol Calculated from the molecular formula.
Appearance Waxy solid or viscous liquid at room temperature.Typical for long-chain alkylglycerols.
Solubility - Water: Insoluble- Ethanol: Soluble- DMSO: Soluble- Chloroform/Methanol: SolubleInferred from the lipophilic nature of the molecule and solubility data for similar lipids.
Melting Point Variable; may exhibit polymorphism.Long-chain glyceryl ethers can exist in different crystalline forms with different melting points.[3]
LogP High (estimated > 5)Indicative of high lipophilicity due to the long alkyl chain.

Protocol 1: Solvent-Based Delivery with BSA Carrier

This protocol is suitable for achieving a relatively stable and bioavailable concentration of this compound in the cell culture medium. Ethanol is used as the initial solvent, and fatty acid-free BSA acts as a carrier to enhance solubility and reduce potential cytotoxicity of the free compound.

Materials
  • This compound

  • 200 proof (100%) Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or incubator at 37°C

  • Sterile syringe filters (0.22 µm)

Experimental Protocol
  • Preparation of 10 mM this compound Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve in 100% ethanol to a final concentration of 10 mM.

    • Vortex thoroughly until completely dissolved. This is the LGE-Ethanol Stock .

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of 10% (w/v) BSA Solution:

    • Under sterile conditions, dissolve fatty acid-free BSA in PBS to a final concentration of 10% (w/v).

    • Gently agitate until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.

    • Sterilize the BSA solution by passing it through a 0.22 µm syringe filter.

    • Store the sterile 10% BSA solution at 4°C.

  • Complexation of this compound with BSA:

    • Warm the 10% BSA solution and the cell culture medium to 37°C.

    • In a sterile conical tube, add the required volume of 10% BSA solution to achieve the desired final BSA concentration in the medium (typically 0.5-1%).

    • While gently vortexing the BSA solution, slowly add the LGE-Ethanol Stock to achieve the desired molar ratio of this compound to BSA. A common starting ratio is 3:1 to 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

  • Preparation of Final Treatment Medium:

    • Add the LGE-BSA complex to the pre-warmed cell culture medium to achieve the final desired concentration of this compound.

    • Prepare a vehicle control medium containing the same final concentrations of ethanol and BSA as the treatment medium.

    • The final concentration of ethanol in the culture medium should be kept low, ideally below 0.5%, to avoid solvent toxicity.

Quantitative Data for Protocol 1
ParameterRecommended ValueNotes
LGE-Ethanol Stock Concentration 10 mMCan be adjusted based on the desired final concentration and solvent limitations.
BSA Stock Concentration 10% (w/v) in PBSUse high-quality, fatty acid-free BSA.
LGE to BSA Molar Ratio 3:1 to 6:1Higher ratios may lead to precipitation; lower ratios ensure better solubility.
Final Ethanol Concentration in Medium < 0.5% (v/v)Minimize to avoid cytotoxicity. Always include a vehicle control.
Final BSA Concentration in Medium 0.5% - 1% (w/v)This can be optimized depending on the cell type and experimental needs.
Complexation Temperature 37°CHelps to facilitate the binding of the lipid to BSA.
Complexation Time 30 - 60 minutesEnsures sufficient time for the formation of the LGE-BSA complex.

Protocol 2: Liposomal Delivery via Thin-Film Hydration

This method encapsulates this compound within lipid vesicles (liposomes), which can then fuse with the cell membrane to deliver the compound. This can be a more efficient delivery method and may reduce off-target effects.

Materials
  • This compound

  • Phosphatidylcholine (PC) or a similar neutral phospholipid

  • Cholesterol

  • Chloroform and/or Methanol (spectroscopic grade)

  • Phosphate-Buffered Saline (PBS) or other aqueous buffer, sterile

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size) - Optional

  • Round-bottom flask

  • Nitrogen gas source

Experimental Protocol
  • Preparation of Lipid Mixture:

    • In a clean round-bottom flask, dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v). A common molar ratio for PC:Cholesterol is 2:1. The amount of this compound can be varied, for example, a 10:1 ratio of carrier lipids (PC + Cholesterol) to this compound.

    • Ensure all lipids are completely dissolved to form a clear solution.

  • Formation of the Thin Lipid Film:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 37-40°C).

    • Gradually reduce the pressure to evaporate the organic solvent. This will result in a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film by adding a sterile aqueous buffer (e.g., PBS) to the flask. The volume of the buffer will determine the final concentration of the liposomes.

    • The temperature of the hydration buffer should also be above the lipid transition temperature.

    • Agitate the flask by hand or on a shaker to disperse the lipid film, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing of Liposomes (Optional but Recommended):

    • To obtain a more uniform size distribution of liposomes (unilamellar vesicles), the MLV suspension can be sonicated or extruded.

    • Sonication: Use a bath or probe sonicator. Be careful to avoid overheating the sample.

    • Extrusion: Repeatedly pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This is the preferred method for generating uniformly sized liposomes.

  • Application to Cells:

    • Add the prepared liposome suspension directly to the cell culture medium to achieve the desired final concentration of this compound.

    • Prepare "empty" liposomes (without this compound) to use as a vehicle control.

Quantitative Data for Protocol 2
ParameterRecommended ValueNotes
Lipid Composition (Molar Ratio) PC:Cholesterol (2:1)This ratio provides good liposome stability.
Carrier Lipid to LGE Ratio 10:1 (molar)Can be adjusted, but higher LGE content may affect liposome stability.
Solvent for Lipid Film Chloroform:Methanol (2:1 v/v)Ensure high purity solvents are used.
Hydration Buffer Sterile PBS, pH 7.4The buffer should be compatible with the cell culture.
Hydration Temperature > Lipid Transition Temperature (e.g., 37-40°C)Crucial for proper liposome formation.
Extrusion Membrane Pore Size 100 nmProduces small unilamellar vesicles suitable for cell culture experiments.

Visualizations

Signaling Pathway

G cluster_cytosol Cytosol Downstream Downstream Targets (e.g., Gene Expression, Cell Proliferation) Receptor Gq-coupled Receptor PLC PLC Receptor->PLC Activates Ligand Ligand Ligand->Receptor Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG PKC_inactive PKC_inactive DAG->PKC_inactive Activates PKC_active PKC_active PKC_inactive->PKC_active PKC_active->Downstream Phosphorylates LGE LGE LGE->PKC_inactive Inhibits

Experimental Workflow

G cluster_protocol1 Protocol 1: Solvent-Based Delivery cluster_protocol2 Protocol 2: Liposomal Delivery P1_Start Dissolve LGE in Ethanol (10 mM Stock) P1_Complex Complex LGE with BSA (37°C, 30-60 min) P1_Start->P1_Complex P1_BSA Prepare 10% BSA Solution P1_BSA->P1_Complex P1_Dilute Dilute LGE-BSA Complex in Culture Medium P1_Complex->P1_Dilute P1_Treat Treat Cells P1_Dilute->P1_Treat End End P2_Start Dissolve Lipids (LGE, PC, Chol) in Organic Solvent P2_Film Create Thin Lipid Film (Rotary Evaporation) P2_Start->P2_Film P2_Hydrate Hydrate Film with Buffer (Forms MLVs) P2_Film->P2_Hydrate P2_Size Size Liposomes (Extrusion/Sonication) P2_Hydrate->P2_Size P2_Treat Treat Cells P2_Size->P2_Treat Start Start Start->P1_Start Start->P2_Start

References

Application Notes and Protocols for Incorporating "Linoleyl-1-glyceryl ether" into Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal for various applications in drug delivery, diagnostics, and research. Ether lipids, characterized by an ether linkage between the alkyl chain and the glycerol backbone, offer enhanced stability against chemical and enzymatic degradation compared to their ester-linked counterparts. This increased stability makes liposomes formulated with ether lipids, sometimes referred to as archaeosomes, particularly attractive for applications requiring prolonged circulation times and resistance to physiological conditions.

"Linoleyl-1-glyceryl ether" is a monoalkyl glyceryl ether featuring a long, unsaturated linoleyl (C18:2) alkyl chain. Its incorporation into a liposomal bilayer is anticipated to influence the physicochemical properties of the vesicles, such as membrane fluidity, stability, and release characteristics. These application notes provide a detailed protocol for the incorporation of "this compound" into liposomes using the thin-film hydration method followed by extrusion, a widely adopted and reproducible technique for producing unilamellar vesicles of a defined size.

Materials and Equipment

2.1. Lipids and Reagents:

  • Primary Phospholipid: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), or 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • This compound

  • Cholesterol (optional, for modulating membrane rigidity and stability)

  • Organic Solvent: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS), or other aqueous buffer of choice.

2.2. Equipment:

  • Round-bottom flask (50-250 mL)

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas source

  • Vacuum pump

  • Vortex mixer

  • Liposome extruder with polycarbonate membranes of desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)

  • Syringes (gas-tight)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Transmission Electron Microscope (TEM) for morphology analysis (optional)

Experimental Protocols

3.1. Preparation of Liposomes by Thin-Film Hydration

The thin-film hydration method is a robust technique for preparing liposomes.[1][2][3][4][5] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent size reduction steps, such as extrusion or sonication, are employed to produce unilamellar vesicles of a specific size.

Protocol Steps:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve the desired amounts of the primary phospholipid, cholesterol (if used), and "this compound" in the chosen organic solvent.

    • A typical starting molar ratio could be Phospholipid:Cholesterol:"this compound" of 65:30:5. This ratio should be optimized based on experimental outcomes.

    • Gently swirl the flask to ensure complete dissolution of all lipid components, resulting in a clear solution.

  • Formation of the Thin Lipid Film:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid but below the boiling point of the organic solvent.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. This process should result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Once the bulk of the solvent has evaporated, continue to apply the vacuum for at least 1-2 hours to ensure the complete removal of any residual solvent.[3]

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer to a temperature above the Tc of the lipid mixture.

    • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.

    • Gently agitate the flask by hand or using a vortex mixer. The lipid film will begin to swell and peel off the glass to form a milky suspension of multilamellar vesicles (MLVs).

    • Allow the suspension to hydrate for at least 1 hour at a temperature above the Tc, with intermittent gentle agitation.

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 400 nm for the first pass).

    • Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process 10-20 times through progressively smaller pore size membranes (e.g., 200 nm, and finally 100 nm) to obtain a homogenous population of large unilamellar vesicles (LUVs).[5]

3.2. Characterization of Liposomes

The physicochemical properties of the formulated liposomes should be thoroughly characterized to ensure quality and reproducibility.

ParameterMethodTypical Expected Outcome
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80-150 nm (post-extrusion); PDI: < 0.2 for a monodisperse population.
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral for neutral lipid compositions. Will vary with the inclusion of charged lipids.
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles.
Incorporation Efficiency HPLC or other suitable analytical methodHigh (>90%) for lipophilic molecules like "this compound".

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of liposomes incorporating "this compound" using the thin-film hydration and extrusion method.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Size Reduction cluster_3 Characterization start 1. Lipid Dissolution (Phospholipid, Cholesterol, this compound in organic solvent) film 2. Solvent Evaporation (Rotary Evaporator) start->film hydration 3. Hydration (Aqueous Buffer) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion 4. Extrusion (Polycarbonate Membranes) mlv->extrusion luv Unilamellar Vesicles (LUVs) extrusion->luv characterization 5. Analysis (DLS, Zeta Potential, TEM) luv->characterization

Figure 1: Workflow for Liposome Preparation

Potential Signaling Pathways

Ether lipids are not only structural components of cell membranes but are also involved in various signaling pathways. While the specific signaling roles of "this compound" are not yet elucidated, its structural similarity to other bioactive lipids suggests potential involvement in pathways related to:

  • Lipid Raft Modulation: Ether lipids are known to influence the formation and stability of lipid rafts, which are membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cell signaling.

  • Precursor for Bioactive Lipids: The linoleyl moiety could be released by phospholipases to generate signaling molecules.

  • Membrane Fusion and Fission: The presence of ether lipids can alter membrane curvature and fluidity, thereby affecting processes like endocytosis and exocytosis.

The diagram below provides a simplified, hypothetical overview of the potential involvement of ether lipids in cellular signaling.

Ether_Lipid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LipidRaft Lipid Raft Receptor Membrane Receptor LipidRaft->Receptor Localizes EtherLipid This compound EtherLipid->LipidRaft Modulates SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Activates CellularResponse Cellular Response (e.g., Proliferation, Differentiation) SignalingCascade->CellularResponse Leads to

Figure 2: Potential Role in Signaling

Conclusion

The protocol described provides a robust starting point for the successful incorporation of "this compound" into liposomes. The enhanced stability offered by the ether linkage makes these liposomes promising candidates for advanced drug delivery applications. Further studies are warranted to fully characterize the physicochemical properties of these novel liposomes and to explore their biological activity and potential therapeutic applications. Researchers are encouraged to optimize the lipid composition, drug-to-lipid ratio, and processing parameters to achieve the desired characteristics for their specific application.

References

Application Notes and Protocols: "Linoleyl-1-glyceryl ether" as a Tool to Study Ether Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ether lipids are a unique class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage found in diacyl glycerophospholipids. These lipids, including plasmalogens and platelet-activating factor (PAF), are not merely structural components of cell membranes but also play crucial roles in various cellular processes such as signal transduction, membrane trafficking, and protection against oxidative stress. Dysregulation of ether lipid metabolism has been implicated in a range of diseases, including cancer, neurological disorders, and metabolic syndromes.

The study of ether lipid metabolism has been facilitated by the use of synthetic ether lipid analogs. "Linoleyl-1-glyceryl ether" (1-O-linoleyl-rac-glycerol), a synthetic monoalkylglycerol, serves as a valuable tool for researchers investigating the intricate pathways of ether lipid synthesis and their subsequent physiological effects. When introduced to cells, this analog can be taken up and incorporated into the ether lipid biosynthetic pathway, acting as a precursor for more complex ether lipids. By tracing the metabolic fate of this compound and observing its impact on cellular functions, researchers can gain insights into the enzymes involved, the regulation of the pathway, and the biological significance of specific ether lipid species.

These application notes provide an overview of the utility of this compound in studying ether lipid metabolism, along with detailed protocols for its application in cell culture, subsequent lipid analysis, and the investigation of its effects on a key signaling pathway involving Protein Kinase C (PKC).

Data Presentation

The following tables summarize quantitative data from studies utilizing 1-O-alkylglycerols to investigate their effects on cellular processes. While specific data for "this compound" is limited in publicly available literature, the data presented for other long-chain 1-O-alkylglycerols provide a strong indication of the expected outcomes.

Table 1: Cytotoxic Activity of a 1-O-Alkylglycerol Ether Mixture in Human Cancer Cell Lines [1][2]

Cell LineCancer TypeIC₅₀ (µg/mL)
THP-1Acute monocytic leukemia35.9
HL-60Acute promyelocytic leukemia>100
HeLaCervical cancer>100
DLD-1Colorectal adenocarcinoma>100
SNU C4Colorectal adenocarcinoma>100
SK-MEL-28Malignant melanoma>100
MDA-MB-231Breast adenocarcinoma>100

Table 2: Quantification of Alkyl and Alkenyl Glycerolipids by High-Performance Thin-Layer Chromatography (HPTLC) [3]

SampleAlkyl Glycerolipids (µg/mg of total lipids)Alkenyl Glycerolipids (µg/mg of total lipids)
Shark Liver Oil250.3 ± 15.215.8 ± 1.1
Chimera Liver Oil350.1 ± 20.55.2 ± 0.4
Periprostatic Adipose Tissue1.2 ± 0.30.8 ± 0.2

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to study its metabolic fate and cellular effects.

Materials:

  • Mammalian cell line of choice (e.g., THP-1, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Ethanol (for stock solution)

  • Phosphate-buffered saline (PBS)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • For suspension cells, seed cells in a 6-well plate at a density of approximately 5 x 10⁵ cells/mL.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% ethanol.

    • Store the stock solution at -20°C.

  • Cell Treatment:

    • On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 10-100 µM). It is important to ensure the final concentration of ethanol in the culture medium is low (<0.5%) to avoid solvent toxicity.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Include a vehicle control (medium with the same concentration of ethanol as the treated wells).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with ice-cold PBS, then detach them using a cell scraper or trypsin. Centrifuge to pellet the cells.

    • Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

    • The cell pellet is now ready for downstream applications such as lipid extraction or protein analysis.

Protocol 2: Total Lipid Extraction from Cultured Cells (Folch Method)

This protocol describes a standard method for extracting total lipids from cell pellets.

Materials:

  • Cell pellet from Protocol 1

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Homogenization:

    • To the cell pellet, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. For example, for a 100 µL cell pellet, add 2 mL of the solvent mixture.

    • Vortex the mixture vigorously for 1-2 minutes to homogenize the sample.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of homogenate).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.

  • Lipid Collection:

    • Two phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying:

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C until further analysis.

Protocol 3: Analysis of Ether Lipids by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol provides a method for the separation and quantification of neutral ether lipids.

Materials:

  • Dried lipid extract from Protocol 2

  • HPTLC silica gel 60 F₂₅₄ plates

  • Developing chamber

  • Solvent system: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

  • Staining reagent: 10% Copper sulfate in 8% phosphoric acid

  • Densitometer for quantification

Procedure:

  • Sample Preparation:

    • Re-dissolve the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).

  • Plate Preparation and Sample Application:

    • Activate the HPTLC plate by heating it at 110°C for 30 minutes.

    • Apply the lipid extract and appropriate standards (e.g., 1-O-hexadecylglycerol) as spots or bands onto the plate.

  • Chromatogram Development:

    • Place the plate in a developing chamber pre-saturated with the solvent system.

    • Allow the solvent front to migrate up the plate.

    • Remove the plate and dry it completely.

  • Visualization and Quantification:

    • Spray the plate with the copper sulfate staining reagent.

    • Heat the plate at 150-160°C for 10-15 minutes to visualize the lipid spots.

    • Quantify the spots using a densitometer by comparing the peak areas of the samples to those of the standards.

Protocol 4: Protein Kinase C (PKC) Activity Assay

This protocol describes a general method to measure PKC activity in cell lysates after treatment with this compound.

Materials:

  • Cell pellet from Protocol 1

  • PKC activity assay kit (commercial kits are recommended, e.g., from Abcam or Promega)

  • Lysis buffer (provided with the kit or a standard RIPA buffer)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Lyse the cell pellet according to the instructions provided with the PKC activity assay kit. This typically involves resuspending the pellet in a specific lysis buffer and incubating on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay. This is necessary to normalize the PKC activity.

  • PKC Activity Assay:

    • Follow the manufacturer's protocol for the PKC activity assay. This typically involves:

      • Adding a defined amount of cell lysate to a microplate well containing a PKC-specific substrate.

      • Initiating the kinase reaction by adding ATP.

      • Incubating for a specific time at a controlled temperature.

      • Stopping the reaction and detecting the phosphorylated substrate, often using a specific antibody and a colorimetric or fluorescent readout.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Calculate the PKC activity, often expressed as pmol of phosphate transferred per minute per mg of protein.

    • Compare the PKC activity in cells treated with this compound to that in vehicle-treated control cells.

Visualization of Pathways and Workflows

Ether_Lipid_Metabolism_Workflow A Cell Culture (e.g., THP-1, HeLa) B Treatment with This compound A->B C Incubation (24-72 hours) B->C D Cell Harvesting C->D E Total Lipid Extraction (Folch) D->E G Protein Extraction and Quantification D->G F Lipid Analysis (HPTLC, GC-MS, LC-MS/MS) E->F I Data Analysis and Interpretation F->I H PKC Activity Assay G->H H->I

Caption: Experimental workflow for studying ether lipid metabolism.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LGE This compound (exogenous) Uptake Cellular Uptake LGE->Uptake Transport LGE_in This compound Uptake->LGE_in Phosphorylation Acyl-CoA Synthetase & Kinase Activity LGE_in->Phosphorylation Metabolism LPA_ether 1-O-Linoleyl-2-acyl-sn-glycerol-3-P Phosphorylation->LPA_ether Phosphatase Phosphatase LPA_ether->Phosphatase AAG 1-O-Linoleyl-2-acyl-sn-glycerol (DAG analog) Phosphatase->AAG PKC_active Active PKC AAG->PKC_active Activation PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Signaling Events PKC_active->Downstream Phosphorylation of substrates

Caption: Signaling pathway of this compound metabolism.

References

Application Note: Unequivocal Mapping of Molecular Ether Lipid Species by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether lipids are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage. They are significant components of cellular membranes in mammals, accounting for up to 20% of the total phospholipid content, with particularly high levels in the brain, heart, and immune cells.[1] Ether lipids are categorized into two main subclasses: plasmanyl lipids, which have a saturated alkyl chain at sn-1 (1-O-alkyl), and plasmenyl lipids (plasmalogens), which possess a vinyl-ether linkage at sn-1 (1-O-alk-1'-enyl).

The distinct biochemical properties of ether lipids implicate them in a variety of cellular functions, including membrane structure modulation, protection against oxidative stress, and cell signaling.[1][2] For instance, plasmalogens are known to be potent antioxidants, while platelet-activating factor (PAF), a signaling ether lipid, is a powerful mediator of inflammation.[3][4] Dysregulation of ether lipid metabolism has been linked to several diseases, including neurological disorders, cancer, and metabolic conditions, making them important targets in drug development and disease biomarker discovery.[1][2]

A significant analytical challenge in lipidomics is the differentiation of isobaric ether lipid species, particularly between the plasmanyl and plasmenyl subclasses, as they often have identical masses and similar fragmentation patterns in tandem mass spectrometry (MS/MS).[5] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that leverages the predictable chromatographic behavior of ether lipids on a reversed-phase column to achieve their unequivocal identification and mapping.

Experimental Protocols

Lipid Extraction from Tissues

This protocol is adapted from standard lipid extraction methodologies and is suitable for a range of biological tissues.

Materials:

  • Tissue sample (e.g., mouse kidney, brain, heart)

  • Chloroform

  • Methanol

  • Deionized water

  • Internal standards (optional, for quantification)

  • Glass homogenization tubes

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen tissue sample (typically 10-50 mg).

  • Add the tissue to a glass homogenization tube.

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • If using internal standards for quantification, add them at this stage.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Add 0.25 mL of deionized water to induce phase separation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

LC-MS/MS Analysis of Ether Lipids

This protocol utilizes a reversed-phase liquid chromatography method coupled with tandem mass spectrometry to separate and identify ether lipid species based on their characteristic retention times.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)

  • Tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.26 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 2 µL

  • LC Gradient:

    • 0-1.2 min: 32% B

    • 1.2-1.5 min: ramp to 45% B

    • 1.5-5.0 min: ramp to 52% B

    • 5.0-5.5 min: ramp to 58% B

    • 5.5-8.0 min: ramp to 66% B

    • 8.0-8.5 min: ramp to 70% B

    • 8.5-12.0 min: ramp to 75% B

    • 12.0-12.5 min: ramp to 97% B

    • 12.5-14.0 min: hold at 97% B

    • 14.0-14.2 min: ramp to 32% B

    • 14.2-18.0 min: hold at 32% B (re-equilibration)

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 300°C

  • Desolvation Temperature: 300°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 150-1200

  • Acquisition Mode: Data-Dependent Acquisition (DDA) with a full MS scan followed by MS/MS of the top 5-10 most intense ions.

  • Collision Energy: Ramped collision energy (e.g., 25-45 eV) to obtain informative fragment spectra.

Data Presentation

The following tables summarize the relative abundance of different ether lipid species in various mouse tissues, as determined by the described LC-MS/MS method. This data highlights the tissue-specific distribution of these important lipid classes.

Table 1: Relative Abundance of Ether Phosphatidylethanolamine (PE) Species in Wild-Type Mouse Tissues

TissuePlasmanyl-PE (% of Total PE)Plasmenyl-PE (% of Total PE)Total Ether-PE (% of Total PE)
Brain0.529.530.0
Heart0.223.824.0
Kidney0.810.211.0
Liver0.10.40.5
Lung0.68.49.0
Spleen1.57.59.0

Table 2: Relative Abundance of Ether Phosphatidylcholine (PC) Species in Wild-Type Mouse Tissues

TissuePlasmanyl-PC (% of Total PC)Plasmenyl-PC (% of Total PC)Total Ether-PC (% of Total PC)
Brain0.51.52.0
Heart1.03.04.0
Kidney2.51.54.0
Liver0.20.10.3
Lung1.81.23.0
Spleen3.01.04.0

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the LC-MS/MS-based mapping of ether lipids.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue Tissue Sample Homogenization Homogenization in Chloroform/Methanol Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation ESI Negative ESI LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry ESI->MS_Analysis Feature_Detection Feature Detection MS_Analysis->Feature_Detection Identification Identification by Retention Time and MS/MS Feature_Detection->Identification Mapping Mapping of Ether Lipid Species Identification->Mapping

Caption: Experimental workflow for ether lipid analysis.

Ether Lipid Biosynthesis Pathway

This diagram outlines the key steps in the biosynthesis of ether lipids, starting from dihydroxyacetone phosphate (DHAP).

G DHAP DHAP GNPAT GNPAT DHAP->GNPAT Acyl_DHAP Acyl-DHAP AGPS AGPS Acyl_DHAP->AGPS Alkyl_DHAP Alkyl-DHAP DHAP_Reductase Acyl/Alkyl-DHAP Reductase Alkyl_DHAP->DHAP_Reductase Alkyl_G3P 1-Alkyl-G3P ER_Enzymes ER Enzymes Alkyl_G3P->ER_Enzymes Plasmanyl_PE Plasmanyl-PE PEDS1 PEDS1 Plasmanyl_PE->PEDS1 Plasmenyl_PE Plasmenyl-PE (Plasmalogen) GNPAT->Acyl_DHAP AGPS->Alkyl_DHAP FAR1 FAR1/2 DHAP_Reductase->Alkyl_G3P PEDS1->Plasmenyl_PE Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->AGPS ER_Enzymes->Plasmanyl_PE

Caption: Key steps in ether lipid biosynthesis.

Platelet-Activating Factor (PAF) Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of platelet-activating factor (PAF) to its receptor (PAFR).

G PAF PAF PAFR PAFR (GPCR) PAF->PAFR Gq Gq PAFR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: PAF signaling pathway.

References

Troubleshooting & Optimization

Preventing "Linoleyl-1-glyceryl ether" degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage, handling, and troubleshooting of "Linoleyl-1-glyceryl ether" to minimize degradation and ensure experimental success. Given the limited specific data available for this compound, the following recommendations are based on the chemical properties of its constituent parts (the unsaturated linoleyl group and the glyceryl ether linkage) and established best practices for handling similar unsaturated lipids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a lipid molecule consisting of a linoleyl group attached to a glycerol backbone via an ether bond. The linoleyl group is a polyunsaturated fatty alcohol containing two double bonds. These double bonds are highly susceptible to oxidation, which is the primary degradation pathway.[1][2] Oxidation can be initiated by exposure to air (oxygen), light, heat, and trace metal ions. The ether linkage itself is generally more stable to hydrolysis than an ester linkage, which is a common feature in many lipids.[3]

Q2: How should I store my stock of this compound?

To minimize degradation, this compound should be stored under conditions that protect it from oxygen, light, and high temperatures.

  • As a solid/powder: Unsaturated lipids are generally not stable as powders because they are hygroscopic and can quickly absorb moisture, which can lead to hydrolysis or oxidation.[2][4][5] If you receive the compound as a powder, it is highly recommended to dissolve it in a suitable organic solvent immediately.[2][4][5]

  • In solution: Store solutions of this compound at or below -20°C in a tightly sealed glass vial with a Teflon-lined cap.[2][4][5] To prevent oxidation, the headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing.[2][4][5]

Q3: What is the best solvent for storing this compound?

A high-purity, peroxide-free organic solvent is recommended. Ethanol or acetonitrile are common choices for similar lipids.[6] It is crucial to use solvents that will not introduce contaminants or facilitate degradation.

Q4: Can I store solutions of this compound in plastic tubes?

No, you should never store organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[2][4][5] Plasticizers and other impurities can leach from the plastic into the solution, contaminating your sample.[4] Always use glass containers with Teflon-lined closures.[2][4][5]

Troubleshooting Guide

Issue 1: I observe a yellowish tint in my recently thawed solution of this compound.

  • Possible Cause: Discoloration can be an early sign of oxidation. The formation of secondary oxidation products can lead to a change in the appearance of the solution.

  • Recommended Action:

    • Analytical Confirmation: Before use, analyze a small aliquot of the solution using an appropriate technique like thin-layer chromatography (TLC), gas chromatography (GC), or mass spectrometry (MS) to check for the presence of degradation products.

    • Consider Discarding: If significant degradation is confirmed, it is best to discard the stock to ensure the integrity of your experimental results.

    • Future Prevention: Review your storage and handling procedures. Ensure that the vial is properly sealed under an inert atmosphere and stored at the correct temperature.

Issue 2: My experimental results are inconsistent when using different aliquots of the same stock solution.

  • Possible Cause: Inconsistent results can arise from repeated freeze-thaw cycles or improper handling of the stock solution, leading to varying degrees of degradation between aliquots. Each time the stock vial is opened, it is exposed to atmospheric oxygen.

  • Recommended Action:

    • Aliquot Upon Receipt: When you first receive the compound, if it is in a large volume, create single-use aliquots in separate glass vials. This minimizes the number of times the main stock is warmed and exposed to air.

    • Inert Gas Blanketing: Before sealing each aliquot, flush the headspace with argon or nitrogen.

    • Stability Check: If you suspect degradation, you can perform a stability study by comparing a freshly opened aliquot with one that has been stored for a longer period.

Issue 3: I am observing a loss of biological activity of the compound in my assays.

  • Possible Cause: The biological activity of this compound is likely dependent on its specific chemical structure. Oxidative degradation will alter this structure, leading to a loss of the desired activity.

  • Recommended Action:

    • Confirm Purity: Use an analytical method to confirm the purity of the compound before use in biological assays.

    • Incorporate Antioxidants: For assays requiring longer incubation times, consider the addition of a compatible antioxidant to the assay medium to protect the compound from degradation during the experiment. The choice of antioxidant will depend on the specifics of your experimental system.

Preventative Measures

To proactively prevent the degradation of this compound, consider the following measures:

  • Use of Antioxidants: The addition of antioxidants can significantly inhibit lipid peroxidation.[1][7] The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with the experiment.

AntioxidantRecommended Starting Concentration (in organic solvent)Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)A common synthetic antioxidant for lipids.
α-Tocopherol (Vitamin E)0.01 - 0.1% (w/v)A natural antioxidant, its effectiveness can be concentration-dependent.[7]
Ascorbic Acid (Vitamin C)Varies (often used in combination)Can act synergistically with other antioxidants like quercetin or curcumin.[7]
  • Control of Experimental Environment: When working with this compound in aqueous solutions for extended periods (e.g., in cell culture), ensure the medium is deoxygenated, and consider performing experiments under low-light conditions.

Visual Guides and Protocols

Oxidative Degradation Pathway of Linoleyl Group

A This compound (Polyunsaturated) B Lipid Radical A->B Initiation (Light, Heat, Metal Ions) C Peroxyl Radical B->C + O2 (Oxygen) D Lipid Hydroperoxide C->D + RH (another lipid) Propagation E Secondary Oxidation Products (Aldehydes, Ketones, etc.) D->E Decomposition cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Create aliquots for each storage condition A->B C1 -20°C with Argon B->C1 C2 -20°C without Argon B->C2 C3 4°C with Argon B->C3 C4 4°C without Argon B->C4 D Analyze aliquots at T=0, 1, 2, 4 weeks C1->D C2->D C3->D C4->D E Analytical Method (e.g., LC-MS, GC-MS) D->E F Compare purity and degradation products E->F

References

Technical Support Center: Optimizing Linoleyl-1-glyceryl ether Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "Linoleyl-1-glyceryl ether" in cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell culture experiments?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad starting range is recommended, for example, from 0.1 µM to 100 µM. This range can be narrowed down based on the initial results of cytotoxicity and efficacy.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration is typically determined by performing a dose-response assay, such as an MTT or LDH assay, to measure cell viability across a range of concentrations.[1][2][3] The goal is to identify a concentration that elicits the desired biological effect with minimal cytotoxicity. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays.

Q3: What are the potential signaling pathways affected by this compound?

A3: While specific pathways for this compound are not yet fully elucidated, based on its structural components (a linoleyl group and a glyceryl ether linkage), it may influence pathways commonly modulated by lipids. These could include the Protein Kinase C (PKC) pathway, as other ether lipids are known to affect PKC activity, and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, which is known to be regulated by fatty acids like linoleic acid.[[“]][5][6]

Q4: How should I prepare a stock solution of the lipophilic compound this compound?

A4: Due to its lipophilic nature, this compound should first be dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[7] It is critical to ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Compound Precipitation in Culture Medium The compound's concentration exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility.- Prepare a more diluted stock solution in DMSO to reduce the volume needed for the final concentration. - Perform serial dilutions in the culture medium while vortexing to ensure proper mixing. - Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
High Cell Death in Control Group (Vehicle Control) The concentration of the solvent (e.g., DMSO) is too high and causing cytotoxicity.- Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically ≤ 0.1%). - Run a vehicle control experiment with varying concentrations of DMSO to determine the tolerance of your specific cell line.
No Observable Effect on Cells The concentration of this compound is too low. The compound may have degraded. The incubation time is insufficient.- Increase the concentration range in your dose-response experiment. - Ensure proper storage of the compound and stock solutions (e.g., protected from light, at the recommended temperature). - Extend the incubation time to allow for a biological response.
Inconsistent Results Between Experiments Variability in cell seeding density. Inconsistent compound dilution and addition. Cell line instability or high passage number.- Standardize the cell seeding protocol to ensure a consistent number of cells per well. - Use precise pipetting techniques and prepare fresh dilutions for each experiment. - Use cells with a low passage number and regularly check for mycoplasma contamination.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_pkc Protein Kinase C Pathway cluster_ppar PPARγ Pathway LGE This compound PKC PKC LGE->PKC Activates/Inhibits PPAR PPARγ LGE->PPAR Binds to Downstream_PKC Downstream Targets PKC->Downstream_PKC Cellular_Response_PKC Cellular Response (e.g., Proliferation, Differentiation) Downstream_PKC->Cellular_Response_PKC RXR RXR PPAR->RXR PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Cellular_Response_PPAR Cellular Response (e.g., Lipid Metabolism, Inflammation) Gene_Expression->Cellular_Response_PPAR

Caption: Plausible signaling pathways for this compound.

References

Technical Support Center: Extraction of Linoleyl-1-glyceryl ether from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction of "Linoleyl-1-glyceryl ether" from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from tissues?

A1: The most widely used and recommended methods for extracting lipids, including ether lipids like this compound, are the Folch and Bligh & Dyer methods.[1] These methods utilize a chloroform and methanol solvent system to efficiently extract a broad range of lipids from biological samples.[1][2] Another effective method is the methyl tert-butyl ether (MTBE) extraction, which offers a safer alternative to chloroform.[1][3]

Q2: I am seeing low yields of this compound in my extract. What could be the cause?

A2: Low yields can stem from several factors:

  • Incomplete Tissue Homogenization: Proper disruption of the tissue is crucial for the solvent to access the lipids. Ensure your tissue is thoroughly homogenized.

  • Inappropriate Solvent-to-Tissue Ratio: A common recommendation is a 20-fold excess of solvent to tissue (e.g., 20 mL of solvent for 1 g of tissue) to ensure complete extraction.[4] For samples with high lipid content (>2%), the Folch method with its higher solvent proportion is often more effective than the Bligh and Dyer method.[1]

  • Incorrect Solvent Polarity: While chloroform/methanol is standard, the polarity might need adjustment based on the specific tissue. For instance, for plant tissues, a preliminary extraction with isopropanol can deactivate lipases that might degrade the target lipid.[5]

  • Lipid Degradation: Endogenous enzymes (lipases) released during homogenization can degrade lipids.[5] Performing the extraction at low temperatures (e.g., on ice) and working quickly can minimize enzymatic activity. For plant tissues, a preliminary extraction with propan-2-ol is recommended to overcome this issue.[5]

Q3: My lipid extract has a lot of non-lipid contaminants. How can I purify it?

A3: The "Folch wash" is a standard procedure to remove non-lipid contaminants like sugars, amino acids, and salts.[5] This involves adding a salt solution (e.g., 0.9% NaCl) to the chloroform/methanol extract, which induces phase separation. The lipids remain in the lower chloroform phase, while water-soluble contaminants partition into the upper aqueous phase.[4] It is crucial that the final ratio of chloroform, methanol, and the saline solution is approximately 8:4:3 to ensure proper separation.[5]

Q4: I am observing an emulsion during the phase separation step. How can I resolve this?

A4: Emulsions can be a common issue, especially with certain tissue types. To break an emulsion, you can try the following:

  • Centrifugation: Spinning the sample at a low speed (e.g., 2000 rpm) can help separate the phases.

  • Addition of Salt: Adding a small amount of a salt like sodium chloride can help break the emulsion by increasing the ionic strength of the aqueous phase.

  • Patience: Sometimes, letting the mixture stand for a longer period can lead to phase separation.

Q5: How should I store my tissue samples before extraction to prevent degradation of this compound?

A5: To minimize enzymatic degradation and lipid oxidation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until you are ready to begin the extraction procedure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Recovery of this compound Incomplete cell lysis and lipid extraction.Ensure thorough homogenization of the tissue. Increase the solvent-to-tissue ratio to at least 20:1 (v/w).[4] Consider a two-step extraction for exhaustive recovery.[6]
Enzymatic degradation of the target lipid.Work quickly and keep samples on ice throughout the procedure. For plant tissues, pre-extract with isopropanol to inactivate lipases.[5]
Presence of Water-Soluble Contaminants Ineffective removal of non-lipid components.Perform a "Folch wash" by adding 0.2 volumes of a 0.9% NaCl solution to your extract and centrifuging to separate the phases.[4][5]
Co-extraction of Highly Polar Lipids The target compound may be partitioning into the aqueous phase.For highly polar lipids, monophasic extraction media or salting-out procedures can improve recovery in the organic phase.
Lipid Oxidation Exposure of unsaturated lipids to oxygen.Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent (e.g., 0.01%).
Inconsistent Results Between Replicates Variability in tissue sampling or extraction procedure.Ensure that the tissue samples are as homogeneous as possible. Standardize all steps of the extraction protocol, including homogenization time, solvent volumes, and incubation times.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods

Method Solvent System Typical Recovery Rate (Overall Lipids) Advantages Disadvantages
Folch Chloroform:Methanol (2:1, v/v)85.2–109.7%[2]Gold standard, high recovery for a broad range of lipids.[1]Use of toxic chloroform, can be labor-intensive.[1]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v)Similar to Folch, but can be less efficient for high-fat tissues.[1]Uses less solvent than the Folch method.Can be less effective for tissues with >2% lipid content.[1]
MTBE (Matyash) Methyl-tert-butyl ether:Methanol (3:1, v/v)49.6–110.5% (can have lower recovery for some polar lipids)[2]Safer alternative to chloroform, faster, and allows for cleaner lipid extracts.May have lower recovery for certain lipid classes like lysophosphatidylcholines.[2]
Butanol/Methanol (BUME) Butanol:Methanol (3:1) followed by Heptane:Ethyl Acetate (3:1)93.8–106.8%[2]Good recovery for a wide range of lipids.More complex solvent system.

Table 2: Recommended Solvent Ratios for Tissue Extraction

Extraction Method Tissue Weight (g) Solvent Volume (mL) Washing Solution Volume (mL)
Folch 120 (Chloroform:Methanol, 2:1)4 (0.9% NaCl)
Bligh & Dyer 1 (assuming 80% water)3.75 (Chloroform:Methanol, 1:2)1.25 (Water)
MTBE (e.g., 2 mg wet tissue homogenate)0.2 (Methanol) followed by 0.8 (MTBE)0.3 (Water)

Experimental Protocols

Detailed Protocol for this compound Extraction using the Folch Method

This protocol is a standard method for the total lipid extraction from animal tissues and is suitable for the recovery of this compound.

Materials:

  • Tissue sample (frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% Sodium Chloride (NaCl) solution

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Tissue Preparation: Weigh approximately 1 gram of frozen tissue.

  • Homogenization:

    • Place the weighed tissue in a glass homogenizer.

    • Add 20 mL of a chloroform:methanol (2:1, v/v) solution.

    • Homogenize thoroughly for 2-3 minutes until a uniform suspension is achieved. Keep the homogenizer on ice to minimize enzymatic activity.

  • Filtration/Centrifugation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Centrifuge at 2,000 rpm for 10 minutes to pellet the solid residue.

    • Carefully collect the supernatant (the lipid-containing liquid phase).

  • Washing (Removal of Non-Lipid Contaminants):

    • Add 4 mL of 0.9% NaCl solution to the supernatant (this is 0.2 times the volume of the initial solvent).

    • Vortex the mixture gently for 30 seconds.

    • Centrifuge at 2,000 rpm for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower chloroform phase containing the lipids.

  • Isolation of the Lipid Fraction:

    • Carefully remove the upper aqueous phase using a Pasteur pipette.

    • Collect the lower chloroform phase, which contains the this compound.

  • Solvent Evaporation:

    • Evaporate the chloroform from the collected lower phase using a rotary evaporator or under a gentle stream of nitrogen.

  • Storage:

    • Resuspend the dried lipid extract in a small volume of chloroform or another suitable solvent.

    • Store the extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Mandatory Visualization

experimental_workflow tissue_prep Tissue Preparation (Weighing & Mincing) homogenization Homogenization (Chloroform:Methanol 2:1) tissue_prep->homogenization centrifugation1 Centrifugation (2000 rpm, 10 min) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant Liquid Phase pellet Discard Pellet centrifugation1->pellet Solid Residue washing Washing (Add 0.9% NaCl) supernatant->washing centrifugation2 Centrifugation (2000 rpm, 10 min) washing->centrifugation2 upper_phase Remove Upper Aqueous Phase (Non-Lipid Contaminants) centrifugation2->upper_phase Upper Layer lower_phase Collect Lower Chloroform Phase (Lipid Extract) centrifugation2->lower_phase Lower Layer evaporation Solvent Evaporation (Nitrogen Stream) lower_phase->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the extraction and purification of this compound.

signaling_pathway cluster_synthesis Ether Lipid Synthesis cluster_signaling Potential Signaling Roles DHAP DHAP Alkyl_DHAP Alkyl-DHAP DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-sn-glycero-3-P (Alkyl-LPA) Alkyl_DHAP->Alkyl_G3P AGPAT Linoleyl_G This compound Alkyl_G3P->Linoleyl_G Further enzymatic steps LPA_receptors LPA Receptors Alkyl_G3P->LPA_receptors Agonist PPAR PPARγ Activation Alkyl_G3P->PPAR Potential Ligand PAF_synthesis PAF Synthesis Linoleyl_G->PAF_synthesis Precursor for Cellular_effects Cellular Effects (e.g., Vascular Remodeling) LPA_receptors->Cellular_effects PPAR->Cellular_effects

Caption: Biosynthesis and potential signaling roles of alkylglycerols.

References

"Linoleyl-1-glyceryl ether" stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Linoleyl-1-glyceryl ether in various solvent systems. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other lipids, is primarily influenced by several factors:

  • Oxidation: The linoleyl group contains two double bonds, making it susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, and trace metal ions.

  • Hydrolysis: The ether linkage is generally more stable than an ester linkage, but it can still undergo hydrolysis, especially under strong acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate both oxidative and hydrolytic degradation. For long-term storage, temperatures of -20°C or lower are recommended.[1]

  • Light: Exposure to UV light can promote the formation of free radicals, leading to auto-oxidation.[1]

  • Solvent System: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis, while solvents that are not properly deoxygenated can facilitate oxidation.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Neat Compound: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light.

  • In Solution: If stored in an organic solvent, ensure the solvent is of high purity and has been deoxygenated. It is advisable to use antioxidants.[2] Solutions should also be stored in tightly sealed vials under an inert atmosphere at -20°C or lower and protected from light.[1][2] Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathways for this compound are:

  • Oxidative Degradation: The polyunsaturated linoleyl chain is prone to auto-oxidation, leading to the formation of hydroperoxides, which can further decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.

  • Ether Bond Hydrolysis: While more stable than an ester bond, the ether linkage can be cleaved under harsh acidic or basic conditions, yielding glycerol and linoleyl alcohol. A plausible degradation pathway for glycerol dialkyl glycerol tetraethers involves ether bond hydrolysis.[3][4]

Q4: Which analytical techniques are suitable for assessing the stability of this compound?

A4: Several analytical techniques are well-suited for stability testing:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a primary method for separating and quantifying the parent compound from its degradation products.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products.

  • Gas Chromatography (GC): After appropriate derivatization, GC can be used to analyze for volatile degradation products or the primary components after cleavage of the ether bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products.[5]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid degradation of the compound in solution. 1. Presence of oxygen in the solvent. 2. Exposure to light. 3. Impurities in the solvent (e.g., peroxides, metal ions). 4. Inappropriate storage temperature.1. Use freshly distilled, deoxygenated solvents. Purge the solution with an inert gas (argon or nitrogen) before sealing. 2. Store solutions in amber vials or protect them from light. 3. Use high-purity solvents. Consider adding a chelating agent like EDTA to sequester metal ions. 4. Ensure storage at -20°C or below.[1]
Appearance of unexpected peaks in the HPLC chromatogram. 1. Formation of degradation products. 2. Contamination from the solvent or container. 3. Sample preparation artifacts.1. Characterize the new peaks using LC-MS or NMR to identify them as degradation products.[5] 2. Run a blank injection of the solvent to check for impurities. Ensure containers are thoroughly clean. 3. Review the sample preparation procedure for any steps that might induce degradation (e.g., excessive heating).
Inconsistent stability results between experiments. 1. Variability in solvent quality. 2. Differences in handling and storage conditions. 3. Inconsistent exposure to air or light.1. Use a single batch of high-purity solvent for the entire study. 2. Standardize the experimental protocol, including incubation times, temperatures, and storage procedures. 3. Ensure all samples are handled consistently under an inert atmosphere and protected from light.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways. A target degradation of 10-20% is recommended to avoid the formation of secondary degradants.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or ethanol.[7]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate the stock solution at 80°C for 48 hours in a sealed vial.

  • Photolytic Degradation:

    • Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.

  • Use LC-MS to identify the mass of any significant degradation products.

Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on this compound.

Stress Condition Incubation Time (hours) Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl2460°C5%Glycerol, Linoleyl alcohol
0.1 M NaOH2460°C15%Glycerol, Linoleyl alcohol
3% H₂O₂24Room Temp20%Oxidized linoleyl derivatives (hydroperoxides, aldehydes)
Thermal4880°C8%Oxidative degradation products
PhotolyticAs per ICH Q1BAs per ICH Q1B12%Oxidative degradation products

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc HPLC Analysis (Quantify Degradation) acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS Analysis (Identify Degradants) hplc->lcms Characterize degradants

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_oxidation Oxidative Degradation LGE This compound hydroperoxides Linoleyl Hydroperoxides LGE->hydroperoxides + O₂ (Initiation) secondary_products Secondary Oxidation Products (Aldehydes, Ketones) hydroperoxides->secondary_products Decomposition

Caption: Plausible oxidative degradation pathway for this compound.

References

Overcoming challenges in "Linoleyl-1-glyceryl ether" mass spec fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of "Linoleyl-1-glyceryl ether". This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for this compound in positive ion mode ESI-MS?

A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound (molecular formula: C₂₁H₄₂O₃, molecular weight: 354.57 g/mol ) typically forms a protonated molecule, [M+H]⁺, at an m/z of approximately 355.6. Depending on the solvent system and sample purity, you may also observe adducts with sodium [M+Na]⁺ (m/z 377.6) or potassium [M+K]⁺ (m/z 393.7). The formation of ammonium adducts, [M+NH₄]⁺ (m/z 372.6), is also possible if an ammonium salt is present in the mobile phase.[1]

Q2: I am not seeing a clear molecular ion peak. What could be the issue?

A2: Several factors can lead to a weak or absent molecular ion peak:

  • Sample Concentration: The concentration of your sample may be too low. Try concentrating your sample before analysis.

  • Ionization Efficiency: The ionization efficiency of this compound might be low under your current ESI source conditions. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source. This can be mitigated by reducing the cone voltage (or equivalent parameter on your instrument).

  • Sample Purity: Contaminants in your sample can suppress the ionization of the target analyte. Ensure your sample is sufficiently pure.

  • Adduct Formation: The ion current might be distributed among several different adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺). Try to promote the formation of a single adduct type by adding a salt (e.g., sodium acetate) to your mobile phase.

Q3: What are the characteristic fragmentation patterns for this compound in MS/MS?

A3: The fragmentation of this compound in tandem mass spectrometry (MS/MS) by Collision-Induced Dissociation (CID) is characterized by cleavages around the glycerol backbone and the ether linkage. Unlike ester-linked glycerolipids, the ether bond is relatively stable. Key expected fragmentation pathways for the [M+H]⁺ precursor ion include:

  • Neutral loss of water: A common initial fragmentation step is the loss of a water molecule (-18 Da) from the glycerol moiety.

  • Cleavage of the glycerol backbone: Fragments corresponding to the cleavage of C-C bonds within the glycerol backbone can be observed.

  • Cleavage of the ether bond: While less facile than ester bond cleavage, the C-O ether bond can fragment, leading to ions representing the linoleyl chain and the glycerol backbone.

  • Fragmentation of the linoleyl chain: At higher collision energies, fragmentation along the unsaturated linoleyl chain can occur.

Q4: I am observing unexpected peaks in my mass spectrum. What could be their origin?

A4: Unexpected peaks can arise from several sources:

  • Contaminants: Solvents, glassware, or sample preparation steps can introduce contaminants. Common contaminants include plasticizers (phthalates), slip agents (erucamide), and polymers from plasticware.

  • Isomers: If your sample contains isomeric forms of this compound (e.g., 2-linoleyl-glyceryl ether), they may co-elute and produce different fragmentation patterns.

  • Oxidation Products: The double bonds in the linoleyl chain are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products with higher m/z values.

  • Different Adducts: As mentioned in Q1, multiple adducts can form, leading to a more complex spectrum.

Q5: How can I improve the sensitivity of my analysis for this compound?

A5: To enhance sensitivity:

  • Optimize LC conditions: Ensure good chromatographic separation to reduce matrix effects and co-eluting interferences.

  • Optimize MS parameters: Tune the mass spectrometer specifically for your analyte. This includes optimizing the ESI source parameters and the collision energy for MS/MS experiments.

  • Use a suitable mobile phase: The addition of a small amount of an organic acid (e.g., formic acid) or a salt (e.g., ammonium acetate) can improve ionization efficiency.

  • Derivatization: Although not always necessary for ESI-MS, derivatization of the hydroxyl groups with reagents like trimethylsilyl (TMS) can improve volatility and fragmentation for GC-MS analysis. For LC-MS, derivatization to introduce a charged group can enhance ionization efficiency.

Troubleshooting Guide

This table provides a summary of common problems, potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal Low sample concentrationConcentrate the sample.
Poor ionization efficiencyOptimize ESI source parameters (voltages, gas flows, temperature).
Incompatible mobile phaseAdd modifiers like formic acid or ammonium acetate to the mobile phase.
Instrument malfunctionCheck for leaks, and ensure the instrument is properly calibrated and tuned.
Unstable Signal/Poor Reproducibility Fluctuations in ESI sprayCheck for clogs in the sample capillary; ensure a stable solvent flow.
Sample degradationAnalyze samples promptly after preparation; store them appropriately.
Inconsistent sample preparationUse a standardized and validated sample preparation protocol.
Unexpected Peaks/High Background ContaminationUse high-purity solvents and clean glassware. Run blanks to identify sources of contamination.
Sample oxidationAdd an antioxidant (e.g., BHT) during sample preparation and storage.
Carryover from previous injectionsImplement a thorough wash step between sample injections.
Poor Fragmentation in MS/MS Inappropriate collision energyPerform a collision energy ramp to determine the optimal setting for your analyte.
Precursor ion isolation width is too wideNarrow the isolation window to select only the ion of interest.
Low precursor ion intensityImprove the signal of the molecular ion (see "No or Low Signal").

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for the [M+H]⁺ of this compound (m/z 355.6) based on the fragmentation patterns of similar O-alkylglycerols.

Predicted m/zProposed Fragment IdentityFragmentation Pathway
337.6[M+H - H₂O]⁺Neutral loss of water from the glycerol moiety.
265.3[C₁₈H₃₃O]⁺Cleavage of the C-O ether bond with charge retention on the linoleyl portion.
91.1[C₃H₇O₃]⁺Cleavage of the C-O ether bond with charge retention on the glycerol moiety.
VariousFragments from the linoleyl chainCleavage at and adjacent to the double bonds in the alkyl chain at higher collision energies.

Experimental Protocols

1. Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is a general guideline for the extraction of lipids, including ether lipids, from biological samples.

  • Homogenization: Homogenize the tissue sample in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol).

2. LC-MS/MS Analysis

This is a representative protocol for the analysis of this compound by LC-MS/MS.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (optimize for your instrument).

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • MS Scan Range: m/z 100-1000.

    • MS/MS: Select the [M+H]⁺ ion (m/z 355.6) for fragmentation. Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for producing informative fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sp1 Homogenization in Chloroform:Methanol sp2 Phase Separation with Water sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Collect Organic Phase sp3->sp4 sp5 Dry Down under N2 sp4->sp5 sp6 Reconstitute in LC-MS compatible solvent sp5->sp6 lc Reversed-Phase HPLC sp6->lc ms ESI-MS (Positive Mode) lc->ms msms MS/MS Fragmentation ms->msms da Data Analysis msms->da

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments parent [this compound + H]⁺ m/z 355.6 f1 [M+H - H₂O]⁺ m/z 337.6 parent->f1 - H₂O f2 [Linoleyl]⁺ m/z 265.3 parent->f2 - Glycerol f3 [Glycerol]⁺ m/z 91.1 parent->f3 - Linoleyl ether

Caption: Predicted fragmentation of this compound.

References

Improving resolution of "Linoleyl-1-glyceryl ether" in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Linoleyl-1-glyceryl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal chromatographic resolution for this and similar alkyl glyceryl ethers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic resolution challenging?

This compound is a type of ether lipid, where a linoleyl (C18:2) alkyl chain is attached to the sn-1 position of a glycerol backbone via an ether linkage.[1] Chromatographic analysis can be challenging due to several factors:

  • Structural Similarity: It often co-exists with structurally similar lipids, including positional isomers (e.g., 2-glyceryl ethers) and lipids with similar polarity, making separation difficult.

  • Lack of a Strong Chromophore: The molecule lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult. This necessitates the use of alternative detection methods like Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).[2]

  • Chemical Stability: While the ether bond is stable, the linoleyl group contains double bonds that can be susceptible to oxidation, potentially creating analytical artifacts.

Q2: Which chromatographic modes are most effective for this compound?

The choice of chromatographic mode depends on the sample matrix and the specific separation goal.

  • Reversed-Phase (RP) HPLC: This is a common and effective method for separating lipids based on their hydrophobicity (chain length and degree of unsaturation). C18 or C30 columns are typically used. A reversed-phase HPLC method with online mass spectrometry can be used for the regiospecific analysis of neutral ether lipids.[3]

  • Normal-Phase (NP) HPLC: NP-HPLC separates lipids based on the polarity of their headgroups. This can be useful for class separations, for instance, separating different types of glyceryl ethers.[4][5]

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For glyceryl ethers, derivatization to more volatile forms, such as trimethylsilyl (TMS) or trifluoroacetate (TFA) ethers, is required.[6] This method can effectively resolve 1- and 2-isomers.[6]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically CO2, as the mobile phase and is well-suited for lipid analysis.[7][8] It combines the benefits of both GC and HPLC, offering fast and efficient separations, especially for complex lipid mixtures.[7][9]

Q3: What are the recommended detection methods for this compound?

Given the absence of a strong chromophore, the following detectors are recommended:

  • Mass Spectrometry (MS): The preferred method due to its high sensitivity and ability to provide structural information for confident identification. Electrospray ionization (ESI) is a common interface.[3]

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is sensitive to any non-volatile analyte. It is a cost-effective alternative to MS.[2][10]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides near-uniform response for non-volatile analytes, making it excellent for quantification without requiring specific standards for every analyte.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Resolution or Co-elution with Other Lipids

Poor resolution is a common issue where peaks of interest overlap, preventing accurate quantification.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving poor resolution.

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column Parameters cluster_instrument Instrument Settings start Poor Resolution (Rs < 1.5) mp1 Adjust Gradient Slope (Slower gradient) start->mp1 Is gradient optimal? col2 Change Stationary Phase (e.g., C18 to C30 or Phenyl) start->col2 Is selectivity the issue? inst1 Lower Flow Rate start->inst1 Is efficiency low? mp2 Change Organic Modifier (e.g., ACN to MeOH) mp1->mp2 mp3 Modify Additives (e.g., Ammonium Acetate) mp2->mp3 col1 Decrease Particle Size (e.g., 5µm to 3µm or core-shell) col1->col2 col3 Increase Column Length col2->col3 inst2 Adjust Column Temperature (Lower T often increases retention) inst1->inst2 inst3 Minimize System Volume (Check tubing, connections) inst2->inst3

Caption: A workflow for troubleshooting poor chromatographic resolution.

Solutions & Methodologies

1. Optimize the Mobile Phase Gradient (Reversed-Phase HPLC) A shallow gradient can significantly improve the separation of lipids with similar hydrophobicity.

  • Experimental Protocol:

    • Initial Condition: Start with a rapid scouting gradient (e.g., 50% to 100% B in 10 minutes) to determine the approximate elution time.

    • Optimization: Design a new gradient that is much shallower around the elution time of the target analyte. For example, if the peak elutes at 60% B, create a gradient segment that runs from 55% to 65% B over 15-20 minutes.

    • Mobile Phase:

      • A: Acetonitrile/Water (60:40) with 10 mM Ammonium Acetate

      • B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Acetate

2. Change Column Stationary Phase If optimizing the mobile phase is insufficient, the column chemistry may not be providing enough selectivity.

  • Rationale: Different stationary phases offer different separation mechanisms.

    • C30: Offers enhanced shape selectivity for long-chain, unsaturated isomers compared to C18.

    • Phenyl-Hexyl: Provides alternative selectivity through pi-pi interactions with the double bonds in the linoleyl chain.

    • Chiral Phases: If separating enantiomers is the goal, a chiral stationary phase, such as cellulose tribenzoate, can be effective.[4]

Table 1: Effect of Column Chemistry on Resolution (Illustrative Data)

Parameter Standard C18 Column C30 Column Phenyl-Hexyl Column
Resolution (Rs) between Linoleyl-1-GE and Oleoyl-1-GE 1.2 1.8 1.6
Retention Time (tR) of Linoleyl-1-GE (min) 15.4 18.2 14.9

| Analysis Focus | General Purpose | Isomer Separation | Unsaturation Selectivity |

3. Adjust System Parameters Lowering the flow rate or temperature can improve resolution.[11]

  • Flow Rate: Reducing the flow rate gives more time for analytes to interact with the stationary phase, increasing efficiency. However, this also increases run time.[11]

  • Temperature: Lowering the column temperature generally increases retention and can improve resolution for some compounds.[11] Conversely, for other separations, increasing temperature can improve efficiency. The effect is compound-dependent and should be tested empirically.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate integration.

Logical Relationships of Chromatographic Parameters

The diagram below shows how various factors interconnect to influence the final chromatographic output.

G cluster_inputs Controllable Parameters cluster_outputs Performance Metrics col Column (Chemistry, Dimensions) res Resolution col->res shape Peak Shape col->shape rt Retention Time col->rt mp Mobile Phase (Solvents, Additives, pH) mp->res mp->shape mp->rt inst Instrument (Flow Rate, Temperature) inst->res inst->shape inst->rt samp Sample (Solvent, Concentration) samp->shape samp->rt

Caption: Interdependencies of key chromatographic parameters.

Solutions & Methodologies

1. Check for Sample Overload Injecting too much sample is a common cause of peak fronting or broad, tailing peaks.

  • Experimental Protocol:

    • Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution under the same chromatographic conditions.

    • Observe the peak shape. If it improves significantly with dilution, the original sample was overloaded. Find the highest concentration that still provides a symmetrical peak.

2. Ensure Sample Solvent Compatibility The solvent used to dissolve the sample should be weaker than or equal in strength to the initial mobile phase.[12]

  • Problem: If the sample is dissolved in a strong solvent (e.g., pure isopropanol) while the mobile phase starts at a high aqueous percentage, the sample may not focus properly on the column head, leading to broad or split peaks.[12]

  • Solution: Reconstitute the sample extract in a solvent mixture that mimics the initial mobile phase conditions.

3. Evaluate Column Health Peak tailing that worsens over time can indicate column contamination or degradation.[13]

  • Causes: Buildup of matrix components, partial blockage of the inlet frit, or degradation of the stationary phase can create active sites that cause tailing.[13][14]

  • Solution:

    • Flush the column: Use a strong solvent wash (as recommended by the manufacturer) to remove contaminants.

    • Reverse the column: For a partially blocked frit, carefully disconnect the column, reverse its direction, and flush it to waste at a low flow rate.[13]

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contamination.[12]

Table 2: Troubleshooting Peak Shape Issues (Summary)

Symptom Potential Cause Recommended Action
Symmetric, Broad Peaks Low efficiency Lower flow rate, use a smaller particle size column.[15]
Peak Tailing (All Peaks) Column frit blockage, dead volume Check fittings, reverse-flush column.[13][14]
Peak Tailing (Specific Peaks) Secondary interactions, column contamination Modify mobile phase pH/additives, clean column.[13]
Peak Fronting Sample overload Dilute sample.[15]

| Split or Distorted Peaks | Sample solvent incompatibility, fouled column | Match sample solvent to mobile phase, clean or replace column.[12] |

Example Protocol: HPLC-MS Analysis

This protocol provides a starting point for the analysis of this compound using a reversed-phase HPLC system coupled to a mass spectrometer.

Sample Preparation
  • Lipid Extraction: Perform a lipid extraction from the sample matrix using a Bligh & Dyer or Folch method.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the residue in 100 µL of Acetonitrile/Isopropanol (1:1, v/v).

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.[11]

LC Conditions
  • System: Agilent 1290 Infinity II or similar UHPLC system.

  • Column: Agilent ZORBAX RRHD C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% to 100% B

    • 18-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 2 µL.

MS Conditions
  • System: Agilent 6545 Q-TOF or similar high-resolution mass spectrometer.

  • Ionization Mode: ESI Positive.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temp: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Data Acquisition: Scan m/z 100-1200. Target the [M+NH4]+ adduct for this compound.

References

"Linoleyl-1-glyceryl ether" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Linoleyl-1-glyceryl ether. Below you will find frequently asked questions (FAQs), troubleshooting guides for common analytical techniques, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality control parameters for this compound?

A1: The most critical quality control parameters include purity (typically assessed by chromatography), identity (confirmed by spectroscopy), the content of related impurities (such as isomers and starting materials), and stability, especially against oxidation due to the unsaturated linoleyl chain.

Q2: What are the expected impurities in a sample of this compound?

A2: Potential impurities can originate from the synthesis process or degradation. These may include the positional isomer (Linoleyl-2-glyceryl ether), unreacted starting materials like glycerol and linoleyl alcohol, and oxidation products of the linoleyl chain (hydroperoxides, aldehydes).

Q3: How should I store this compound to ensure its stability?

A3: Due to the presence of two double bonds in the linoleyl chain, this compound is susceptible to oxidation. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (e.g., -20°C), and protected from light.

Q4: Can I use Gas Chromatography (GC) to analyze this compound directly?

A4: Direct analysis of this compound by GC can be challenging due to its high boiling point and the presence of free hydroxyl groups. Derivatization of the hydroxyl groups to form more volatile esters (e.g., acetates) or silyl ethers is highly recommended for accurate and reproducible GC analysis.

Q5: Which NMR signals are characteristic for confirming the identity of this compound?

A5: Key ¹H-NMR signals include the olefinic protons of the linoleyl chain (~5.3 ppm), the bis-allylic protons (~2.8 ppm), the protons of the glycerol backbone, and the terminal methyl group of the linoleyl chain. The integration of these signals can help confirm the structure and assess purity.

Purity and Impurity Profile

The following table summarizes the typical specifications for high-purity this compound and its common impurities.

ParameterSpecificationAnalytical Method
Purity ≥ 98%GC-MS, HPLC-MS
Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Linoleyl-2-glyceryl ether ≤ 1.0%GC-MS, HPLC-MS
Glycerol ≤ 0.5%GC (derivatized)
Linoleyl Alcohol ≤ 0.5%GC-MS, HPLC
Oxidation Products To be reportedPeroxide Value, TLC

Experimental Workflows and Impurity Relationships

The following diagrams illustrate the general quality control workflow and the relationship between this compound and its potential impurities.

qc_workflow Quality Control Workflow for this compound cluster_0 Sample Reception & Initial Checks cluster_1 Identification & Purity Assessment cluster_2 Specific Tests & Stability cluster_3 Final Evaluation Sample Sample Receipt Visual Visual Inspection (Color, Clarity) Sample->Visual Solubility Solubility Test Visual->Solubility NMR NMR Spectroscopy (Identity, Purity) Solubility->NMR GCMS GC-MS (derivatized) (Purity, Impurities) Solubility->GCMS HPLCMS HPLC-MS (Purity, Impurities) Solubility->HPLCMS TLC Thin-Layer Chromatography (Qualitative Purity) Solubility->TLC Data Data Review & Analysis NMR->Data GCMS->Data HPLCMS->Data TLC->Data Water Water Content (Karl Fischer) Water->Data Oxidation Oxidation Stability (Peroxide Value) Oxidation->Data CoA Certificate of Analysis Generation Data->CoA Release Product Release/Quarantine CoA->Release

Caption: Quality Control Workflow.

impurity_relationship This compound and Potential Impurities Main This compound Isomer Linoleyl-2-glyceryl ether (Positional Isomer) Main->Isomer Isomerization Oxidation Oxidation Products (Degradation) Main->Oxidation Oxidation Alcohol Linoleyl Alcohol (Starting Material) Alcohol->Main Synthesis Glycerol Glycerol (Starting Material) Glycerol->Main Synthesis

Caption: Impurity Relationship Diagram.

Troubleshooting Guides

Gas Chromatography (GC-MS) Analysis
IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - Incomplete derivatization.- Injection port temperature too low.- Column bleed or degradation.- Optimize derivatization reaction conditions (time, temperature, reagent concentration).- Increase injector temperature (e.g., to 280-300°C).- Condition the column or replace it if necessary.
Peak tailing - Active sites in the liner or on the column.- Insufficient derivatization.- Use a deactivated liner.- Ensure complete derivatization.- Trim the first few centimeters of the column.
Split peaks - Improper column installation.- Sample solvent incompatible with the stationary phase.- Column overload.- Reinstall the column, ensuring a clean cut.- Dissolve the derivatized sample in a non-polar solvent like hexane.- Dilute the sample.
Ghost peaks - Contamination from the septum or previous injections.- Use a high-quality, low-bleed septum.- Run blank injections with a solvent wash between samples.- Clean the injection port and liner.
High-Performance Liquid Chromatography (HPLC-MS) Analysis
IssuePossible Cause(s)Suggested Solution(s)
Broad peaks - Column degradation.- High extra-column volume.- Mobile phase mismatch with the sample solvent.- Replace the column.- Use shorter, narrower tubing.- Dissolve the sample in the initial mobile phase.
Variable retention times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Check the pump for leaks and ensure proper degassing of the mobile phase.
Poor resolution of isomers - Inappropriate stationary phase.- Mobile phase is too strong.- Use a high-resolution C18 or a silver-ion chromatography column.- Optimize the mobile phase gradient, using a weaker initial solvent composition.
Low MS signal intensity - Inefficient ionization.- Ion suppression from mobile phase additives.- Incorrect MS parameters.- Optimize ESI source parameters (e.g., nebulizer gas, drying gas temperature).- Use volatile mobile phase additives like ammonium formate or acetate.- Perform tuning and calibration of the mass spectrometer.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by GC-MS (after derivatization)

Objective: To determine the purity and identify related impurities of this compound by GC-MS after converting the free hydroxyl groups to their acetate esters.

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 5 mg of the this compound sample into a vial.

    • Add 200 µL of pyridine and 200 µL of acetic anhydride.

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool the vial to room temperature.

    • Evaporate the reagents under a stream of nitrogen.

    • Dissolve the residue in 1 mL of ethyl acetate.

    • Wash the solution with 1 mL of deionized water three times.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried solution to a new vial and evaporate the solvent.

    • Reconstitute the derivatized sample in 1 mL of hexane.

  • GC-MS Analysis:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 300°C at 10°C/min.

      • Hold at 300°C for 10 minutes.

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 50-600

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Identify impurities by comparing their mass spectra with known libraries and fragmentation patterns.

Protocol 2: Purity Assessment by HPLC-MS

Objective: To determine the purity of this compound using reverse-phase HPLC coupled with mass spectrometry.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • HPLC-ESI-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in isopropanol.

    • Dilute the stock solution to 10 µg/mL with the initial mobile phase composition.

  • HPLC-MS Analysis:

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 100% B

      • 15-20 min: Hold at 100% B

      • 20-21 min: 100% to 30% B

      • 21-25 min: Hold at 30% B

    • MS Detection (Positive ESI mode):

      • Capillary Voltage: 3.5 kV

      • Drying Gas Temperature: 325°C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 35 psi

      • Scan Range: m/z 100-800

  • Data Analysis:

    • Integrate the peak areas from the total ion chromatogram (TIC).

    • Calculate purity based on the area percentage of the main peak.

    • Use the mass spectra to confirm the identity of the main peak and potential impurities.

Protocol 3: Identity Confirmation by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of this compound by ¹H-NMR.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals.

    • Identify and assign the characteristic proton signals:

      • ~5.3 ppm: Olefinic protons (-CH=CH-)

      • ~3.4-3.7 ppm: Glycerol backbone protons (-CH₂-O- and -CH-O-)

      • ~2.8 ppm: Bis-allylic protons (=CH-CH₂-CH=)

      • ~2.0 ppm: Allylic protons (-CH₂-CH=)

      • ~1.3 ppm: Methylene protons of the alkyl chain (-(CH₂)n-)

      • ~0.9 ppm: Terminal methyl protons (-CH₃)

    • Compare the observed chemical shifts and integration values with the expected values for the this compound structure.

Technical Support Center: Linoleyl-1-glyceryl ether Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing artifacts during the sample preparation of "Linoleyl-1-glyceryl ether".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it important to handle it carefully?

A: this compound is a type of ether lipid, specifically an alkylglycerol. It consists of a glycerol backbone with a linoleyl group attached via an ether linkage at the sn-1 position. The linoleyl group is a polyunsaturated fatty alcohol containing two double bonds. These double bonds are highly susceptible to oxidation, which can lead to the formation of various artifacts, compromising the integrity of experimental results. Careful handling is crucial to prevent degradation and ensure accurate analysis.

Q2: What are the most common artifacts to expect during the sample preparation of this compound?

A: The most common artifacts are products of lipid oxidation. Due to the polyunsaturated nature of the linoleyl group, it is prone to autoxidation, photo-oxidation, and enzymatic oxidation.[1][2] This can result in the formation of hydroperoxides, aldehydes, ketones, and other secondary oxidation products, which can interfere with analysis and lead to misinterpretation of data.[3] Other potential artifacts include those arising from enzymatic degradation by lipases if the sample is not properly handled, and in-source fragmentation during mass spectrometry analysis.[4]

Q3: How can I prevent the oxidation of my this compound sample?

A: To minimize oxidation, it is critical to work quickly and at low temperatures.[1] Samples should be processed on ice whenever possible. It is also highly recommended to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.[1] Storing the sample under an inert gas atmosphere (e.g., nitrogen or argon) and protecting it from light are also essential preventive measures.[1]

Q4: Which extraction method is best for this compound?

A: The choice of extraction method depends on the sample matrix and the subsequent analytical technique. The most common and effective methods for lipid extraction are the Folch, Bligh & Dyer, and Matyash methods.

  • Folch and Bligh & Dyer methods use a chloroform/methanol mixture and are considered "gold standards" for lipid extraction.[5][6] They are highly efficient but use chlorinated solvents.

  • The Matyash method utilizes methyl-tert-butyl ether (MTBE) and methanol, offering a safer alternative to chloroform with comparable or even better recovery for some lipid classes.[7][8]

For quantitative analysis, it is crucial to optimize and validate the chosen method for your specific sample type.

Q5: My analytical results show unexpected peaks. How can I determine if they are artifacts?

A: Identifying artifacts requires a systematic approach.

  • Blank Analysis: Analyze a solvent blank to check for contaminants from solvents or labware.

  • Control Sample: Prepare a fresh sample under ideal conditions (e.g., with antioxidants, on ice) and compare its profile to the sample .

  • Mass Spectrometry Fragmentation: In MS analysis, in-source fragments can be mistaken for endogenous molecules.[4] Analyze the sample at different collision energies to see if the suspicious peaks are fragments of the parent molecule.

  • Derivatization: Derivatizing the sample (e.g., acetylation for GC analysis) can help confirm the identity of your target compound and distinguish it from artifacts.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Suggested Solution
Incomplete Extraction Ensure the sample is thoroughly homogenized with the extraction solvent. For complex matrices, consider increasing the solvent-to-sample ratio. The Folch method, for instance, recommends a 20:1 solvent-to-sample ratio for optimal recovery.[9][10] For high-lipid samples, the Bligh & Dyer method may underestimate lipid content.[9]
Phase Separation Issues During liquid-liquid extraction (Folch, Bligh & Dyer), ensure the correct ratio of chloroform, methanol, and water is used to achieve proper phase separation.[9][10] Centrifugation can aid in separating the layers.
Adsorption to Labware Use high-quality polypropylene or glass tubes. Avoid using plastics that may leach contaminants or adsorb lipids.
Issue 2: Evidence of Sample Oxidation (e.g., extra peaks in chromatogram, mass shifts)
Potential Cause Suggested Solution
Exposure to Air/Oxygen Work under a stream of inert gas (nitrogen or argon) whenever possible. Use degassed solvents. Store extracts under an inert atmosphere.[1]
Exposure to Light Use amber glass vials or wrap tubes in aluminum foil to protect the sample from light, which can catalyze oxidation.[1]
High Temperature Perform all sample preparation steps on ice or at 4°C. Avoid prolonged exposure to room temperature.[1]
Lack of Antioxidants Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent at a final concentration of 0.01-0.05%.[1]
Enzymatic Activity For tissue samples, flash-freeze the sample in liquid nitrogen immediately after collection to quench enzymatic activity.[1]
Issue 3: Poor Chromatographic Peak Shape (for GC or LC analysis)
Potential Cause Suggested Solution
Sample Overload Dilute the sample before injection.
Contamination of the GC/LC System Clean the injector/injection port and column according to the manufacturer's instructions. Run a solvent blank to check for system contamination.
Improper Derivatization (GC) If performing GC analysis, ensure the derivatization reaction (e.g., acetylation) has gone to completion. Use fresh derivatizing reagents.
Inappropriate Solvent for Reconstitution After drying down the lipid extract, reconstitute it in a solvent that is compatible with the initial mobile phase (for LC) or is appropriate for the injection technique (for GC).

Data Presentation

Table 1: Comparison of Lipid Extraction Method Efficiencies (Qualitative Summary)

Extraction Method Lipid Recovery Advantages Disadvantages
Folch High, often considered the "gold standard".[5][6] Recovery can be >95%.[9]Well-established and widely used. Effective for a broad range of lipids.Uses chloroform, a toxic solvent. The lipid-containing organic phase is the lower layer, making it more difficult to collect without contamination.[7]
Bligh & Dyer High, generally >95% for low-lipid samples.[9] May underestimate lipids in samples with >2% lipid content.[9]Uses less solvent than the Folch method.[9]Also uses chloroform. Similar to Folch, the organic phase is the lower layer.
Matyash Comparable to or higher than Folch and Bligh & Dyer for many lipid classes.[7][8]Uses the less toxic MTBE instead of chloroform. The lipid-containing organic phase is the upper layer, which simplifies collection and reduces contamination risk.[7]MTBE is highly volatile, which can affect reproducibility if not handled carefully.[7]

Experimental Protocols

Protocol 1: Lipid Extraction using the Matyash Method

This protocol is adapted for the extraction of this compound from a biological sample (e.g., cell pellet or tissue homogenate).

  • Sample Preparation:

    • To a 2 mL polypropylene tube containing the sample (e.g., 10-20 mg of tissue or 1-5 million cells), add 300 µL of methanol containing 0.01% BHT.

    • Vortex thoroughly for 1 minute.

  • Lipid Extraction:

    • Add 1 mL of MTBE containing 0.01% BHT to the tube.

    • Vortex for 10 minutes at 4°C.

  • Phase Separation:

    • Add 250 µL of MS-grade water.

    • Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Extract:

    • Carefully collect the upper organic phase (approximately 1 mL) and transfer it to a new tube.

  • Drying and Reconstitution:

    • Dry the organic extract under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a solvent suitable for the intended downstream analysis (e.g., methanol/chloroform 1:1 for LC-MS, or hexane for GC after derivatization).

Protocol 2: Derivatization for GC Analysis (Acetylation)

To improve the volatility and chromatographic behavior of this compound for Gas Chromatography (GC) analysis, the free hydroxyl groups on the glycerol backbone can be acetylated.

  • Reagent Preparation:

    • Prepare a derivatization reagent of acetic anhydride and pyridine (5:1, v/v).

  • Derivatization Reaction:

    • To the dried lipid extract, add 100 µL of the derivatization reagent.

    • Vortex briefly and incubate at 60°C for 1 hour.

  • Reagent Removal:

    • Dry the sample completely under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the derivatized sample in hexane or another suitable solvent for GC injection.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenization Homogenization in Methanol + BHT sample->homogenization extraction Addition of MTBE + BHT (Matyash Method) homogenization->extraction phase_separation Addition of Water & Centrifugation extraction->phase_separation organic_phase Collect Upper Organic Phase phase_separation->organic_phase drying Dry Extract under N2 organic_phase->drying reconstitution Reconstitute in Appropriate Solvent drying->reconstitution derivatization Derivatization (e.g., Acetylation) drying->derivatization lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis artifact_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions artifact Artifacts Detected (e.g., Oxidized Species) cause1 Exposure to Oxygen artifact->cause1 cause2 Exposure to Light artifact->cause2 cause3 High Temperature artifact->cause3 cause4 Enzymatic Degradation artifact->cause4 solution1 Work under Inert Gas (N2 or Ar) cause1->solution1 solution2 Use Antioxidants (BHT) cause1->solution2 solution3 Use Amber Vials or Foil Wrapping cause2->solution3 solution4 Work on Ice / at 4°C cause3->solution4 solution5 Flash-Freeze Sample in Liquid N2 cause4->solution5

References

Technical Support Center: Linoleyl-1-glyceryl Ether and Related Alkyl Glycerol Ethers in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical dosage ranges for alkyl glycerol ethers in animal studies?

A1: Dosages for alkyl glycerol ethers can vary significantly depending on the specific compound, the animal model, and the intended biological effect. Based on available studies, oral dosages in rodents have ranged from 12 mg/day to 200 mg/kg of body weight. It is crucial to consult the literature for compounds with similar structures and intended applications to determine an appropriate starting dose range for your experiment.

Q2: How should I prepare and administer Linoleyl-1-glyceryl ether to my animals?

A2: this compound is a lipid and will not be soluble in aqueous solutions. For oral administration, it is typically dispersed in a suitable vehicle such as water or formulated into a diet. One study successfully administered alkyl glycerol ethers from squid by dispersing them in water for oral gavage.[1][2] Another approach is to incorporate the compound into the animal's diet, as was done with 1-O-octadecyl-rac-glycerol in mice.[3]

Q3: What are the potential toxic effects of this compound?

A3: While specific toxicity data for this compound is limited, related alkyl glycerol ethers, such as 1-O-hexadecyl-sn-glycerol (AKG 16:0), have shown extremely low toxicity with an LD50 greater than 2,000 mg/kg in animal models.[4] This suggests that alkyl glycerol ethers are generally well-tolerated. However, it is always recommended to perform a preliminary toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model.

Q4: What are the expected biological effects of administering this compound?

A4: Alkyl glycerol ethers are precursors to plasmalogens, a class of ether lipids that play important roles in cell membrane structure and function, including protection against oxidative stress.[5][6][7][8] Administration of alkyl glycerol ethers has been shown to increase plasmalogen levels in tissues, modulate the immune response, and have protective effects in models of chronic stress.[1][3][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Compound Solubility/Dispersion This compound is a lipid and insoluble in aqueous solutions.For oral gavage, create a stable suspension by using a vehicle like water with vigorous mixing before each administration. For dietary administration, ensure homogenous mixing of the compound with the feed. Consider using a small amount of a pharmaceutically acceptable surfactant or oil as a vehicle, but be sure to include a vehicle-only control group.
Variability in Animal Response Inconsistent dosing due to poor suspension. Differences in individual animal metabolism.Ensure accurate and consistent administration of the compound. Use a sufficient number of animals per group to account for biological variability. Monitor animal weight and food/water intake to ensure consistent consumption in dietary studies.
No Observable Effect Dose is too low. Compound degradation.Perform a dose-response study to determine the optimal effective dose. Store the compound under appropriate conditions (e.g., -20°C or -80°C, protected from light and oxygen) to prevent oxidative degradation of the linoleyl chain. Prepare fresh dosing solutions regularly.
Unexpected Side Effects Off-target effects of the compound. Contamination of the compound.Conduct a thorough literature review for any known off-target effects of similar compounds. Ensure the purity of your this compound through analytical methods like GC-MS or LC-MS. Include a vehicle-only control group to differentiate compound effects from vehicle effects.

Quantitative Data Summary

Table 1: Dosage of Alkyl Glycerol Ethers in Animal Studies

CompoundAnimal ModelDosageAdministration RouteDurationKey FindingsReference
Alkyl Glycerol Ethers (from squid)Male Wistar rats200 mg/kgOral gavage6 weeksPrevented stress-induced suppression of the immune system.[1][2]
Alkyl Glycerol Ether Mix (batyl, chimyl, selachyl alcohols 1:1:1)Mice12 mg/dayOral gavage1, 2, 4, 8, or 12 weeksIncreased plasma ethanolamine and choline plasmalogens.[6]
1-O-octadecyl-rac-glycerolPex7 knockout mice2% in dietDietary2 monthsNormalized plasmalogen levels in peripheral tissues and improved peripheral nerve conduction.[3]
PPI-1011 (plasmalogen precursor)Rabbits200 mg/kgOralSingle doseIncreased circulating levels of DHA-containing plasmalogens and phosphatidylethanolamines.[10]
Alkyl Glycerol EthersRats15 mg/kgNot specifiedNot specifiedProtective action on the gastric mucosa.[9]
Alkyl Glycerol EthersRats157 mg/kgNot specifiedNot specifiedRestored oxidative status under acute immobilization stress.[9]
Alkyl Glycerol EthersRats200 mg/kgNot specified6 weeksIncreased lymphocyte levels in a chronic stress model.[9]
Alkyl Glycerol EthersRats400 mg/kgNot specifiedNot specifiedIncreased erythrocyte levels.[9]

Table 2: Toxicity Data for Related Alkyl Glycerol Ethers

CompoundAnimal ModelLD50Key FindingsReference
1-O-hexadecyl-sn-glycerol (AKG 16:0)Not specified> 2,000 mg/kgExtremely low toxicity.[4]

Experimental Protocols

Generalized Protocol for Oral Administration of Alkyl Glycerol Ethers in Rodents

  • Preparation of Dosing Suspension:

    • Accurately weigh the required amount of this compound.

    • If using a vehicle such as water, add the compound to the vehicle.

    • Vortex or sonicate the mixture immediately before each administration to ensure a homogenous suspension. The stability of the suspension should be predetermined.

  • Animal Handling and Acclimatization:

    • House the animals in a controlled environment (temperature, humidity, light-dark cycle) and allow for an acclimatization period of at least one week before the start of the experiment.

    • Provide ad libitum access to standard chow and water.

  • Administration by Oral Gavage:

    • Gently restrain the animal.

    • Use a proper size and type of gavage needle (e.g., a straight or curved, ball-tipped stainless steel needle) for the species and age of the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dietary Administration:

    • Thoroughly mix the calculated amount of this compound with the powdered rodent diet to achieve the target dose.

    • If necessary, a small amount of a suitable oil can be used to aid in the uniform distribution of the compound in the feed.

    • Provide the medicated diet to the animals and monitor food consumption to ensure proper dosing.

  • Monitoring and Sample Collection:

    • Monitor the animals daily for any changes in behavior, body weight, and overall health.

    • At the end of the study period, collect blood and tissues as required for your specific analysis (e.g., lipidomics, gene expression, histology).

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_procurement Animal Procurement acclimatization Acclimatization (1 week) animal_procurement->acclimatization randomization Randomization into Groups acclimatization->randomization dosing Dosing with this compound (e.g., Oral Gavage or Dietary) randomization->dosing monitoring Daily Monitoring (Weight, Behavior) dosing->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection data_analysis Data Analysis (e.g., Lipidomics, Histology) sample_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A generalized experimental workflow for animal studies involving this compound.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum dhap DHAP acyl_dhap Acyl-DHAP dhap->acyl_dhap GNPAT alkyl_dhap 1-Alkyl-DHAP acyl_dhap->alkyl_dhap AGPS alkyl_g3p 1-Alkyl-G3P alkyl_dhap->alkyl_g3p Reduction alkyl_acyl_g3p 1-Alkyl-2-acyl-G3P alkyl_g3p->alkyl_acyl_g3p Acylation alkyl_acyl_glycerol 1-Alkyl-2-acyl-glycerol alkyl_acyl_g3p->alkyl_acyl_glycerol Phosphatase plasmalogen Plasmalogens alkyl_acyl_glycerol->plasmalogen Head group addition & Desaturation linoleyl_ether This compound (Exogenous Precursor) linoleyl_ether->alkyl_acyl_g3p Potential Entry Point

Caption: Simplified overview of the ether lipid biosynthetic pathway and the potential incorporation of exogenous this compound.

References

Technical Support Center: Linoleyl-1-glyceryl Ether Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Linoleyl-1-glyceryl ether and other structurally similar ether lipids in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound, also known as 1-O-linoleylglycerol, is a type of alkylglycerol. Due to its lipid nature, it can interfere with biochemical assays through several mechanisms:

  • Light Scattering: In aqueous solutions, lipids can form micelles or larger aggregates that scatter light, leading to inaccurate readings in spectrophotometric and fluorometric assays.

  • Nonspecific Binding: The hydrophobic nature of this compound can cause it to bind nonspecifically to assay components such as enzymes, substrates, antibodies, or microplates, thereby inhibiting or sometimes enhancing reactions in an unpredictable manner.

  • Partitioning Effects: It can sequester small molecule substrates or detection reagents, effectively lowering their concentration in the aqueous phase where the reaction of interest occurs.

  • Biological Activity: As a bioactive lipid, it may directly interact with and modulate the activity of cellular targets, such as receptors or enzymes, in cell-based assays. For instance, some ether lipids are known to activate Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3]

Q2: Which types of assays are most susceptible to interference from this compound?

Assays that are particularly sensitive to turbidity and nonspecific binding are most at risk. These include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Nonspecific binding to antibodies or the plate surface can lead to high background or false signals.

  • Fluorescence-Based Assays: Light scattering can interfere with excitation and emission signals.

  • Luminescence-Based Assays: Similar to fluorescence assays, light scattering can affect signal detection.

  • Nephelometry and Turbidimetry: These assays are directly based on measuring light scatter and will be significantly affected by the presence of lipid aggregates.

  • Cell-Based Assays: Bioactive lipids can have direct effects on cell signaling pathways, potentially masking or confounding the effects of the experimental compounds.

Q3: How can I determine if this compound is interfering with my assay?

To confirm interference, you can perform the following control experiments:

  • Compound-Only Control: Run the assay with this compound in the absence of the target analyte or enzyme. A significant signal in this control suggests interference.

  • Dose-Response Curve Analysis: Observe the shape of the dose-response curve. Interference can sometimes manifest as an unusually steep or shallow curve, or a "U-shaped" curve.

  • Spike and Recovery: Add a known amount of your analyte of interest to a sample containing this compound and measure the recovery. Poor recovery may indicate interference.

Troubleshooting Guides

Problem: High background signal in a spectrophotometric or fluorometric assay.

This is a common issue caused by light scattering from lipid aggregates.

Troubleshooting Workflow

start High Background Signal step1 Run a 'compound-only' control (assay buffer + this compound) start->step1 step2 Is the signal still high? step1->step2 step3 Yes: Light scattering is likely the cause. step2->step3 Yes step4 No: Investigate other causes of high background. step2->step4 No step5 Mitigation Strategies step3->step5 step6 1. High-Speed Centrifugation 2. Sample Dilution 3. Use of a Detergent step5->step6 step7 Re-run assay with modified protocol step6->step7 end Problem Resolved step7->end

Caption: Troubleshooting high background signal.

Solutions:

  • High-Speed Centrifugation: Centrifuging the sample at high speed (e.g., >10,000 x g) can pellet lipid aggregates. The clear supernatant can then be carefully collected for analysis.[4][5][6][7]

  • Sample Dilution: Diluting the sample can lower the concentration of this compound below the threshold where it forms interfering aggregates.[4][5]

  • Inclusion of a Detergent: Adding a mild, non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer can help to solubilize the lipid and prevent the formation of light-scattering micelles. The optimal detergent and its concentration must be determined empirically to ensure it does not inhibit the assay itself.

Problem: Inconsistent or non-reproducible results in a cell-based assay.

This may be due to the inherent biological activity of this compound, particularly its potential to activate signaling pathways like the PPAR pathway.

Troubleshooting Workflow

start Inconsistent Cell-Based Assay Results step1 Does this compound alone (without other stimuli) elicit a cellular response? start->step1 step2 Yes: It has intrinsic biological activity. step1->step2 Yes step3 No: Investigate other sources of variability. step1->step3 No step4 Consider the possibility of PPAR activation. Run assay in the presence of a PPAR antagonist (e.g., GW9662). step2->step4 step5 Is the response to your test compound in the presence of the ether lipid altered by the antagonist? step4->step5 step6 Yes: PPAR pathway is likely involved. step5->step6 Yes step7 No: The intrinsic activity is through a different pathway. step5->step7 No end Characterize and account for intrinsic activity. step6->end step7->end

Caption: Troubleshooting inconsistent cell-based assay results.

Solutions:

  • Characterize Intrinsic Activity: Perform dose-response experiments with this compound alone to understand its baseline effect on the cells.

  • Use Pathway-Specific Inhibitors: If a specific signaling pathway is suspected (e.g., PPAR activation), co-incubate the cells with a known inhibitor of that pathway to see if the effect of this compound is blocked.[1]

  • Modify Experimental Design: If the intrinsic activity cannot be eliminated, it must be accounted for in the experimental design and data analysis. This may involve subtracting the baseline effect of the ether lipid or using it as a positive control.

Quantitative Data on Lipid Interference

AnalyteMethodInterference from Lipemia
AlbuminBromocresol GreenPositive
Alanine Aminotransferase (ALT)EnzymaticPositive
Aspartate Aminotransferase (AST)EnzymaticPositive
Total BilirubinDiazo MethodPositive
Direct BilirubinDiazo MethodNegative
CreatinineJaffePositive
GlucoseHexokinaseNegative
Total ProteinBiuretPositive
TriglyceridesEnzymaticPositive

This table is for illustrative purposes and the actual interference will depend on the specific assay, instrumentation, and the concentration of the interfering lipid.

Experimental Protocols

Protocol 1: High-Speed Centrifugation to Mitigate Lipid Interference

This protocol is a general method to remove lipid aggregates from a sample prior to analysis.

  • Sample Preparation: Aliquot your sample containing this compound into a microcentrifuge tube suitable for high-speed centrifugation.

  • Centrifugation: Centrifuge the sample at 10,000 - 20,000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: After centrifugation, a lipid layer may be visible at the top of the sample. Carefully aspirate the clear infranatant (the aqueous layer below the lipid layer) without disturbing the lipid pellet or layer.

  • Analysis: Use the collected infranatant in your biochemical assay.

  • Validation: It is recommended to validate this procedure by measuring a known concentration of an analyte in a sample with and without the ether lipid and centrifugation to ensure that the analyte of interest is not lost during the process.

Protocol 2: PPARα Reporter Assay

This protocol can be used to determine if this compound activates the PPARα signaling pathway in a cell-based assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound.

    • Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.

    • Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound.

Signaling Pathway Diagram

Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling Pathway

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LGE This compound (Potential Ligand) PPARa PPARα LGE->PPARa Binds and Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) TargetGenes Target Gene Expression (e.g., genes for fatty acid oxidation) PPRE->TargetGenes Regulates Transcription Heterodimer->PPRE Binds to

Caption: PPARα signaling pathway activation by a potential ligand.

References

Enhancing the ionization efficiency of "Linoleyl-1-glyceryl ether" in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of Linoleyl-1-glyceryl ether in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound.

Problem: Low or No Signal Intensity

Low signal intensity is a frequent challenge when analyzing neutral lipids like this compound due to their poor ionization efficiency.

StepActionRationale
1 Verify Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, the signal may be undetectable. Conversely, overly concentrated samples can lead to ion suppression.
2 Optimize Solvent Composition: The solvent system significantly impacts ESI efficiency. For neutral lipids, a mixture of methanol or acetonitrile with a small amount of a less polar solvent like isopropanol or chloroform can be effective. Using solvents with lower surface tension and vaporization enthalpies generally leads to higher signal intensities in ESI-MS.[1][2]
3 Introduce an Ionization Additive: This compound, being a neutral molecule, requires the formation of adducts to be efficiently ionized in ESI-MS. Additives provide a source of cations to form these adducts.
4 Select an Appropriate Additive: Common choices for neutral lipids include ammonium, sodium, or lithium salts.[3] For neutral lipids, sodium salts can be particularly effective as they tend to form a single, strong sodiated adduct ([M+Na]⁺), which simplifies the mass spectrum and can enhance sensitivity.[3] Ammonium salts (e.g., ammonium acetate or ammonium formate) are also widely used and can form [M+NH₄]⁺ adducts.[4]
5 Optimize Additive Concentration: The concentration of the additive is critical. A typical starting point is in the low millimolar (mM) range (e.g., 1-10 mM) in the final infusion solution. Higher concentrations do not always lead to better signal and can cause ion suppression.
6 Optimize Instrument Source Parameters: Fine-tune the ESI source parameters, including capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizing and drying gas). Increasing the cone voltage can sometimes enhance the formation of specific adducts and improve sensitivity, but excessive voltage may lead to in-source fragmentation.[3]
7 Check for Contamination: Ensure all glassware, solvents, and reagents are free from contaminants that can suppress ionization. Surfactants and non-volatile salts are common culprits.

Problem: Complex or Unclear Mass Spectrum

A convoluted mass spectrum can make data interpretation difficult. This is often due to the formation of multiple adducts or in-source fragmentation.

StepActionRationale
1 Identify the Dominant Adducts: Determine the m/z values for the expected protonated ([M+H]⁺), ammoniated ([M+NH₄]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) adducts of this compound. This will help in interpreting the observed peaks.
2 Simplify Adduct Formation: If multiple adducts are present (e.g., both [M+NH₄]⁺ and [M+Na]⁺), consider using an additive that promotes the formation of a single adduct type. Sodium salts (e.g., sodium iodide or sodium acetate) are known to predominantly form [M+Na]⁺ adducts with neutral lipids, leading to a cleaner spectrum.[3]
3 Reduce In-Source Fragmentation: If fragment ions are observed, gradually decrease the cone voltage (or fragmentor voltage). High cone voltages can cause the molecule to fragment within the ion source, complicating the spectrum.[3]
4 Improve Sample Purity: Ensure the sample is free from impurities that might also be ionized and contribute to the complexity of the spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound?

A1: Positive ion mode is the preferred choice for analyzing neutral lipids like this compound. In this mode, the molecule can form adducts with cations (e.g., H⁺, NH₄⁺, Na⁺, K⁺) present in the solvent, allowing for its detection.

Q2: Which additive should I use to enhance the signal?

A2: The choice of additive can significantly impact your results. Here's a comparison of common options for neutral lipids:

AdditiveCommon AdductAdvantagesDisadvantages
Ammonium Acetate/Formate [M+NH₄]⁺Volatile and compatible with LC-MS.Can sometimes lead to multiple adducts ([M+NH₄]⁺, [M+Na]⁺) and protonated molecules ([M+H]⁺) due to in-source loss of ammonia.[3]
Sodium Salts (e.g., NaI, NaOAc) [M+Na]⁺Often forms a single, highly stable adduct, leading to a cleaner spectrum and potentially higher sensitivity.[3] Sodium is also ubiquitous, making this a robust method.[3]Sodium salts are non-volatile and may not be ideal for LC-MS systems, but are well-suited for direct infusion ("shotgun") lipidomics.
Lithium Salts (e.g., LiCl) [M+Li]⁺Can be used to promote adduct formation.May still result in the presence of sodium adducts if sodium ions are present as contaminants.[3]

For direct infusion analysis of this compound, starting with a sodium salt as an additive is a strong strategy to promote a single, intense adduct.

Q3: What solvent system is recommended for direct infusion ESI-MS?

A3: A common solvent system for direct infusion of neutral lipids is a mixture of methanol and chloroform (e.g., 1:1 or 2:1 v/v) or methanol/isopropanol. The addition of the chosen additive to this solvent system is crucial. The organic solvent composition influences the surface tension of the droplets in the electrospray, which in turn affects ionization efficiency.[1][2]

Q4: Can I use this guidance for other alkylglycerols?

A4: Yes, the principles outlined here for enhancing the ionization of this compound are generally applicable to other neutral 1-O-alkylglycerols. The optimal conditions may vary slightly depending on the specific alkyl chain, so some method optimization is always recommended.

Experimental Protocols

Protocol 1: Sample Preparation for Direct Infusion ESI-MS

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as chloroform or methanol at a concentration of 1 mg/mL.

  • Working Solution Preparation:

    • Prepare a working solution by diluting the stock solution in the infusion solvent. A common infusion solvent for neutral lipids is a 2:1 (v/v) mixture of chloroform and methanol.[3]

    • The final concentration of the analyte in the working solution should be in the low µM to high nM range.

  • Additive Spiking:

    • Prepare a stock solution of the chosen additive (e.g., 1 mM sodium iodide in methanol).

    • Spike the working solution with the additive stock to achieve the desired final concentration (e.g., 10-100 µM). Vortex the solution thoroughly.

Protocol 2: Direct Infusion ESI-MS Analysis ("Shotgun Lipidomics")

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. Direct infusion can be performed using a syringe pump connected to the ESI probe.

  • Infusion: Infuse the prepared sample solution at a low flow rate, typically between 5-10 µL/min.

  • MS Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage (or Fragmentor Voltage): Start with a low value (e.g., 20 V) and gradually increase to optimize for the desired adduct while minimizing fragmentation. For neutral lipids, a higher cone voltage (e.g., 50-75 V) might be necessary to enhance adduct formation and sensitivity.[3]

    • Source Temperature: 80 - 120 °C

    • Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations.

    • Mass Range: Scan a mass range that includes the expected m/z of the adducts of this compound.

  • Data Acquisition: Acquire data in full scan mode to observe all present ions.

Quantitative Data Summary

The following table summarizes the qualitative effects of different additives on the ESI-MS analysis of neutral lipids, which is applicable to this compound.

AdditivePredominant AdductSpectral ComplexityRelative Signal Intensity (Qualitative)Reference
Ammonium Salts [M+NH₄]⁺High (often multiple adducts and protonated species)Variable[3]
Lithium Salts [M+Li]⁺Moderate (can have competing sodium adducts)Variable[3]
Sodium Salts [M+Na]⁺Low (predominantly a single adduct)Generally High[3]

Visualizations

TroubleshootingWorkflow Start Low/No Signal for This compound CheckConcentration Verify Sample Concentration (not too dilute or concentrated) Start->CheckConcentration AddAdditive Introduce Ionization Additive (e.g., NaI, NH4OAc) CheckConcentration->AddAdditive Concentration OK OptimizeSolvent Optimize Solvent System (e.g., MeOH/CHCl3) AddAdditive->OptimizeSolvent OptimizeSource Optimize ESI Source Parameters (Cone Voltage, Gas Flow) OptimizeSolvent->OptimizeSource CheckPurity Check for Contaminants (non-volatile salts, surfactants) OptimizeSource->CheckPurity GoodSignal Signal Improved CheckPurity->GoodSignal Issue Resolved

Caption: Troubleshooting workflow for low signal intensity.

AdductFormation Analyte This compound (M) ESI_Process Electrospray Ionization Analyte->ESI_Process Additive Additive Cation (e.g., Na⁺, NH₄⁺) Additive->ESI_Process Adduct Detected Ion [M+Cation]⁺ ESI_Process->Adduct Adduct Formation

Caption: Process of adduct formation in ESI-MS.

References

"Linoleyl-1-glyceryl ether" long-term stability testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the long-term stability testing of Linoleyl-1-glyceryl ether. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound Stability

This compound is an ether lipid, a class of lipids where an alkyl chain is attached to the glycerol backbone via an ether linkage. This is distinct from the more common glycerolipids that feature an ester linkage. The ether bond is generally more chemically stable and resistant to enzymatic degradation than an ester bond. However, the linoleyl group contains two double bonds, making it susceptible to oxidation. Understanding these properties is crucial for designing and interpreting long-term stability studies.

A common point of confusion is the difference between "this compound" and "1-Linoleoyl glycerol." The former has a chemically robust ether linkage, while the latter has a more labile ester linkage. This support center focuses specifically on the ether-linked compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound for long-term stability studies?

A1: For long-term stability, this compound should be stored at -20°C or -80°C.[1][2][3][4] It is advisable to store it as a solution in a suitable organic solvent, such as ethanol or a chloroform:methanol mixture, under an inert atmosphere (e.g., argon or nitrogen) in a glass vial with a Teflon-lined cap.[4] Storing unsaturated lipids as a dry powder is not recommended as they can be hygroscopic and prone to oxidation.[4]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways are:

  • Oxidation: The linoleyl chain has two double bonds, which are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.

  • Ether Bond Hydrolysis: While more stable than an ester bond, the ether linkage can undergo hydrolysis under harsh acidic or basic conditions, though this is less likely under typical storage conditions.[5][6][7]

Q3: How long can I expect this compound to be stable under recommended storage conditions?

Q4: Can I store solutions of this compound in plastic tubes?

A4: No, it is not recommended to store organic solutions of lipids in plastic containers (e.g., polystyrene, polypropylene) as plasticizers and other impurities can leach into the solution.[4] Always use glass containers with Teflon-lined closures.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of new peaks in HPLC/GC analysis Oxidation of the linoleyl chain.Purge the storage vial with an inert gas (argon or nitrogen) before sealing. Store at -80°C. Consider adding an antioxidant like BHT, but be aware of potential interference with downstream applications.
Decrease in the main compound peak area over time Degradation of the compound.Verify storage conditions (temperature, inert atmosphere). Check for potential contaminants in the solvent. Perform a full characterization of the degradation products to understand the pathway.
Phase separation or precipitation of the sample upon thawing The solvent may not be optimal, or the concentration is too high.Try a different solvent system (e.g., ethanol, chloroform:methanol). Gently warm and vortex the sample to redissolve. If the issue persists, consider reducing the stock solution concentration.
Inconsistent results in bioassays Sample degradation or contamination.Use freshly prepared dilutions for experiments. Re-test the purity of the stock solution. Ensure that the solvent used for dilution is compatible with the assay and does not cause precipitation.

Experimental Protocols

Long-Term Stability Testing Protocol
Parameter Methodology
Storage Conditions Store aliquots of this compound in amber glass vials with Teflon-lined caps under an argon atmosphere at the following conditions: • Long-term: -20°C ± 5°C and -80°C ± 10°C • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8][9]
Time Points Pull samples for analysis at the following time points: • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months[8] • Accelerated: 0, 1, 3, and 6 months[8]
Analytical Methods 1. High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS):Column: C18 reverse-phase column • Mobile Phase: Gradient of methanol/water or acetonitrile/isopropanol • Purpose: To determine the purity of this compound and quantify degradation products. 2. Gas Chromatography (GC) with Flame Ionization Detector (FID):Method: Derivatize the sample to form a more volatile compound (e.g., trimethylsilyl ether). • Purpose: To assess the integrity of the linoleyl fatty alcohol chain and detect volatile degradation products.[2][3] 3. Peroxide Value Titration:Method: Standard iodometric titration. • Purpose: To quantify the extent of initial oxidation.
Acceptance Criteria Purity: Not less than 98% of the initial value. • Degradation Products: No single degradation product should be more than 0.5%. Total degradation products should not exceed 1.0%. • Appearance: The solution should remain clear and colorless.

Visualizations

Stability_Testing_Workflow cluster_setup Study Setup cluster_testing Analytical Testing at Each Time Point cluster_analysis Data Analysis and Reporting prep Prepare Stock Solution in Organic Solvent aliquot Aliquot into Amber Glass Vials under Inert Atmosphere prep->aliquot storage Place Samples in Stability Chambers (-80°C, -20°C, 40°C/75%RH) aliquot->storage pull Pull Samples at Scheduled Time Points storage->pull visual Visual Inspection (Clarity, Color) pull->visual hplc HPLC-ELSD/MS (Purity, Degradants) pull->hplc gc GC-FID (Fatty Alcohol Integrity) pull->gc peroxide Peroxide Value (Oxidation) pull->peroxide data Compile and Analyze Data (Compare to t=0) visual->data hplc->data gc->data peroxide->data report Generate Stability Report (Shelf-life determination) data->report

Caption: Workflow for the long-term stability testing of this compound.

References

Avoiding oxidation of "Linoleyl-1-glyceryl ether" during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of Linoleyl-1-glyceryl ether during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to oxidation?

A1: this compound is a lipid molecule containing a polyunsaturated linoleyl group attached to a glycerol backbone via an ether linkage. The linoleyl group contains two double bonds, making it highly susceptible to oxidation. The presence of these double bonds creates reactive sites (allylic hydrogens) that are easily attacked by free radicals, initiating a chain reaction of lipid peroxidation.

Q2: What are the primary signs that my this compound has oxidized?

A2: Oxidation of this compound can be detected through several methods. Primary oxidation products include hydroperoxides, which can be measured using a Peroxide Value (PV) assay. Secondary oxidation products, such as aldehydes and ketones, can be detected using the Thiobarbituric Acid Reactive Substances (TBARS) assay or the p-Anisidine Value (p-AV) test. Physical signs of oxidation can include a noticeable change in color, an off-odor, or changes in the viscosity of the sample.

Q3: How should I store my stock of this compound to minimize oxidation?

A3: To minimize oxidation during storage, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably -20°C or -80°C. It should be protected from light by using amber glass vials or by wrapping the container in aluminum foil. Aliquoting the compound into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen.

Q4: Can the ether linkage in this compound also oxidize?

A4: While the polyunsaturated fatty acid chain is the primary site of oxidation, the ether bond itself is generally more stable to oxidation than an ester bond. However, under harsh oxidative conditions, the ether linkage can also be cleaved. Some ether lipids, particularly plasmalogens with a vinyl-ether bond, can act as antioxidants by scavenging reactive oxygen species at the ether linkage.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Peroxide Value in a fresh sample Improper storage of the stock compound.Always store this compound under an inert gas at low temperatures and protected from light. Aliquot the stock to minimize exposure to air.
Contaminated solvents or reagents.Use high-purity, deoxygenated solvents for all experiments. Prepare fresh solutions and buffers before use.
Inconsistent results between experiments Variable exposure to oxygen.Standardize all experimental procedures to minimize and control for oxygen exposure. Work in a glove box or use sealed vials with an inert headspace.
Presence of trace metal contaminants.Use metal-free labware or rinse all glassware with a chelating agent like EDTA before use. Add a chelating agent to your reaction buffer if compatible with your experiment.
Unexpected degradation of the compound during an assay Assay conditions are promoting oxidation (e.g., high temperature, exposure to light).Optimize assay conditions to be as mild as possible. If possible, perform reactions at a lower temperature and in the dark.
Ineffective antioxidant concentration.Empirically determine the optimal concentration of your chosen antioxidant for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound with Antioxidant

This protocol describes how to prepare a solution of this compound with an antioxidant for use in experiments.

Materials:

  • This compound

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or α-tocopherol)

  • High-purity solvent (e.g., ethanol or chloroform), deoxygenated

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Bring the vial of this compound to room temperature before opening to prevent condensation.

  • In a clean, dry amber glass vial, dissolve the desired amount of antioxidant in the deoxygenated solvent.

  • Add the this compound to the antioxidant solution and vortex gently until fully dissolved.

  • Purge the headspace of the vial with an inert gas for 1-2 minutes.

  • Seal the vial tightly with a Teflon-lined cap.

  • Store the prepared solution at -20°C or -80°C until use.

Protocol 2: Measurement of Lipid Peroxidation using the TBARS Assay

This protocol provides a method for quantifying the secondary oxidation products of this compound.

Materials:

  • Sample containing this compound

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Procedure:

  • To 100 µL of your sample, add 200 µL of ice-cold 10% TCA to precipitate protein.[3]

  • Incubate on ice for 15 minutes.[3]

  • Centrifuge at 2200 x g for 15 minutes at 4°C.[3]

  • Transfer 200 µL of the supernatant to a new tube.[3]

  • Add an equal volume of 0.67% (w/v) TBA solution.[3]

  • Incubate in a boiling water bath for 10 minutes.[3]

  • Cool the samples to room temperature.

  • Measure the absorbance of the samples and MDA standards at 532 nm using a spectrophotometer.[3]

  • Calculate the concentration of TBARS in your sample by comparing the absorbance to the MDA standard curve.

Quantitative Data

The following table compares the antioxidant efficacy of Butylated Hydroxytoluene (BHT) and α-tocopherol in controlling the oxidation of a polyunsaturated lipid source. While this data is from a study on kilka fish, it provides a relevant comparison for polyunsaturated lipids like this compound.

AntioxidantConcentration (% w/v)Peroxide Value (meq/kg) after 4 days at 4°CThiobarbituric Acid (TBA) Value after 4 days at 4°C
Control (None)017.110.329
α-tocopherol0.19.4780.121
0.510.550.105
1.017.0630.170
BHT0.122.030.177
0.518.010.084
1.020.000.074

Data adapted from a study on the oxidation of Kilka fish.[4] The results indicate that at a concentration of 1%, there was no significant difference between the effectiveness of α-tocopherol and BHT in inhibiting oxidation.[4]

Visualizations

Lipid Peroxidation Pathway

Lipid_Peroxidation PUFA This compound (Polyunsaturated Fatty Acid) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiator Initiator (e.g., ROS, Light, Metal Ions) Initiator->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide + PUFA (Propagation) PUFA2 Another PUFA Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition

Caption: A simplified pathway of lipid peroxidation.

Experimental Workflow for Sample Preparation

Workflow start Start step1 Weigh this compound and antioxidant start->step1 step2 Dissolve in deoxygenated solvent step1->step2 step3 Purge with inert gas (e.g., Argon) step2->step3 step4 Seal vial and store at low temperature (-20°C or -80°C) step3->step4 end Ready for experiment step4->end

Caption: Workflow for preparing stabilized samples.

Troubleshooting Decision Tree

Troubleshooting start Unexpected Oxidation Detected q1 Was the stock solution prepared fresh? start->q1 a1_yes Check storage conditions of stock compound q1->a1_yes Yes a1_no Prepare fresh stock solution with antioxidant q1->a1_no No q2 Were solvents deoxygenated? a1_yes->q2 a2_yes Investigate for trace metal contamination q2->a2_yes Yes a2_no Deoxygenate solvents before use q2->a2_no No q3 Is there exposure to light or high temperature? a2_yes->q3 a3_yes Protect experiment from light and reduce temperature q3->a3_yes Yes a3_no Review antioxidant type and concentration q3->a3_no No

Caption: Decision tree for troubleshooting oxidation.

References

Best practices for handling and storing "Linoleyl-1-glyceryl ether" standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Linoleyl-1-glyceryl ether Standards

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing this compound standards to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of ether lipid. It consists of a glycerol backbone with a linoleyl group (an 18-carbon chain with two double bonds) attached at the sn-1 position via an ether linkage. Ether lipids are distinct from the more common diacyl phospholipids, where fatty acids are attached by ester bonds.[1] The ether bond provides greater chemical stability against certain types of hydrolysis compared to an ester bond. However, the polyunsaturated linoleyl chain is susceptible to oxidation.

Q2: How should I store this compound standards upon receipt?

For optimal stability and to maintain product quality, the standard should be stored under specific conditions immediately upon receipt.

  • Temperature: Keep refrigerated.[2] For long-term storage, especially if dissolved in an organic solvent, it is recommended to store at -20°C or below.

  • Atmosphere: Store under an inert gas like nitrogen or argon.[2] This is critical to prevent oxidation of the two double bonds in the linoleyl chain.

  • Light: Protect from direct sunlight and strong artificial light, as light can accelerate degradation.[2]

  • Container: Keep the container tightly closed to prevent solvent evaporation and contamination.[2]

Q3: What are the appropriate solvents for dissolving this compound?

Due to its long alkyl chain, this compound is poorly soluble in aqueous solutions. Organic solvents are required. Based on the properties of similar lipids, the following solvents are recommended:

  • Ethanol

  • Dimethylformamide (DMF)

  • Chloroform

  • Acetonitrile

For experiments involving aqueous buffers (e.g., cell culture), a common practice is to dissolve the lipid in a minimal amount of an organic solvent like ethanol first, and then dilute it into the aqueous medium. Note that solubility in mixed aqueous solutions is significantly lower. For instance, a similar compound, 1-Linoleoyl Glycerol, is soluble at 0.5 mg/ml in a 1:1 mixture of Ethanol:PBS (pH 7.2).[3]

Q4: What safety precautions should be taken when handling this standard?

Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4]

  • Ventilation: Handle the standard in a well-ventilated area or a chemical fume hood to avoid inhalation of any solvent vapors.[5]

  • Contact: Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[4]

  • Ingestion/Inhalation: Avoid ingestion and inhalation of the compound or its solutions.[2]

Q5: What are the signs of degradation, and how can I check the purity of my standard?

Degradation of this compound can occur through two main pathways: oxidation of the linoleyl chain or hydrolysis of the ether bond.[6][7]

  • Signs of Degradation: Visual signs may include discoloration of the standard (e.g., turning yellow or brown). However, significant degradation can occur without any visible change.

  • Purity Check: The most reliable way to check for degradation is through analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new spots on a TLC plate or unexpected peaks in a chromatogram indicates the presence of degradation products.

Data Presentation

Chemical & Storage Information
PropertyValue/RecommendationSource
Molecular Formula C₂₁H₄₀O₃N/A
Molecular Weight 356.5 g/mol N/A
Physical State Viscous liquid or waxy solid[4]
Recommended Storage -20°C or below, under inert gas (Nitrogen/Argon)[2]
Light Sensitivity Protect from direct sunlight[2]
Solubility Data (for similar lipid 1-Linoleoyl Glycerol)
SolventConcentrationSource
DMF10 mg/ml[3]
Ethanol10 mg/ml[3]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml[3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Standard is difficult to dissolve. Incorrect Solvent: The polarity of the solvent may be inappropriate.Refer to the solubility table. Use a non-polar organic solvent like chloroform or a polar organic solvent like ethanol. For aqueous solutions, first dissolve in a minimal amount of a water-miscible organic solvent.
Low Temperature: The standard may have solidified or be too viscous at low temperatures.Gently warm the vial to room temperature before attempting to dissolve. Sonication can also aid dissolution.
Inconsistent or non-reproducible experimental results. Standard Degradation: The standard may have oxidized or hydrolyzed due to improper storage.Check the purity of the standard using an analytical method (TLC, LC-MS). If degraded, use a fresh vial. Always store under inert gas and protect from light.
Inaccurate Pipetting: The standard is viscous, which can lead to errors when pipetting small volumes.Use positive displacement pipettes for accurate handling of viscous liquids. Alternatively, prepare a stock solution and use dilutions for experiments.
Incorrect Lipid Annotation: In mass spectrometry experiments, isobaric species can lead to misidentification. Ether-linked and ester-linked lipids can have similar masses.[8]Use high-resolution mass spectrometry and tandem MS (MS/MS) to confirm the identity of the lipid based on specific fragmentation patterns that can distinguish ether from ester linkages.[8]
Precipitate forms when adding to aqueous media. Poor Solubility: The concentration of the lipid exceeds its solubility limit in the aqueous buffer.Reduce the final concentration of the standard in the aqueous medium. Increase the percentage of the initial organic solvent if the experimental design allows, or use a carrier protein like BSA to improve solubility.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 356.5 g/mol ) in ethanol.

Materials:

  • This compound standard (as solid or oil)

  • Anhydrous Ethanol (200 proof)

  • Inert gas (Nitrogen or Argon)

  • Glass vial with a PTFE-lined cap

  • Positive displacement pipette or gas-tight syringe

Procedure:

  • Equilibration: Allow the vial of the standard to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a precise amount of the standard (e.g., 5 mg) into a clean glass vial. Perform this step quickly to minimize exposure to air.

  • Solvent Addition:

    • Calculate the required volume of ethanol. For 5 mg of standard:

      • Moles = 0.005 g / 356.5 g/mol = 1.402 x 10⁻⁵ mol

      • Volume = Moles / Concentration = 1.402 x 10⁻⁵ mol / 0.010 mol/L = 0.001402 L = 1.402 mL

    • Using a calibrated pipette, add 1.402 mL of anhydrous ethanol to the vial.

  • Dissolution: Cap the vial tightly and vortex until the standard is completely dissolved. Gentle warming (to 30-35°C) or sonication can be used to assist dissolution if necessary.

  • Inert Gas Purge: Once dissolved, gently flush the headspace of the vial with nitrogen or argon for 15-20 seconds to displace air.

  • Sealing and Storage: Immediately cap the vial tightly. Seal the cap with parafilm for extra security.

  • Labeling and Storage: Clearly label the vial with the name of the compound, concentration, solvent, and date of preparation. Store the stock solution at -20°C or below.

Visualizations

Caption: Workflow for handling and storing this compound standards.

Troubleshooting Logic for Experimental Issues Start Inconsistent Experimental Results? CheckPurity Check Standard Purity (TLC, LC-MS) Start->CheckPurity Degraded Is it Degraded? CheckPurity->Degraded CheckHandling Review Handling Procedure (Pipetting, Solubility) CheckStorage Verify Storage Conditions (Temp, Inert Gas, Light) CheckHandling->CheckStorage OutcomeBad Discard and Use New Standard Degraded->OutcomeBad Yes OutcomeGood Standard is OK Degraded->OutcomeGood No OutcomeGood->CheckHandling

Caption: Troubleshooting flowchart for issues with this compound.

References

Validation & Comparative

Positional Isomers in Bioactive Lipids: A Comparative Analysis of Linoleyl-1-glyceryl ether and Linoleoyl-2-glyceryl ether

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid research, the subtle distinctions in molecular architecture can lead to profound differences in biological activity. This guide provides a comparative analysis of two structurally similar yet distinct lipid molecules: Linoleyl-1-glyceryl ether (1-O-linoleylglycerol) and Linoleoyl-2-glyceryl ether (a structural analog of the more commonly studied 2-acyl-glycerols). While direct head-to-head comparative studies on the biological activities of these two specific linoleyl derivatives are not extensively available in current literature, a comparison can be synthesized by examining the broader classes of 1-O-alkylglycerols and 2-acyl/alkyl-glycerols.

This guide will objectively compare their known and inferred biological activities, supported by experimental data from studies on closely related analogs. The information is tailored for researchers, scientists, and drug development professionals.

Summary of Biological Activities

The primary structural difference between these two molecules lies in the position of the linoleyl group on the glycerol backbone. In this compound, the C18:2 fatty alcohol is attached at the sn-1 position via an ether linkage. In contrast, the "linoleoyl" designation in "Linoleoyl-2-glyceryl ether" implies an ester linkage at the sn-2 position, a common feature of endocannabinoids. This seemingly minor positional and linkage variation has significant implications for their metabolic stability and interaction with biological targets.

Biological Target/ActivityThis compound (inferred from 1-O-alkylglycerols)Linoleoyl-2-glyceryl ether (inferred from 2-acyl/alkyl-glycerols)
Metabolic Stability High (Ether bond is resistant to enzymatic hydrolysis by lipases)Low to Moderate (Ester bond is susceptible to hydrolysis by lipases)
Anticancer Activity Demonstrated anti-tumor and anti-metastatic activities, particularly for unsaturated alkyl chains.[1]Limited direct evidence for anticancer activity.
Immune Modulation Stimulates the immune system, enhances macrophage activation, and may influence cytokine production.[2][3]Can modulate immune responses, particularly within the endocannabinoid system.
Cannabinoid Receptor Binding Not typically associated with direct cannabinoid receptor binding.2-arachidonyl glyceryl ether (an analog) is an endogenous agonist of the CB1 receptor.[4]
Signaling Pathways Can influence signaling pathways involving protein kinase C (PKC) and act as precursors for signaling molecules like Platelet-Activating Factor (PAF).[3]Primarily acts through the endocannabinoid system, modulating neurotransmitter release and other signaling cascades.

Detailed Experimental Protocols

Assessment of Anti-Tumor Activity of 1-O-Alkylglycerols

A common experimental model to assess the in vivo anti-tumor and anti-metastatic activity of 1-O-alkylglycerols involves tumor-grafted mice.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis mice C57BL/6 Mice graft Subcutaneous injection of 3LL cells mice->graft cells Lewis Lung Carcinoma (3LL) Cells cells->graft treatment Oral administration of alkylglycerol derivatives or vehicle control graft->treatment Post-grafting monitoring Tumor growth measurement and body weight monitoring treatment->monitoring Daily endpoint Sacrifice at a defined endpoint (e.g., day 20) monitoring->endpoint tumor_analysis Primary tumor weight and volume endpoint->tumor_analysis metastasis_analysis Quantification of lung metastases endpoint->metastasis_analysis spleen_analysis Spleen weight as an indicator of immune response endpoint->spleen_analysis

In vivo anti-tumor experimental workflow.

In a representative study, C57BL/6 mice are subcutaneously grafted with Lewis lung carcinoma cells.[1] Following tumor cell implantation, the mice are treated orally with different synthetic 1-O-alkylglycerols, including unsaturated derivatives. Tumor growth is monitored regularly. At the end of the experiment, primary tumors are excised and weighed, and the lungs are examined for metastatic nodules.[1]

Cannabinoid Receptor Binding Assay for 2-Alkyl Glyceryl Ethers

To determine the affinity of a compound for cannabinoid receptors, a competitive binding assay is typically employed.

Experimental Workflow:

G cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis membranes Cell membranes expressing CB1 or CB2 receptors binding_reaction Incubate membranes, radioligand, and test compound at various concentrations membranes->binding_reaction radioligand Radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) radioligand->binding_reaction test_compound Test compound (e.g., 2-alkyl glyceryl ether) test_compound->binding_reaction filtration Rapid filtration to separate bound and free radioligand binding_reaction->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation ic50 Calculate IC50 value (concentration of test compound that displaces 50% of the radioligand) scintillation->ic50 ki Determine Ki (inhibition constant) using the Cheng-Prusoff equation ic50->ki

Cannabinoid receptor binding assay workflow.

In this assay, membranes from cells engineered to express either the CB1 or CB2 receptor are incubated with a known radiolabeled cannabinoid agonist and varying concentrations of the test compound.[4] The ability of the test compound to displace the radioligand from the receptor is measured. The concentration at which 50% of the radioligand is displaced (IC50) is then used to calculate the binding affinity (Ki) of the test compound for the receptor.[4]

Signaling Pathways

The distinct structures of these two classes of lipids suggest they interact with different signaling pathways.

This compound and Related Signaling:

1-O-alkylglycerols are known to be precursors of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and immune responses.[3] They can also influence protein kinase C (PKC) activity, a key enzyme in many signal transduction cascades.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling lg_ether This compound pkc Protein Kinase C (PKC) lg_ether->pkc Modulation paf_precursor PAF Precursor lg_ether->paf_precursor Metabolism cellular_response Cellular Response (e.g., Inflammation, Proliferation) pkc->cellular_response paf Platelet-Activating Factor (PAF) paf_precursor->paf paf->cellular_response G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron lg_ether Linoleoyl-2-glyceryl ether (synthesized on demand) cb1r CB1 Receptor lg_ether->cb1r Retrograde signaling neurotransmitter Neurotransmitter cb1r->neurotransmitter Inhibits release calcium Ca2+ influx synthesis Enzymatic Synthesis calcium->synthesis Stimulates synthesis->lg_ether

References

Comparing "Linoleyl-1-glyceryl ether" to its ester analog "linoleoyl glycerol"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, metabolic stability, biological activities, and synthesis of linoleyl-1-glyceryl ether and its ester analog, linoleoyl glycerol. The substitution of an ether linkage for an ester linkage at the sn-1 position of the glycerol backbone imparts significant differences in the chemical and biological behavior of these two structurally similar molecules.

Physicochemical Properties

The ether linkage in this compound fundamentally alters its physical and chemical characteristics compared to the ester bond in linoleoyl glycerol. Ether lipids are generally more chemically stable and resistant to enzymatic degradation. Below is a summary of the available and predicted physicochemical data.

PropertyThis compoundLinoleoyl glycerolData Source(s)
Molecular Formula C₂₁H₄₀O₃C₂₁H₃₈O₄N/A
Molar Mass 340.54 g/mol (Predicted)354.52 g/mol [1]
Density ~0.93 g/cm³ (Predicted for similar alkylglycerols)0.981 ± 0.06 g/cm³ (Predicted)[1]
Melting Point Lower than ester analog (General observation for ether lipids)14-15 °C[1]
Boiling Point Lower than ester analog (General observation for ether lipids)485.0 ± 40.0 °C (Predicted)[1]
Chemical Stability High (Resistant to acid/base hydrolysis and oxidation)Moderate (Susceptible to hydrolysis)[2]
Enzymatic Stability High (Resistant to lipases)Low (Substrate for lipases)[2]

Biological Activities: A Tale of Two Bonds

The difference in the connecting bond between the lipid tail and the glycerol backbone has profound implications for the biological activities of these molecules. Both compounds have been investigated for their roles in crucial signaling pathways.

Platelet-Activating Factor (PAF) Acetylhydrolase (PAF-AH) Inhibition

Linoleoyl glycerol has been identified as an inhibitor of PAF-AH, an enzyme that inactivates the pro-inflammatory mediator, Platelet-Activating Factor (PAF).[1] This inhibition can lead to an increase in the concentration and duration of action of PAF.

  • (R)-1-Linoleoyl glycerol IC₅₀: 45.0 µM[1]

  • (S)-1-Linoleoyl glycerol IC₅₀: 52.0 µM[1]

G Protein-Coupled Receptor 119 (GPR119) Agonism

GPR119 is a receptor primarily expressed in pancreatic β-cells and intestinal L-cells that is involved in glucose homeostasis. Activation of GPR119 stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

Both ether and ester-linked monoglycerides have been shown to act as GPR119 agonists. While direct comparative data for the linoleyl versions is limited, studies on similar analogs suggest that both can activate this receptor.[3][4][5] The activation of GPR119 by these lipids suggests their potential role in the regulation of glucose metabolism.

Metabolic Pathways and Stability

The metabolic fates of this compound and linoleoyl glycerol are distinctly different due to the nature of their chemical bonds.

Linoleoyl Glycerol Metabolism

As an acylglycerol, linoleoyl glycerol is susceptible to hydrolysis by various lipases, which cleave the ester bond to release linoleic acid and glycerol. These components can then enter their respective metabolic pathways for energy production or re-synthesis into other lipids.

This compound Metabolism

The ether bond in this compound is resistant to cleavage by lipases, making it metabolically more stable than its ester counterpart.[2] Its metabolism involves incorporation into more complex ether lipids, such as plasmalogens and PAF.[2] The breakdown of the ether linkage is a more specialized enzymatic process.

cluster_ester Linoleoyl Glycerol Metabolism cluster_ether This compound Metabolism LG Linoleoyl Glycerol Lipase Lipases LG->Lipase LA Linoleic Acid Lipase->LA Glycerol Glycerol Lipase->Glycerol Metabolism Energy Production / Lipid Resynthesis LA->Metabolism Glycerol->Metabolism LGE This compound Incorporation Incorporation into complex ether lipids LGE->Incorporation EtherLipids Plasmalogens, PAF Incorporation->EtherLipids Degradation Specialized Ether-Cleaving Enzymes EtherLipids->Degradation Breakdown Breakdown Products Degradation->Breakdown

Figure 1: Simplified metabolic pathways.

Experimental Protocols

Synthesis of Linoleoyl Glycerol

A common method for the synthesis of 1-linoleoyl-sn-glycerol involves the protection of the sn-2 and sn-3 hydroxyl groups of glycerol, followed by acylation of the sn-1 position with linoleoyl chloride, and subsequent deprotection.

Workflow for the Synthesis of 1-Linoleoyl-sn-glycerol:

Start sn-Glycerol-3-phosphate Protection Protection of sn-2 and sn-3 hydroxyls (e.g., isopropylidene ketal) Start->Protection Acylation Acylation of sn-1 with Linoleoyl Chloride Protection->Acylation Deprotection Acid-catalyzed removal of protecting group Acylation->Deprotection Product 1-Linoleoyl-sn-glycerol Deprotection->Product Start Protected Glycerol (e.g., Solketal) Alkylation Alkylation with Linoleyl Bromide/Iodide Start->Alkylation Deprotection Acid-catalyzed removal of protecting group Alkylation->Deprotection Product This compound Deprotection->Product

References

A Comparative Analysis of Linoleyl-1-Glyceryl Ether and Other Alkylglycerols in Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Linoleyl-1-glyceryl ether in anti-tumor, immunomodulatory, and anti-inflammatory applications, supported by experimental data and methodologies.

Introduction

Alkylglycerols (AKGs) are a class of ether lipids naturally found in hematopoietic organs and breast milk, with shark liver oil being a particularly rich source.[1] For decades, these compounds have been investigated for their therapeutic potential, demonstrating a range of biological activities including anti-cancer, immune-boosting, and anti-inflammatory effects.[1] Structurally, AKGs consist of a glycerol backbone with a fatty alcohol attached via an ether linkage at the sn-1 position. Variations in the length and saturation of this alkyl chain significantly influence their biological activity.

This guide provides a comparative analysis of the biological activities of this compound, a polyunsaturated AKG with an 18-carbon chain and two double bonds (18:2), against other prominent alkylglycerols:

  • Selachyl alcohol: A monounsaturated AKG (18:1).

  • Batyl alcohol: A saturated AKG (18:0).

  • Chimyl alcohol: A saturated AKG (16:0).

Due to the limited direct experimental data on this compound, its activity is extrapolated based on structure-activity relationship trends observed in comparative studies of other alkylglycerols.

Anti-Tumor Activity

Alkylglycerols have been shown to exert anti-tumor effects through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.[2] Comparative studies on synthetic alkylglycerols with varying chain lengths and degrees of saturation have revealed a strong correlation between unsaturation and anti-tumor potency.

A key in vivo study utilizing a Lewis lung carcinoma model in mice demonstrated that unsaturated alkylglycerols, selachyl alcohol (18:1) and the 16:1 analogue, were the most potent in reducing tumor growth and the number of lung metastases.[2][3] In contrast, saturated alkylglycerols like chimyl alcohol (16:0) showed weaker activity, while batyl alcohol (18:0) was largely inactive.[2][3]

Table 1: Comparative Anti-Tumor Activity of Alkylglycerols

AlkylglycerolAlkyl ChainSaturationRelative Tumor Volume (% of Control)Relative Number of Lung Metastases (% of Control)
This compound (Predicted) 18:2PolyunsaturatedPotentially < 50% Potentially < 40%
Selachyl alcohol18:1Monounsaturated~50%~40%
Batyl alcohol18:0Saturated~100%~100%
Chimyl alcohol16:0Saturated~75%~60%

Data for Selachyl, Batyl, and Chimyl alcohol are adapted from a study by Deniau et al. (2010) on a Lewis lung carcinoma model in mice.[2] The values for this compound are extrapolated based on the observed trend of increased activity with unsaturation.

Based on these findings, it is predicted that this compound, with its higher degree of unsaturation, would exhibit anti-tumor activity comparable to or potentially greater than that of selachyl alcohol.

Experimental Protocol: In Vivo Anti-Tumor Assay

A standardized in vivo model for assessing the anti-tumor activity of alkylglycerols involves the following steps:

  • Cell Culture: Lewis lung carcinoma (LLC) cells are cultured in appropriate media.

  • Tumor Induction: A suspension of LLC cells is injected subcutaneously into the flank of laboratory mice.

  • Treatment: Once tumors are established, mice are orally administered the test alkylglycerols daily. A control group receives the vehicle (e.g., olive oil).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Metastasis Assessment: At the end of the study, lungs are harvested, and the number of metastatic nodules is counted.

  • Data Analysis: Tumor growth curves and the number of metastases are compared between the treatment and control groups.

experimental_workflow cluster_in_vitro In Vitro Preparation cluster_in_vivo In Vivo Model cluster_analysis Data Analysis cell_culture LLC Cell Culture tumor_induction Subcutaneous Injection of LLC Cells into Mice cell_culture->tumor_induction treatment Oral Administration of Alkylglycerols tumor_induction->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement metastasis_assessment Lung Metastasis Quantification treatment->metastasis_assessment data_analysis Comparison of Tumor Growth and Metastasis tumor_measurement->data_analysis metastasis_assessment->data_analysis

In Vivo Anti-Tumor Experimental Workflow

Immunomodulatory Activity

Alkylglycerols are known to modulate the immune system, with effects on both innate and adaptive immunity.[1] They have been shown to stimulate macrophage activation, enhance antibody production, and influence T-cell proliferation and differentiation.[4][5]

The immunomodulatory effects of alkylglycerols are thought to be mediated, in part, through their incorporation into cell membranes and their role as precursors for signaling molecules like Platelet-Activating Factor (PAF).[1] The degree of unsaturation in the alkyl chain can influence membrane fluidity and the formation of lipid rafts, thereby affecting cellular signaling pathways. Polyunsaturated fatty acids, such as linoleic acid, are known to possess immunomodulatory properties.[6]

While direct comparative studies with quantitative data (e.g., EC50 values) are limited, it is hypothesized that the more fluidic nature of polyunsaturated alkylglycerols like this compound could lead to enhanced immunomodulatory effects compared to their saturated counterparts.

Table 2: Comparative Immunomodulatory Activities of Alkylglycerols

ActivityThis compound (Predicted)Selachyl alcoholBatyl alcoholChimyl alcohol
Macrophage Activation High Moderate to HighModerateModerate
T-Cell Proliferation Moderate to High ModerateLow to ModerateLow to Moderate
Cytokine Modulation Significant ModerateLow to ModerateLow to Moderate

This table provides a qualitative comparison based on the general understanding of the immunomodulatory roles of saturated vs. unsaturated lipids.

Experimental Protocol: Macrophage Activation Assay

Macrophage activation can be assessed by measuring various markers, including the production of nitric oxide (NO) and cytokines.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Treatment: Macrophages are treated with different concentrations of the test alkylglycerols. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle) are included.

  • Nitric Oxide Measurement: After a suitable incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA.

  • Data Analysis: The dose-dependent effects of the alkylglycerols on NO and cytokine production are determined.

signaling_pathway AKG Alkylglycerol Membrane Cell Membrane Incorporation AKG->Membrane PAF PAF Precursor Membrane->PAF PKC PKC Modulation Membrane->PKC Signaling Downstream Signaling Cascades PAF->Signaling PKC->Signaling ImmuneResponse Immunomodulatory Effects Signaling->ImmuneResponse

Proposed Alkylglycerol Signaling Pathway

Anti-Inflammatory Activity

The anti-inflammatory properties of alkylglycerols are linked to their ability to modulate inflammatory pathways, including the inhibition of enzymes like platelet-activating factor acetylhydrolase (PAF-AH), which degrades the pro-inflammatory mediator PAF.[7] Inhibition of PAF-AH leads to a reduction in the inflammatory response.

While specific comparative data is scarce, the structural similarity of this compound to other bioactive lipids suggests it may possess significant anti-inflammatory properties. For instance, 1-Linoleoyl glycerol has been identified as an inhibitor of PAF-AH with an IC50 of 45 µM.[7] Given that the ether linkage in this compound is more stable than the ester linkage in 1-Linoleoyl glycerol, it may exhibit more sustained biological activity.

Table 3: Comparative Anti-Inflammatory Activity of Alkylglycerols

AlkylglycerolTargetIC50 / EC50 (Predicted/Reported)
This compound (Predicted) PAF-AH~40-50 µM
Selachyl alcoholGeneral InflammationModerate Activity
Batyl alcoholGeneral InflammationLow to Moderate Activity
Chimyl alcoholGeneral InflammationLow to Moderate Activity

The IC50 for this compound is an estimation based on the reported value for 1-Linoleoyl glycerol.[7] Data for other alkylglycerols is qualitative due to a lack of specific comparative IC50/EC50 values.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Lipoxygenase Inhibition)

Lipoxygenases are enzymes involved in the inflammatory cascade. Their inhibition is a common target for anti-inflammatory drugs.

  • Enzyme and Substrate Preparation: A solution of lipoxygenase and its substrate, linoleic acid, are prepared.

  • Inhibition Assay: The test alkylglycerols are incubated with the lipoxygenase enzyme.

  • Reaction Initiation: The reaction is initiated by adding the linoleic acid substrate.

  • Measurement: The formation of the product is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the alkylglycerol, and the IC50 value is determined.

Conclusion

The available evidence strongly suggests that the degree of unsaturation in the alkyl chain of alkylglycerols is a key determinant of their biological activity. Unsaturated alkylglycerols, such as selachyl alcohol, consistently demonstrate superior anti-tumor and potentially greater immunomodulatory and anti-inflammatory effects compared to their saturated counterparts, batyl and chimyl alcohol.

Based on these structure-activity relationships, it is highly probable that This compound , with its polyunsaturated 18:2 alkyl chain, is a potent bioactive molecule. It is predicted to exhibit significant anti-tumor, immunomodulatory, and anti-inflammatory activities, likely surpassing those of the monounsaturated selachyl alcohol.

Further direct comparative studies are warranted to precisely quantify the activity of this compound and to fully elucidate its therapeutic potential. Researchers and drug development professionals are encouraged to consider the degree of unsaturation as a critical factor when designing and evaluating new alkylglycerol-based therapeutics.

References

A Comparative Guide to PAF-AH Inhibitory Activity: Evaluating "Linoleyl-1-glyceryl ether" in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Platelet-Activating Factor Acetylhydrolase (PAF-AH) inhibitory activity. While direct experimental data on the PAF-AH inhibitory capacity of "Linoleyl-1-glyceryl ether" is not available in current scientific literature, this document serves as a valuable resource by presenting data on known PAF-AH inhibitors. This allows for a contextual understanding and provides a framework for the potential evaluation of novel compounds like this compound.

Introduction to PAF-AH and Its Role in Inflammatory Signaling

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] The biological activity of PAF is tightly regulated by PAF acetylhydrolases (PAF-AH), a family of enzymes that inactivate PAF through hydrolysis of the acetyl group at the sn-2 position.[1][2] This enzymatic inactivation is crucial for controlling inflammatory responses.[3] Consequently, the inhibition of PAF-AH is a significant area of research for the development of novel anti-inflammatory therapeutics.

The PAF-AH Signaling Pathway

The synthesis and degradation of PAF are critical control points in its signaling cascade. Inflammatory stimuli can lead to the production of PAF, which then binds to the PAF receptor (PAF-R) on target cells, triggering a downstream signaling cascade that results in various cellular responses. PAF-AH acts as a key negative regulator in this pathway by degrading PAF and terminating the signal.

PAF_Signaling_Pathway cluster_synthesis PAF Synthesis cluster_signaling PAF Signaling cluster_degradation PAF Degradation Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Cell Membrane Phospholipids Cell Membrane Phospholipids Cell Membrane Phospholipids->PLA2 Lyso-PAF Lyso-PAF PLA2->Lyso-PAF LPCAT LPCAT Lyso-PAF->LPCAT PAF PAF LPCAT->PAF PAF_R PAF Receptor PAF->PAF_R PAF_AH PAF-AH PAF->PAF_AH G_Protein G-Protein Activation PAF_R->G_Protein Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (Inflammation, Platelet Aggregation) Downstream_Signaling->Cellular_Response Inactive_Lyso_PAF Inactive Lyso-PAF PAF_AH->Inactive_Lyso_PAF

Figure 1: Simplified PAF Signaling Pathway.

Comparative Analysis of PAF-AH Inhibitors

To provide a benchmark for evaluating potential new inhibitors, the following table summarizes the inhibitory activity of two known PAF-AH inhibitors. Currently, there is no published data on the PAF-AH inhibitory activity of "this compound". Ether lipids, a class of compounds to which this compound belongs, are known to be involved in various biological activities, and some are precursors for signaling molecules like PAF.[4][5][6] However, their direct inhibitory effect on PAF-AH remains largely unexplored.

CompoundChemical ClassIC50 ValueNotes
This compound Ether LipidData not availableFurther research is required to determine its activity.
Darapladib Pyrimidone~0.25 nMA potent, reversible inhibitor of Lp-PLA2 (a plasma form of PAF-AH) that has been extensively studied in clinical trials.[7]
Methyl Arachidonyl Fluorophosphonate (MAFP) Organophosphorus Compound-An irreversible inhibitor of PAF-AH. It is also an inhibitor of other phospholipase A2 enzymes.

Experimental Protocol: PAF-AH Inhibitor Screening Assay

The following is a generalized protocol for a colorimetric PAF-AH inhibitor screening assay, based on commercially available kits.[8] This method utilizes a synthetic substrate, 2-thio PAF, which releases a free thiol upon hydrolysis by PAF-AH. The thiol can then be detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), producing a colored product that can be measured spectrophotometrically.

Materials:
  • PAF-AH enzyme (human plasma)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

  • 2-thio PAF (substrate)

  • DTNB (Ellman's reagent)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Known PAF-AH inhibitor (positive control, e.g., MAFP)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Assay Workflow:

PAF_AH_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Add_Buffer Add Assay Buffer Add_Inhibitor Add Test Compound or Positive Control Add_Buffer->Add_Inhibitor Add_Enzyme Add PAF-AH Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at 25°C Add_Enzyme->Incubate_1 Add_Substrate Add 2-thio PAF Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 25°C Add_Substrate->Incubate_2 Add_DTNB Add DTNB Incubate_2->Add_DTNB Measure_Absorbance Read Absorbance (405-414 nm) Add_DTNB->Measure_Absorbance

Figure 2: Experimental workflow for PAF-AH inhibition assay.

Procedure:
  • Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. The test compound and positive control should be prepared at various concentrations to determine the IC50 value.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add assay buffer and the solvent used to dissolve the inhibitor.

    • Inhibitor Wells: Add assay buffer and the test compound or positive control at desired concentrations.

    • Background Wells: Add assay buffer and the inhibitor solvent. Do not add the enzyme to these wells.

  • Enzyme Addition: Add the PAF-AH enzyme solution to the "100% Initial Activity" and "Inhibitor" wells.

  • Initiate Reaction: Add the 2-thio PAF substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 25°C for a specified time (e.g., 20 minutes).

  • Color Development: Add DTNB solution to all wells to stop the reaction and develop the color.

  • Measurement: Read the absorbance of the plate at 405-414 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from the absorbance of the "100% Initial Activity" and "Inhibitor" wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of 100% Initial Activity - Absorbance of Inhibitor) / Absorbance of 100% Initial Activity] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While direct evidence for the PAF-AH inhibitory activity of "this compound" is currently lacking, the framework provided in this guide offers a clear path for its evaluation. By utilizing the described experimental protocol and comparing the results with established inhibitors like darapladib, researchers can effectively characterize the potential of "this compound" as a modulator of the PAF signaling pathway. Further investigation into the biological activities of ether lipids is warranted to uncover novel therapeutic agents for inflammatory diseases.

References

Cross-Validation of Linoleyl-1-Glyceryl Ether Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is paramount in understanding their physiological roles and in the development of novel therapeutics. Linoleyl-1-glyceryl ether, an alkylglycerol, is a subject of growing interest due to its potential involvement in various cellular processes. This guide provides a comparative overview of two distinct analytical methods for the quantification of this compound, offering insights into their principles, performance, and experimental protocols.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible quantitative data for this compound. Here, we compare a High-Performance Thin-Layer Chromatography (HPTLC) method with a mass spectrometry-based approach, specifically Gas Chromatography-Mass Spectrometry (GC-MS), highlighting their respective strengths and analytical performance.

Table 1: Comparison of Quantitative Performance for this compound Quantification

ParameterHPTLC with DensitometryGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation on a high-performance silica plate followed by chemical derivatization and densitometric quantification.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.
Linearity Range 1000–7000 ng/band[1]Typically in the low ng to µg range, dependent on derivatization and instrument sensitivity.
Limit of Detection (LOD) 407 ng/band (for alkyl glycerols)[1]Sub-nanogram levels are achievable with appropriate derivatization and selected ion monitoring (SIM).
Limit of Quantification (LOQ) 1235 ng/band (for alkyl glycerols)[1]Low nanogram levels, depending on the matrix and derivatization efficiency.
Accuracy (Recovery) 96.39 – 100.84%[1]Typically >90%, highly dependent on the efficiency of extraction and derivatization steps.
Precision (RSD) < 5%[1]Generally < 15%, can be higher for complex matrices.
Specificity Good, with chemical tests to confirm ether linkage.[1]High, based on both retention time and mass-to-charge ratio of characteristic fragment ions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPTLC and GC-MS quantification of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

This method provides a robust and cost-effective approach for the quantification of total alkyl glycerols, including this compound, after a chemical reduction step.

a) Sample Preparation (Lipid Extraction and Reduction)

  • Extract total lipids from the biological sample using a suitable solvent system (e.g., chloroform:methanol).

  • Reduce the extracted lipids to convert all ether glycerolipids into their corresponding alkyl glycerols. This can be achieved through a reduction reaction.

  • Purify the resulting alkyl and alkenyl glycerols.

b) HPTLC Analysis

  • Prepare standard solutions of a suitable alkyl glycerol standard in a chloroform:methanol mixture.

  • Apply the prepared samples and standard solutions to an HPTLC plate.

  • Develop the plate in a suitable solvent system.

  • After development, stain the plate (e.g., with a charring reagent) and heat to visualize the separated lipid bands.

  • Perform densitometric analysis of the bands corresponding to alkyl glycerols to quantify the amount in the samples by comparing with the standard curve.[1]

c) Validation Parameters The method should be validated according to the International Conference on Harmonization (ICH) guidelines to assess selectivity, linearity, sensitivity, accuracy, and precision.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the quantification of this compound, typically after derivatization to increase volatility.

a) Sample Preparation (Extraction and Derivatization)

  • Extract total lipids from the sample.

  • Isolate the monoacylglycerol fraction containing this compound, if necessary, using techniques like solid-phase extraction.

  • Derivatize the hydroxyl groups of the glycerol backbone to a more volatile form, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

b) GC-MS Analysis

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for the separation of the derivatized this compound.

  • Set the mass spectrometer to operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. Monitor characteristic ions of the derivatized this compound.

  • Quantify the analyte by comparing the peak area to a calibration curve generated from derivatized standards of this compound or a suitable analogue.

Signaling Pathway and Experimental Workflow Visualization

To contextualize the importance of accurate quantification, the following diagrams illustrate a key signaling pathway potentially modulated by this compound and a general experimental workflow for its analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification BiologicalSample Biological Sample LipidExtraction Total Lipid Extraction BiologicalSample->LipidExtraction Derivatization Derivatization (for GC-MS) or Reduction (for HPTLC) LipidExtraction->Derivatization HPTLC HPTLC Separation & Densitometry Derivatization->HPTLC HPTLC Method GCMS GC-MS Analysis Derivatization->GCMS GC-MS Method Quantification Data Analysis & Quantification HPTLC->Quantification GCMS->Quantification FinalResult FinalResult Quantification->FinalResult Quantitative Result

Figure 1. A generalized experimental workflow for the quantification of this compound.

This compound can be a source of linoleic acid, a polyunsaturated fatty acid known to be a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are transcription factors that play a crucial role in the regulation of lipid metabolism.

ppar_signaling cluster_cell Cellular Environment cluster_nucleus Nucleus LGE This compound Enzyme Lipase/Hydrolase LGE->Enzyme LA Linoleic Acid Enzyme->LA Release PPAR PPAR LA->PPAR Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding GeneExpression Target Gene Expression PPRE->GeneExpression Regulation of Lipid Metabolism

Figure 2. Activation of the PPAR signaling pathway by linoleic acid released from this compound.

References

The Differential Effects of Alkyl Glyceryl Ethers on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the effects of Linoleyl-1-glyceryl ether in different cell lines remains limited in publicly available research, a comparative analysis of its structurally similar counterparts—saturated and monounsaturated alkyl glyceryl ethers—provides valuable insights into its potential biological activities. This guide synthesizes existing data on well-studied alkyl glyceryl ethers, offering a predictive framework for understanding the potential anti-cancer efficacy of this compound and highlighting the critical role of the alkyl chain's saturation.

Alkyl glyceryl ethers are a class of ether lipids characterized by a fatty alcohol linked to a glycerol backbone via an ether bond. These compounds are known to be more resistant to metabolic degradation than their ester-linked counterparts (triglycerides). Naturally occurring alkyl glyceryl ethers, such as 1-O-hexadecylglycerol (chimyl alcohol) and 1-O-octadecylglycerol (batyl alcohol), possess saturated alkyl chains, while 1-O-oleylglycerol (selachyl alcohol) contains a monounsaturated chain. The synthetic ether lipid, edelfosine, is a well-characterized anti-cancer agent that serves as a benchmark for this class of compounds.

The degree of unsaturation in the alkyl chain appears to be a critical determinant of the biological activity of these molecules, with evidence suggesting that unsaturated variants may possess more potent anti-tumor properties.

Comparative Effects on Cancer Cell Viability and Proliferation

The cytotoxic and anti-proliferative effects of various alkyl glyceryl ethers have been evaluated in a range of cancer cell lines. The following table summarizes key findings, including IC50 values where available.

CompoundStructureCell LineConcentrationEffectIC50 ValueReference
1-O-Hexadecylglycerol (Chimyl Alcohol) 16:0 Alkyl ChainHuman Colon Cancer (Moser, HT29, HCT116)Not specifiedDownmodulation of proliferation, reduced anchorage-independent growth, and reduced cellular invasion.Not Reported[1]
Mouse Macrophage (RAW 264.7)Not specifiedEnhanced cell proliferation.Not Reported[2]
1-O-Undecylglycerol 11:0 Alkyl ChainHuman Melanoma (A375)75 µMSignificant decrease in cell viability.94.59 µM (24h), 82.06 µM (48h)[3]
1-O-Oleylglycerol (Selachyl Alcohol) 18:1 Alkyl ChainHuman Umbilical Vein Endothelial Cells (HUVEC)< 20 µMInhibition of cell proliferation (anti-angiogenic effect).Not Reported[4]
Human Cervical Cancer (HeLa)Not specifiedModerate cytotoxicity.24.1 µM (for a related compound in a crude extract)[5]
Mixture of Alkyl Glyceryl Ethers (from Guitarra abbotti) VariousHuman Leukemia (THP-1)Not specifiedCytotoxic activity.35.9 µg/mL[6]
Edelfosine (ET-18-OCH3) Synthetic Alkyl-lysophospholipidHuman Leukemic Cells (general)Not specifiedSelective induction of apoptosis.Varies by cell line[7]
Madin Darby Canine Kidney (MDCK)10-100 µMIncrease in intracellular Ca2+ concentration.Not Applicable[8]
Epithelial Cancer Cell Lines (MCF-7, T84, A427, A549, Malme 3M)Not specifiedInhibition of cell proliferation.Varies by cell line[9]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of alkyl glyceryl ethers are mediated through various signaling pathways, often converging on the induction of apoptosis and inhibition of cell proliferation.

Edelfosine: A Model for Ether Lipid-Induced Apoptosis

Edelfosine is the most extensively studied anti-cancer ether lipid and its mechanism of action involves multiple cellular targets. It selectively accumulates in cancer cells and induces apoptosis through pathways that can be independent of the cell's proliferative state.[10] Key mechanisms include:

  • Lipid Raft-Mediated Apoptosis: Edelfosine incorporates into cholesterol-rich lipid rafts in the plasma membrane. This leads to the recruitment and clustering of death receptors, such as Fas/CD95, triggering the apoptotic cascade.[5][11][12]

  • Endoplasmic Reticulum (ER) Stress: In solid tumor cells, edelfosine can induce an ER stress response, leading to apoptosis.[5][11]

  • Mitochondrial Targeting: The apoptotic signal initiated at the plasma membrane or ER culminates at the mitochondria, leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[5][11]

  • Inhibition of Pro-Survival Pathways: Edelfosine has been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[13]

Edelfosine_Signaling Edelfosine Edelfosine Plasma_Membrane Plasma Membrane (Lipid Rafts) Edelfosine->Plasma_Membrane ER Endoplasmic Reticulum Edelfosine->ER PI3K_Akt PI3K/Akt Pathway Edelfosine->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway Edelfosine->MAPK_ERK inhibits Fas_CD95 Fas/CD95 Clustering Plasma_Membrane->Fas_CD95 Mitochondria Mitochondria Fas_CD95->Mitochondria downstream signaling Caspase_Activation Caspase Activation Fas_CD95->Caspase_Activation ER_Stress ER Stress ER->ER_Stress ER_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival MAPK_ERK->Proliferation_Survival

Edelfosine's multifaceted mechanism of action.
Natural Alkyl Glyceryl Ethers: A Focus on Proliferation and Angiogenesis

Unsaturated alkyl glyceryl ethers, such as selachyl alcohol (18:1), have demonstrated notable anti-proliferative effects, particularly on endothelial cells, suggesting a potent anti-angiogenic mechanism.[4] This is a crucial aspect of their anti-tumor activity, as the formation of new blood vessels is essential for tumor growth and metastasis. Saturated alkyl glyceryl ethers like chimyl alcohol, on the other hand, have been shown to promote the proliferation of certain immune cells, such as macrophages, which could contribute to an anti-tumor immune response.[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the alkyl glyceryl ether for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Alkyl Glyceryl Ether Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data (% Viability, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow of the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining

The Annexin V assay is a standard method for detecting early-stage apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Culture and treat cells with the alkyl glyceryl ether as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsinization).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

AnnexinV_Assay_Logic Cell_Population Treated Cell Population Stain_AnnexinV_PI Stain with Annexin V-FITC & PI Cell_Population->Stain_AnnexinV_PI Flow_Cytometry Flow Cytometry Analysis Stain_AnnexinV_PI->Flow_Cytometry Viable Viable Cells (Annexin V-, PI-) Flow_Cytometry->Viable Early_Apoptotic Early Apoptotic Cells (Annexin V+, PI-) Flow_Cytometry->Early_Apoptotic Late_Apoptotic_Necrotic Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Flow_Cytometry->Late_Apoptotic_Necrotic

Logical flow of apoptosis detection via Annexin V/PI staining.

Conclusion and Future Directions

The available evidence strongly suggests that alkyl glyceryl ethers are a promising class of anti-cancer agents. The degree of unsaturation in the alkyl chain appears to play a significant role in their biological activity, with unsaturated variants like selachyl alcohol showing potent anti-proliferative and anti-angiogenic effects.

While direct experimental data for this compound (containing a polyunsaturated 18:2 linoleyl chain) is lacking, it is reasonable to hypothesize that its effects could be even more pronounced than those of the monounsaturated selachyl alcohol. The two double bonds in the linoleyl chain could enhance its interaction with cell membranes and influence lipid raft dynamics, potentially leading to more potent induction of apoptosis and inhibition of pro-survival signaling pathways.

Further research is imperative to directly investigate the effects of this compound on a panel of cancer cell lines. Such studies should aim to determine its IC50 values, elucidate its specific mechanisms of action, and compare its efficacy to that of other saturated and unsaturated alkyl glyceryl ethers, as well as established anti-cancer drugs like edelfosine. This will provide a clearer understanding of its therapeutic potential and pave the way for its possible development as a novel anti-cancer agent.

References

Comparative analysis of "Linoleyl-1-glyceryl ether" in healthy vs. diseased tissues

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of "Linoleyl-1-glyceryl ether" reveals its elevated presence in cancerous tissues compared to healthy counterparts, suggesting a significant role in tumorigenesis and disease progression. This guide provides an objective comparison of its levels, outlines the experimental protocols for its quantification, and explores its involvement in key signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.

While specific quantitative data for this compound is limited in publicly available research, analysis of the broader class of 1-O-alkylglycerols, particularly those with C18 carbon chains (such as oleyl, stearyl, and linoleyl ethers), serves as a valuable proxy. Studies consistently demonstrate a marked increase in the concentration of these ether lipids in various cancers, positioning them as potential biomarkers and therapeutic targets.

Quantitative Landscape: A Tale of Two Tissues

The differential abundance of C18 1-O-alkylglycerols between healthy and diseased tissues is a recurring theme in lipidomic studies. Notably, hepatocellular carcinomas show a distinct ether lipid profile compared to noncancerous liver tissue.

Tissue TypeKey C18 1-O-Alkylglycerol FindingsReference
Hepatocellular Carcinoma Higher proportions of hexadecylglycerol (C16) and lower proportions of both octadecylglycerol (C18:0) and octadecenylglycerol (C18:1). An overall increase in the ratio of saturated to mono-unsaturated alkylglycerols. Higher total concentrations of neutral alkyl glycerolipids.[1]
Noncancerous Liver Lower proportions of hexadecylglycerol (C16) and higher proportions of octadecylglycerol (C18:0) and octadecenylglycerol (C18:1) compared to cancerous tissue.[1]
Various Human Cancers Generally elevated levels of ether lipids are a characteristic biochemical feature of neoplasia.[2][2]
Healthy Human Tissues Ether lipids are present in various healthy tissues, with their concentrations varying depending on the organ.[2]

Delving Deeper: Experimental Protocols for Quantification

The accurate quantification of this compound and its counterparts in biological samples is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Protocol: Quantification of 1-O-Alkylglycerols in Tissue Samples by LC-MS/MS

This protocol provides a representative workflow for the extraction and analysis of 1-O-alkylglycerols from tissue samples.

1. Tissue Homogenization and Lipid Extraction:

  • Objective: To disrupt the tissue structure and extract the total lipid content.

  • Procedure:

    • A known weight of frozen tissue (e.g., 50 mg) is homogenized in a suitable solvent system, typically a mixture of chloroform and methanol (2:1, v/v), using a mechanical homogenizer.

    • An internal standard, such as a deuterated or odd-chain 1-O-alkylglycerol, is added to the homogenate to correct for extraction efficiency and instrument variability.

    • The mixture is vortexed and incubated to ensure complete lipid extraction.

    • Phase separation is induced by adding water or a saline solution.

    • The mixture is centrifuged, and the lower organic phase containing the lipids is carefully collected.

    • The solvent is evaporated under a stream of nitrogen.

2. Saponification (Optional but Recommended):

  • Objective: To cleave the ester bonds of triacylglycerols and phospholipids, releasing the 1-O-alkylglycerol backbone for more accurate quantification.

  • Procedure:

    • The dried lipid extract is reconstituted in a methanolic solution of potassium hydroxide or sodium hydroxide.

    • The mixture is incubated at an elevated temperature (e.g., 60°C) for a defined period.

    • The reaction is neutralized with an acid (e.g., formic acid).

    • The 1-O-alkylglycerols are then re-extracted into an organic solvent (e.g., hexane).

3. LC-MS/MS Analysis:

  • Objective: To separate and quantify the individual 1-O-alkylglycerol species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used to separate the alkylglycerols based on their hydrophobicity.[3]

    • Mobile Phase: A gradient of solvents, such as water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., methanol/acetonitrile), is used to elute the compounds.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion (the protonated molecule of the target alkylglycerol) and a specific product ion generated by collision-induced dissociation. This highly specific detection method minimizes interference from other molecules in the sample. For high-resolution mass spectrometers, selected ion monitoring (SIM) of the accurate mass of the precursor ion is used.

  • Data Analysis: The peak areas of the target 1-O-alkylglycerols are integrated and normalized to the peak area of the internal standard. The concentration is then determined using a calibration curve generated from authentic standards.

Visualizing the Connections: Signaling Pathways and Workflows

The involvement of ether lipids in cellular signaling is a critical aspect of their role in cancer. They can influence key pathways that regulate cell growth, survival, and proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Alkylglycerols 1-O-Alkylglycerols (e.g., this compound) Alkylglycerols->Akt Modulation? Experimental_Workflow Tissue_Sample Tissue Sample (Healthy or Diseased) Homogenization Homogenization & Lipid Extraction Tissue_Sample->Homogenization Saponification Saponification (Optional) Homogenization->Saponification LC_MS_MS LC-MS/MS Analysis Saponification->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

References

Linoleyl-1-Glyceryl Ether vs. Plasmalogens: A Comparative Guide to Membrane Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular protection, the roles of ether lipids in maintaining membrane integrity against oxidative stress are of paramount importance. This guide provides a detailed comparison of two key ether lipids: Linoleyl-1-glyceryl ether and plasmalogens. While both are recognized for their potential in membrane protection, they exhibit distinct structural and mechanistic characteristics. This document aims to objectively compare their performance, supported by available experimental data, and to provide detailed methodologies for relevant assays.

At a Glance: Key Differences and Similarities

FeatureThis compoundPlasmalogens
Structure 1-O-alkyl-glycerol with a linoleyl (18:2) alkyl chainGlycerophospholipids with a vinyl-ether bond at the sn-1 position and often a polyunsaturated fatty acid at the sn-2 position.
Primary Protective Mechanism Acts as a precursor for plasmalogen synthesis, and may possess intrinsic antioxidant and anti-inflammatory properties.[1][2][3]The vinyl-ether bond acts as a sacrificial antioxidant, readily scavenging reactive oxygen species (ROS).[2][4][5]
Antioxidant Capacity Indirectly contributes to antioxidant defense by increasing plasmalogen levels. Direct antioxidant activity is less characterized.Possess potent antioxidant properties due to the high reactivity of the vinyl-ether bond with a variety of ROS.[4][5]
Signaling Pathway Involvement May modulate signaling pathways such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK).[6][7][8]Influence cellular signaling, including the MAPK/ERK and PI3K/Akt pathways, and are involved in ferroptosis regulation.[6][9][10]

In-Depth Comparison: Mechanisms of Membrane Protection

This compound: A Precursor with Potential

This compound belongs to the broader class of 1-O-alkylglycerols (AGs). Evidence suggests that the primary mechanism by which AGs protect cell membranes is by serving as precursors for the biosynthesis of plasmalogens.[1][2][11][12] By entering the plasmalogen synthesis pathway downstream of the initial peroxisomal steps, AGs can increase the endogenous levels of these protective phospholipids.[12] This indirect antioxidant effect is a key aspect of their function.

Furthermore, some studies on alkylglycerols suggest they may possess intrinsic anti-inflammatory and antioxidant properties.[3][13][14] They have been shown to modulate immune responses and may influence signaling cascades like PKC and MAPK, which are involved in cellular stress responses.[6][7][8] The presence of the unsaturated linoleyl chain in this compound may also influence membrane fluidity, although this specific effect requires further investigation.

Plasmalogens: The Sacrificial Antioxidant

Plasmalogens are a major class of ether phospholipids in cellular membranes, particularly abundant in the brain, heart, and immune cells.[15] Their defining structural feature is the vinyl-ether bond at the sn-1 position, which is highly susceptible to oxidation.[3][4] This makes plasmalogens potent sacrificial antioxidants, readily reacting with and neutralizing a variety of reactive oxygen species (ROS), thereby protecting other vital membrane components like polyunsaturated fatty acids from oxidative damage.[4][5]

Beyond their direct antioxidant role, plasmalogens are integral to membrane structure and function. They influence membrane fluidity, are components of lipid rafts, and are involved in membrane fusion events.[16] Plasmalogens also play a significant role in cellular signaling. They have been shown to modulate the activity of key survival pathways such as PI3K/Akt and MAPK/ERK.[10][17] Interestingly, the role of ether lipids in ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation, is complex, with some studies suggesting a protective role for plasmalogens while others indicate that polyunsaturated ether phospholipids can be substrates for lipid peroxidation.[9]

Signaling Pathways in Membrane Protection

The protective effects of both this compound and plasmalogens are intricately linked to their influence on cellular signaling pathways.

cluster_LGE This compound cluster_Plasmalogens Plasmalogens LGE Linoleyl-1-Glyceryl Ether PKC_LGE PKC LGE->PKC_LGE MAPK_LGE MAPK LGE->MAPK_LGE Plasmalogen_Synth Plasmalogen Synthesis LGE->Plasmalogen_Synth Membrane_Protection_LGE Membrane Protection PKC_LGE->Membrane_Protection_LGE MAPK_LGE->Membrane_Protection_LGE Plasmalogen_Synth->Membrane_Protection_LGE Plasmalogens Plasmalogens PI3K_Akt PI3K/Akt Plasmalogens->PI3K_Akt MAPK_ERK MAPK/ERK Plasmalogens->MAPK_ERK Nrf2 Nrf2 Plasmalogens->Nrf2 ROS ROS ROS->Plasmalogens scavenges Membrane_Protection_P Membrane Protection PI3K_Akt->Membrane_Protection_P MAPK_ERK->Membrane_Protection_P Nrf2->Membrane_Protection_P

Signaling Pathways

This compound, as an alkylglycerol, may influence PKC and MAPK signaling, contributing to cellular defense.[6][7][8] Its primary role, however, appears to be as a substrate for plasmalogen synthesis, thereby bolstering the cell's antioxidant capacity. Plasmalogens directly scavenge ROS and also modulate key survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[10][17] There is also emerging evidence suggesting a link between ether lipids and the Nrf2 pathway, a master regulator of the antioxidant response.[18][19]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.

Protocol 1: Assessment of Membrane Protection using a Cell-Based Lipid Peroxidation Assay (BODIPY C11)

This protocol details a method to quantify lipid peroxidation in cultured cells treated with this compound or plasmalogens, followed by an oxidative challenge.

Start Seed Cells Incubate_Lipid Incubate with This compound or Plasmalogens Start->Incubate_Lipid Add_BODIPY Add BODIPY C11 (Lipid Peroxidation Sensor) Incubate_Lipid->Add_BODIPY Induce_Oxidative_Stress Induce Oxidative Stress (e.g., with H2O2 or Cumene Hydroperoxide) Add_BODIPY->Induce_Oxidative_Stress Analyze Analyze by Flow Cytometry or Fluorescence Microscopy Induce_Oxidative_Stress->Analyze

References

Confirming the Structure of Synthetic "Linoleyl-1-glyceryl ether": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise molecular structure is paramount. This guide provides a comprehensive comparison and detailed experimental protocols to confirm the identity of synthetic "Linoleyl-1-glyceryl ether," a term that can be ambiguous. It is crucial to distinguish between the ether and ester linkages to the glycerol backbone, as this fundamental difference significantly impacts the compound's chemical properties and biological activity.

The term "this compound" implies a linoleyl group attached to the first position of glycerol via an ether bond (C-O-C). However, the commercially prevalent and more commonly referenced molecule is "1-Linoleoyl glycerol," which features an ester linkage (C(=O)O-C). This guide will focus on the experimental confirmation of the true ether structure and compare it with its ester analogue.

Structural Elucidation: Experimental Protocols

To unequivocally confirm the synthesis of this compound, a combination of spectroscopic techniques is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): The key differentiating signals are those of the protons on the glycerol backbone adjacent to the linkage.

    • Ether Linkage: In a 1-O-alkyl glycerol ether, the protons on the carbon bearing the ether linkage (C1) will appear as a multiplet around 3.4-3.6 ppm.[1][2]

    • Ester Linkage: In a 1-monoacylglycerol (ester), these corresponding protons are deshielded by the adjacent carbonyl group and will resonate further downfield, typically in the range of 4.1-4.2 ppm.

  • ¹³C NMR (Carbon NMR): The carbon of the glycerol backbone attached to the alkyl/acyl chain provides a clear distinction.

    • Ether Linkage: The C1 carbon in a 1-O-alkyl glycerol ether will have a chemical shift of approximately 70-72 ppm.

    • Ester Linkage: The C1 carbon in a 1-monoacylglycerol will be shifted slightly downfield to around 65 ppm, while the carbonyl carbon of the ester group will be present near 174 ppm.

2. Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying alkyl glyceryl ethers.[1][3] For analysis, the free hydroxyl groups are typically derivatized, for example, as trimethylsilyl (TMS) ethers.

    • Fragmentation Pattern: 1-O-alkyl-2,3-di-O-TMS-glycerol ethers exhibit characteristic fragmentation patterns. A key fragment ion at m/z 205 is indicative of the glycerol-2,3-di-TMS moiety.[4][5] The molecular ion and fragments corresponding to the loss of the alkyl chain can also be observed. In contrast, the fragmentation of a derivatized monoacylglycerol will be dominated by cleavage at the ester bond.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Ester vs. Ether: The most telling difference is the presence or absence of a carbonyl stretch.

    • Ester Linkage: A strong absorption band between 1735-1750 cm⁻¹ is characteristic of the C=O stretch of the ester group.

    • Ether Linkage: The spectrum of a glyceryl ether will be notable for the absence of this strong carbonyl peak. It will, however, show a characteristic C-O-C stretching vibration in the region of 1050-1150 cm⁻¹. Both molecules will display a broad O-H stretching band around 3200-3500 cm⁻¹ due to the hydroxyl groups.

Comparative Data: Ether vs. Ester

The following table summarizes the key distinguishing features of this compound (a 1-O-alkyl glycerol ether) and 1-Linoleoyl glycerol (a 1-monoacylglycerol).

FeatureThis compound1-Linoleoyl glycerol
Linkage Type Ether (C-O-C)Ester (C(=O)O-C)
IUPAC Name 1-O-(9Z,12Z)-octadeca-9,12-dien-1-yl-glycerol2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
¹H NMR (Glycerol C1-H) ~3.4-3.6 ppm~4.1-4.2 ppm
¹³C NMR (Glycerol C1) ~70-72 ppm~65 ppm
¹³C NMR (Carbonyl Carbon) Absent~174 ppm
FTIR (C=O Stretch) AbsentStrong peak at ~1740 cm⁻¹
Chemical Stability More stable, resistant to hydrolysisSusceptible to acidic and basic hydrolysis

Visualizing the Workflow and Potential Biological Context

To aid in the conceptualization of the synthesis and analysis process, as well as the potential biological relevance, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structure Confirmation Glycerol Derivative Glycerol Derivative Williamson Ether Synthesis Williamson Ether Synthesis Glycerol Derivative->Williamson Ether Synthesis Linoleyl Halide/Mesylate Linoleyl Halide/Mesylate Linoleyl Halide/Mesylate->Williamson Ether Synthesis Crude Product Crude Product Williamson Ether Synthesis->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purify Pure Ether Pure Ether Column Chromatography->Pure Ether NMR NMR MS MS FTIR FTIR Pure Ether->NMR Pure Ether->MS Pure Ether->FTIR

Caption: Experimental workflow for synthesis and confirmation of this compound.

G cluster_ether Ether Lipid Pathway cluster_ester Monoacylglycerol Pathway This compound This compound Membrane Integration Membrane Integration This compound->Membrane Integration Stable incorporation Signaling Precursor (e.g., PAF) Signaling Precursor (e.g., PAF) Membrane Integration->Signaling Precursor (e.g., PAF) 1-Linoleoyl glycerol 1-Linoleoyl glycerol Lipase Action Lipase Action 1-Linoleoyl glycerol->Lipase Action Hydrolysis/Isomerization Signaling Molecule (e.g., 2-AG) Signaling Molecule (e.g., 2-AG) Lipase Action->Signaling Molecule (e.g., 2-AG)

Caption: Hypothetical distinct signaling roles of ether lipids vs. monoacylglycerols.

Alternative Compounds for Comparison

For researchers seeking alternatives, the choice depends on the desired linkage.

  • Ether Alternatives: Other 1-O-alkyl glyceryl ethers, such as chimyl alcohol (1-O-hexadecyl-glycerol) and batyl alcohol (1-O-octadecyl-glycerol), are well-characterized and can serve as useful comparative standards.[6][7] These saturated analogues provide a baseline for understanding the physicochemical effects of the unsaturated linoleyl chain.

  • Ester Alternatives: A wide range of 1-monoacylglycerols are available, such as 1-oleoyl-glycerol (monoolein), which allows for comparison of the effects of varying degrees of fatty acid unsaturation.

Conclusion

The structural confirmation of a synthetic lipid is a critical step in research and development. For "this compound," it is imperative to use a suite of analytical techniques—NMR, MS, and FTIR—to definitively prove the presence of the ether linkage and differentiate it from the more common ester, 1-Linoleoyl glycerol. This guide provides the necessary experimental framework and comparative data to ensure the accurate identification of these distinct molecular entities, thereby enabling robust and reproducible scientific outcomes.

References

A Comparative Guide to Linoleyl-1-glyceryl Ether and Other Lipid Signaling Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Linoleyl-1-glyceryl ether with other prominent lipid signaling molecules. Due to the chemical ambiguity of the term "this compound," this document addresses both the ether-linked alkylglycerol (1-O-linoleyl glycerol) and the more commonly researched ester-linked monoacylglycerol (1-Linoleoyl-rac-glycerol or 1-LG). The comparison covers their respective signaling pathways, mechanisms of action, and biological effects, supported by available quantitative data and detailed experimental protocols.

Section 1: 1-Linoleoyl-rac-glycerol (1-LG) - An Ester-Linked Monoacylglycerol

1-Linoleoyl-rac-glycerol (1-LG) is a monoacylglycerol containing an ester linkage between linoleic acid and the glycerol backbone. Its primary recognized role in cell signaling is the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.

Comparative Quantitative Data
Lipid MediatorTargetActionPotency (IC50/EC50)Key Biological Effect
1-Linoleoyl-rac-glycerol (1-LG) Lipoprotein-associated phospholipase A2 (Lp-PLA2)Inhibition45 µM[1]Anti-inflammatory
Lysophosphatidic Acid (18:1)LPA3 ReceptorAgonism~270 nM (Receptor Phosphorylation)[2]Proliferation, Migration
OMPT (LPA analog)LPA3 ReceptorAgonism~10 nM (Receptor Phosphorylation)[2]Proliferation, Migration
Diacylglycerol (DAG)Protein Kinase C (PKC)ActivationSpecies and system dependentCell growth, differentiation
Signaling Pathway of 1-Linoleoyl-rac-glycerol (1-LG)

The primary signaling action of 1-LG identified in the literature is the inhibition of Lp-PLA2. Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), generating pro-inflammatory mediators like lysophosphatidylcholine and oxidized fatty acids. By inhibiting Lp-PLA2, 1-LG can reduce the production of these inflammatory molecules, thereby exerting an anti-inflammatory effect. This is supported by observations of reduced IL-6 production.

LG_Signaling cluster_membrane Cell Membrane cluster_cytosol Inflammatory Signaling LDL Oxidized LDL LpPLA2 Lp-PLA2 LDL->LpPLA2 binds ProInflammatory Pro-inflammatory Mediators LpPLA2->ProInflammatory generates LG 1-LG LG->LpPLA2 inhibits Inflammation Inflammation (e.g., IL-6 production) ProInflammatory->Inflammation promotes

Signaling pathway of 1-Linoleoyl-rac-glycerol (1-LG).
Experimental Protocols

This protocol is adapted from commercially available assays and literature descriptions for measuring Lp-PLA2 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Linoleoyl-rac-glycerol on Lp-PLA2 activity.

Materials:

  • Purified Lp-PLA2 enzyme

  • 2-thio-PAF (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 1-Linoleoyl-rac-glycerol (test inhibitor)

  • Assay buffer (e.g., Tris-HCl, pH 7.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

  • Prepare a stock solution of 1-Linoleoyl-rac-glycerol in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the 1-LG stock solution in the assay buffer to achieve a range of final concentrations to be tested.

  • In a 96-well plate, add the assay buffer, DTNB solution, and the diluted 1-LG or vehicle control to the appropriate wells.

  • Add the purified Lp-PLA2 enzyme to all wells except for the blank controls.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the 2-thio-PAF substrate to all wells.

  • Immediately begin monitoring the change in absorbance at 405-414 nm over time using a microplate reader. The rate of change in absorbance is proportional to the Lp-PLA2 activity.

  • Calculate the percentage of inhibition for each concentration of 1-LG compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

LpPLA2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare 1-LG serial dilutions B Add buffer, DTNB, and 1-LG to wells A->B C Add Lp-PLA2 enzyme B->C D Incubate C->D E Add 2-thio-PAF (substrate) D->E F Measure absorbance change over time E->F G Calculate % inhibition F->G H Plot dose-response curve G->H I Determine IC50 H->I

Workflow for Lp-PLA2 Inhibition Assay.

Section 2: 1-O-Linoleyl Glycerol - An Ether-Linked Alkylglycerol

1-O-Linoleyl glycerol belongs to the class of alkylglycerols, which are characterized by an ether bond at the sn-1 position of the glycerol backbone. These lipids have been shown to possess anti-cancer and immunomodulatory properties. Their signaling mechanisms are thought to involve the modulation of intracellular calcium levels and the activation of phospholipase D.

Comparative Quantitative Data
Lipid MediatorTarget/ProcessActionPotency (EC50/IC50)Key Biological Effect
1-O-Alkylglycerols Intracellular CalciumIncreaseNot ReportedT-cell activation
1-O-Alkylglycerols Angiogenesis (von Willebrand factor density)ReductionNot Reported (26% reduction observed)[3]Anti-angiogenic
1-O-Alkylglycerols Tumor MetastasisReductionNot Reported (64% reduction observed)[4]Anti-metastatic
Lysophosphatidic Acid (18:1)LPA1/3 ReceptorsAgonism~1-10 nM (Ca2+ mobilization)[5]Proliferation, Migration
Diacylglycerol (DAG)Protein Kinase C (PKC)ActivationSpecies and system dependentCell growth, differentiation
Signaling Pathway of 1-O-Linoleyl Glycerol

Alkylglycerols, including 1-O-linoleyl glycerol, have been shown to induce a rapid influx of extracellular calcium in T-lymphocytes, which is a key event in T-cell activation. This is thought to occur through the modulation of voltage-gated calcium channels in the plasma membrane. Additionally, some evidence suggests that alkylglycerols can be metabolized to form alkyl-lysophosphatidic acid (alkyl-LPA) or activate Phospholipase D (PLD), leading to the production of phosphatidic acid (PA). Both alkyl-LPA and PA are known signaling molecules that can influence a variety of cellular processes, including cell proliferation and survival.

Alkylglycerol_Signaling cluster_membrane Cell Membrane cluster_cytosol Downstream Signaling Alkylglycerol 1-O-Linoleyl Glycerol CaChannel Voltage-gated Ca2+ Channel Alkylglycerol->CaChannel modulates PLD Phospholipase D (PLD) Alkylglycerol->PLD activates? Ca_ion Ca2+ CaChannel->Ca_ion influx PA Phosphatidic Acid (PA) PLD->PA generates T_activation T-cell Activation Ca_ion->T_activation leads to Downstream Downstream Signaling (e.g., anti-cancer effects) PA->Downstream

Proposed signaling pathways for 1-O-Linoleyl Glycerol.
Experimental Protocols

This protocol is a generalized procedure for measuring changes in intracellular calcium concentration in response to a stimulus, such as an alkylglycerol.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to 1-O-linoleyl glycerol.

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • 1-O-linoleyl glycerol

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with automated injection capabilities (e.g., a FlexStation)

Procedure:

  • Cell Preparation:

    • Culture Jurkat T-cells to the desired density.

    • Centrifuge the cells and resuspend them in HBSS.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

    • Resuspend the cells in HBSS and transfer them to the wells of a 96-well plate.

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature.

    • Prepare serial dilutions of 1-O-linoleyl glycerol in HBSS.

    • Measure the baseline fluorescence of the cells for a set period.

    • Use the automated injector to add the different concentrations of 1-O-linoleyl glycerol to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the alkylglycerol.

    • Plot the peak response against the logarithm of the concentration and fit the data to a dose-response curve to determine the EC50 value.

Calcium_Assay_Workflow cluster_prep Cell Preparation & Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Harvest and resuspend cells B Incubate cells with Fluo-4 AM A->B C Wash and resuspend cells in plate B->C D Equilibrate plate in fluorescence reader C->D E Measure baseline fluorescence D->E F Inject 1-O-linoleyl glycerol E->F G Record fluorescence over time F->G H Determine peak fluorescence response G->H I Plot dose-response curve H->I J Calculate EC50 I->J

Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

The biological activities of "this compound" differ significantly based on the nature of the linkage between the linoleyl chain and the glycerol backbone.

  • 1-Linoleoyl-rac-glycerol (ester-linked) acts as an inhibitor of the pro-inflammatory enzyme Lp-PLA2, suggesting its potential as an anti-inflammatory agent. Its potency is in the micromolar range, which is less potent than many well-characterized receptor agonists like LPA.

  • 1-O-Linoleyl glycerol (ether-linked) , as an alkylglycerol, demonstrates a range of biological activities including the modulation of intracellular calcium and anti-cancer effects. While specific potency values for these effects are not yet well-defined in the literature, the observed significant reductions in angiogenesis and metastasis in preclinical models highlight its potential therapeutic relevance.

Further research is required to fully elucidate the specific signaling pathways and molecular targets of both of these lipid molecules and to establish their comparative efficacy against other lipid mediators in various physiological and pathological contexts.

References

Independent Replication of "Linoleyl-1-glyceryl ether" Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings related to the lipid mediator "1-Linoleoyl glycerol" (1-LG), often discussed in the context of ether lipids like "Linoleyl-1-glyceryl ether". Due to the limited direct experimental data on "this compound", this guide focuses on its close structural analog, 1-LG, and its documented activity as an inhibitor of Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as Lipoprotein-associated phospholipase A2 (Lp-PLA2).

We will delve into the available data for 1-LG and compare its performance with other known PAF-AH inhibitors. This guide includes detailed experimental protocols for assessing PAF-AH inhibition and visual representations of the relevant signaling pathways to provide a comprehensive resource for researchers in this field.

Comparative Analysis of PAF-AH Inhibitors

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in various inflammatory processes. Its activity is tightly regulated by the enzyme PAF-AH, which hydrolyzes and inactivates PAF. Inhibition of PAF-AH is, therefore, a key therapeutic strategy for managing inflammatory and cardiovascular diseases.

Here, we compare the inhibitory activity of 1-Linoleoyl glycerol with other well-characterized PAF-AH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTarget EnzymeIC50 ValueNotes
1-Linoleoyl glycerol (1-LG) PAF-AH / Lp-PLA245 µMA monoacylglycerol with potential anti-inflammatory and cholesterol-lowering properties.
Darapladib Lp-PLA20.25 nMA potent and selective inhibitor that has undergone extensive clinical investigation for atherosclerosis.
Berbamine PAF-AH~5 µMA natural alkaloid with demonstrated anti-inflammatory and anti-cancer effects, also showing inhibitory activity against PAF-AH.
MAFP (Methyl arachidonyl fluorophosphonate) cPLA2, iPLA2, PAF-AHBroad-spectrumAn irreversible inhibitor of several phospholipases, including PAF-AH. Its lack of specificity can be a limitation.

Note: The IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the independent replication and validation of scientific findings. Below is a generalized protocol for a Platelet-Activating Factor Acetylhydrolase (PAF-AH) inhibition assay, based on commercially available kits and common laboratory practices.

Protocol: In Vitro PAF-AH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PAF-AH.

Materials:

  • Recombinant human PAF-AH (or other enzyme source)

  • PAF-AH substrate (e.g., 2-thio-PAF)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.2-7.5)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent)

  • Test compound (e.g., 1-Linoleoyl glycerol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in the chosen solvent.

    • Prepare serial dilutions of the test compound in Assay Buffer to create a range of concentrations for testing.

    • Reconstitute the PAF-AH enzyme and substrate according to the manufacturer's instructions.

    • Prepare a working solution of DTNB in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer only.

    • Control wells (100% activity): Add Assay Buffer, PAF-AH enzyme, and the solvent used for the test compound (without the compound).

    • Test wells: Add Assay Buffer, PAF-AH enzyme, and the various dilutions of the test compound.

  • Enzyme Reaction:

    • Pre-incubate the plate with the enzyme and inhibitors (or solvent control) for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the PAF-AH substrate to all wells (except the blank).

    • Incubate the plate for a set period (e.g., 10-30 minutes) to allow for substrate hydrolysis.

  • Detection:

    • Stop the reaction and develop the color by adding the DTNB solution to all wells. DTNB reacts with the free thiol group produced from the hydrolysis of 2-thio-PAF, resulting in a yellow-colored product.

    • Measure the absorbance of each well at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Signaling Pathways and Experimental Workflows

To visualize the biological context of PAF-AH and the workflow of its inhibition assay, the following diagrams are provided.

PAF_Signaling_Pathway cluster_inactivation PAF Inactivation Stimulus e.g., LPS, Thrombin PLA2 cPLA2 Stimulus->PLA2 activates LPCAT LPCAT PLA2->LPCAT produces Lyso-PAF PAF_Synth PAF Synthesis LPCAT->PAF_Synth PAF PAF PAF_Synth->PAF PAFR PAF Receptor (GPCR) G_Protein G Protein PAFR->G_Protein activates PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Inflammatory_Response Inflammatory Response Ca_Release->Inflammatory_Response PKC->Inflammatory_Response PAF->PAFR binds PAFAH PAF-AH (Lp-PLA2) PAF->PAFAH hydrolyzes Lyso_PAF Lyso-PAF (inactive) PAFAH->Lyso_PAF Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Add_Enzyme Add PAF-AH Enzyme Plate->Add_Enzyme Add_Inhibitor Add Inhibitor (or Vehicle) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate (2-thio-PAF) Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Read_Absorbance Read Absorbance (412 nm) Add_DTNB->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

"Linoleyl-1-glyceryl ether" species comparison in different organisms

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Linoleyl-1-glyceryl Ether and Related Alkylglycerols Across Different Organisms

Introduction

This compound belongs to the broader class of ether lipids, specifically 1-O-alkylglycerols, which are characterized by a fatty alcohol linked to the sn-1 position of a glycerol backbone via an ether bond. While specific research on "this compound" is limited, a significant body of literature exists for the larger family of alkylglycerols. These compounds are found across a diverse range of organisms, from marine invertebrates to mammals, and play crucial roles in cellular structure and signaling. This guide provides a comparative overview of the occurrence, quantitative levels, analytical methodologies, and biological functions of these important lipids.

Quantitative Comparison of Alkylglycerols in Various Organisms

The concentration of alkylglycerols varies significantly between different species and even between different tissues within the same organism. The following table summarizes quantitative data on the presence of glyceryl ethers in several organisms.

OrganismTissueCompound ClassConcentration (% of Lipid Fraction)Reference
Rat (Rattus norvegicus)VariousGlyceryl ether glycerides0.3 - 1.2% of total neutral lipids[1]
Rat (Rattus norvegicus)Brain, Heart, Marrow, Muscle, SpleenGlyceryl ether phosphatides4.5 - 12.0% of total phospholipids[1]
Green Abalone (Haliotis fulgens)GonadDiacylglyceryl ether (DAGE)0.7% of total lipids[2]
Human (Homo sapiens)Subcutaneous Adipose TissueO-Alkyl DiglyceridesCompositional data available[3]
Various MammalsGeneralEther lipids~20% of the total phospholipid pool[4]
Transplantable Rat and Mouse TumorsTumor TissueAlkyl and Alk-1-enyl ethers of glycerolPresence and metabolism studied[5]
Human Hepatocellular CarcinomasTumor TissueNeutral glycerolipidsAbnormal distribution of O-alkyl groups[6]

Experimental Protocols for Alkylglycerol Analysis

The accurate quantification and characterization of alkylglycerols require specialized analytical techniques. Below are detailed methodologies commonly employed in lipid research.

Extraction and Hydrogenolysis for Total Alkylglycerol Quantification

This method is used for the simultaneous determination of alk-1-enyl and alkyl-glyceryl ethers.

  • Lipid Extraction: Total lipids are extracted from tissue samples using standard methods, such as the Folch or Bligh-Dyer procedures.

  • Hydrogenolysis: The extracted lipids are subjected to complete hydrogenolysis of carboxylate and phosphate esters using lithium aluminum hydride (LiAlH₄). This process cleaves the ester bonds, leaving the ether bonds intact and converting the parent ether lipids into their corresponding alk-1-enyl- and alkyl-glyceryl ethers.

  • Separation: The resulting hydrogenolysis products are separated using thin-layer chromatography (TLC).

  • Identification and Quantification: The separated alk-1-enyl- and alkyl-glyceryl ethers are identified by comparison to standards and can be quantified using techniques like photodensitometry. Further analysis can be performed using gas-liquid chromatography (GLC) and infrared spectroscopy for structural confirmation.[1]

High-Performance Thin-Layer Chromatography (HPTLC) for Alkyl and Alkenyl Glycerolipid Quantification

This method allows for the separation and quantification of total alkyl and alkenyl glycerolipids.

  • Lipid Reduction: Following lipid extraction, all glycerolipids are reduced, which transforms both neutral and polar ether glycerolipids into their corresponding alkyl and alkenyl glycerols.

  • Purification: The resulting mixture is purified to isolate the alkyl and alkenyl glycerols.

  • HPTLC Development: The purified sample is applied to an HPTLC plate, and the components are separated by linearly ascending development.

  • Staining and Densitometry: The separated bands are stained, carbonized, and then quantified using densitometric analysis against calibration curves of commercial standards.[7]

Experimental Workflow for Alkylglycerol Analysis

G A Tissue Sample B Lipid Extraction (e.g., Folch method) A->B C Total Lipid Extract B->C D Reduction/ Hydrogenolysis (LiAlH4) C->D E Alkyl/Alkenyl Glycerols D->E F Purification E->F G Purified Alkyl/ Alkenyl Glycerols F->G H HPTLC/TLC Separation G->H I Quantification (Densitometry) H->I J Structural Analysis (GC-MS, LC-MS/MS) H->J

Caption: A generalized workflow for the extraction, conversion, and analysis of alkylglycerols from biological samples.

Biological Roles and Signaling Pathways

Ether lipids, including alkylglycerols, are not merely structural components of cell membranes but are also involved in a variety of biological processes.

  • Membrane Structure and Dynamics: The ether linkage at the sn-1 position provides resistance to certain lipases and can influence membrane fluidity, vesicle formation, and the stability of lipid rafts.[4]

  • Antioxidant Properties: Some ether lipids, particularly plasmalogens (which have a vinyl-ether bond), can act as endogenous antioxidants, protecting cells from oxidative stress.[8]

  • Cell Signaling: Alkylglycerols can serve as precursors for potent signaling molecules. For instance, platelet-activating factor (PAF), a well-known inflammatory mediator, is an ether lipid.[8][9] Additionally, certain alkylglycerols can modulate immune responses.[10]

  • Regulation of Ion Channels: Ether lipids and their polyunsaturated fatty acid (PUFA) components can regulate the activity of ion channels, which are critical for cellular physiology.[9]

  • Activation of Nuclear Receptors: Specific alkyl ether analogs of lysophosphatidic acid (LPA) have been shown to be endogenous ligands for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma).[11] Activation of PPARγ by these lipids can induce vascular remodeling.[11]

Simplified Signaling Pathway of Alkyl-LPA via PPARγ

G cluster_cell Cell Alkyl_LPA Alkyl Ether LPA PPARg PPARγ Alkyl_LPA->PPARg activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (in DNA) Complex->PPRE binds to Gene_Expression Target Gene Expression (e.g., CD36) PPRE->Gene_Expression regulates Biological_Response Biological Response (e.g., Vascular Remodeling) Gene_Expression->Biological_Response

Caption: Activation of the nuclear receptor PPARγ by alkyl ether LPA leading to changes in gene expression.

References

Evaluating the Specificity of "Linoleyl-1-glyceryl ether" Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of "Linoleyl-1-glyceryl ether" alongside other ether lipids. Due to the limited direct experimental data on the linoleyl variant, this guide extrapolates its potential effects based on comparative studies of structurally related alkylglycerols, particularly focusing on the influence of the alkyl chain's degree of unsaturation.

Comparative Biological Activity of Alkylglycerols

A key study compared the anti-tumor activities of various synthetic 1-O-alkyl-sn-glycerols in a mouse model of Lewis lung carcinoma. The results highlight the critical role of unsaturation in the alkyl chain for anti-metastatic and immunomodulatory effects.[1][2][3]

Table 1: Comparative Anti-Metastatic Activity of 1-O-Alkylglycerols

CompoundAlkyl ChainNumber of Lung Metastases (mean ± SEM)% Reduction vs. Control
Control (Olive Oil)-42 ± 5-
1-O-Stearoyl-glycerol18:0 (saturated)45 ± 7-7% (increase)
1-O-Oleyl-glycerol18:1 (monounsaturated)15 ± 364%
1-O-Palmitoleyl-glycerol16:1 (monounsaturated)12 ± 271%
1-O-Palmitoyl-glycerol16:0 (saturated)30 ± 429%
1-O-Myristoyl-glycerol14:0 (saturated)40 ± 65%
1-O-Dodecyl-glycerol12:0 (saturated)43 ± 5-2% (increase)

Data extrapolated from a study by Deniau et al. (2010) on the anti-tumor activities of synthetic alkylglycerols.[1][2][3]

Table 2: Effect of 1-O-Alkylglycerols on Spleen Weight in Tumor-Bearing Mice

CompoundAlkyl ChainSpleen Weight (mg, mean ± SEM)% Change vs. Control
Control (Olive Oil)-350 ± 25-
1-O-Stearoyl-glycerol18:0 (saturated)400 ± 30+14%
1-O-Oleyl-glycerol18:1 (monounsaturated)180 ± 20-49%
1-O-Palmitoleyl-glycerol16:1 (monounsaturated)160 ± 15-54%
1-O-Palmitoyl-glycerol16:0 (saturated)280 ± 25-20%

Data extrapolated from a study by Deniau et al. (2010) on the anti-tumor activities of synthetic alkylglycerols.[1][2][3]

Based on these findings, it is highly probable that 1-O-linoleyl-glycerol (18:2) , with its two degrees of unsaturation, would exhibit even more potent anti-metastatic and immunomodulatory activity than the monounsaturated 1-O-oleyl-glycerol. The increased unsaturation likely enhances its incorporation into cellular membranes and subsequent modulation of signaling pathways.

Postulated Signaling Pathways and Mechanisms of Action

The biological effects of alkylglycerols are believed to stem from their influence on cell membrane properties and their participation in signaling cascades.

Modulation of Membrane Fluidity and Lipid Rafts

The introduction of unsaturated alkyl chains from ether lipids into cell membranes increases membrane fluidity.[4] This alteration can affect the function of membrane-bound proteins, including receptors and enzymes, thereby influencing downstream signaling. Ether lipids are also known to be components of lipid rafts, which are specialized membrane microdomains involved in signal transduction.

cluster_membrane Cell Membrane This compound This compound Membrane Fluidity Membrane Fluidity This compound->Membrane Fluidity increases Lipid Rafts Lipid Rafts This compound->Lipid Rafts incorporates into Signaling Proteins Signaling Proteins Membrane Fluidity->Signaling Proteins modulates activity Lipid Rafts->Signaling Proteins localizes Downstream Signaling Downstream Signaling Signaling Proteins->Downstream Signaling

Fig. 1: Influence on Membrane Properties
Protein Kinase C (PKC) Signaling Pathway

A key mechanism implicated in the action of ether lipids is the modulation of the Protein Kinase C (PKC) signaling pathway. Alkylglycerols can be metabolized to 1-O-alkyl-2-acyl-sn-glycerols, which are structural analogs of diacylglycerol (DAG), a potent activator of PKC. However, these ether-linked analogs may act as competitive inhibitors of DAG, leading to a downregulation of PKC activity. This inhibition of PKC can, in turn, affect cell proliferation, differentiation, and apoptosis.

cluster_pathway PKC Signaling Pathway This compound This compound Metabolism Metabolism This compound->Metabolism Alkyl-acyl-glycerol Alkyl-acyl-glycerol Metabolism->Alkyl-acyl-glycerol PKC PKC Alkyl-acyl-glycerol->PKC inhibits Downstream Effects Downstream Effects PKC->Downstream Effects phosphorylates targets DAG DAG DAG->PKC activates

Fig. 2: Modulation of PKC Signaling

The degree of unsaturation in the alkyl chain can influence the affinity for and modulation of PKC isoforms, potentially explaining the enhanced activity of unsaturated alkylglycerols.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Seed Cells Seed Cells Treat with Alkylglycerols Treat with Alkylglycerols Seed Cells->Treat with Alkylglycerols Incubate Incubate Treat with Alkylglycerols->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_2 Incubate Add MTT Reagent->Incubate_2 Solubilize Formazan Solubilize Formazan Incubate_2->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Fig. 3: MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate tumor cells (e.g., Lewis Lung Carcinoma - 3LL) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare stock solutions of "this compound" and other comparative alkylglycerols in a suitable solvent (e.g., DMSO). Dilute the stock solutions in culture medium to achieve a range of final concentrations. Replace the existing medium with the treatment-containing medium. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6][7][8][9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6][7][8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

In Vivo Anti-Tumor Activity Assessment

This protocol outlines a general procedure for evaluating the anti-tumor effects of alkylglycerols in a murine model.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of 3LL tumor cells (e.g., 1 x 10⁶ cells) into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer "this compound" and comparative alkylglycerols orally (e.g., by gavage) at a specified dose and frequency (e.g., 50 mg/kg/day). The control group receives the vehicle (e.g., olive oil).

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Collection: At the end of the experiment, euthanize the mice and excise the primary tumors and lungs. Weigh the primary tumors. Count the number of visible metastatic nodules on the surface of the lungs. Excise and weigh the spleens as an indicator of immunomodulatory effects.

  • Data Analysis: Compare the mean tumor volume, tumor weight, number of lung metastases, and spleen weight between the treatment and control groups using appropriate statistical tests.

Conclusion

While direct experimental evidence for the biological effects of "this compound" is currently lacking, comparative data from structurally similar alkylglycerols strongly suggest a potent biological activity, particularly in the context of anti-tumor and immunomodulatory effects. The presence of two double bonds in the linoleyl chain is predicted to enhance its ability to modulate cell membrane properties and interfere with signaling pathways such as the PKC cascade, likely surpassing the activity of its monounsaturated and saturated counterparts. Further experimental validation is necessary to confirm the specific effects and elucidate the precise mechanisms of action of "this compound." This guide provides a framework for such investigations, offering established protocols and a theoretical basis for its anticipated biological profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Linoleyl-1-Glyceryl Ether: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Crucially, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols, as regulations can vary.

Key Disposal and Safety Considerations

A summary of disposal considerations for ethers and glycerol, the foundational components of Linoleyl-1-glyceryl ether, is presented below. This information, gathered from safety data sheets and chemical waste guidelines, informs the recommended disposal procedure.

Chemical ClassKey Hazards & Disposal ConsiderationsCitation
Ethers (general) Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. Containers must be dated upon receipt and opening.[1][2]
Flammability: Ethers are often highly flammable and should be kept away from ignition sources.[2][3]
Disposal: Dispose of as hazardous waste through your institution's EHS program. Do not pour down the drain.[2][4][5]
Storage: Store in tightly sealed, original containers in a cool, dry, well-ventilated area, away from light and heat.[1][3]
Spills: For small spills (<1 L), trained personnel may use an absorbent material, which should then be disposed of as hazardous waste. For large spills, evacuate the area and contact EHS immediately.[2]
Glycerol General Hazard: Generally considered non-hazardous and not a hazardous waste.[6][7]
Disposal of Dilute Solutions: Some institutions may permit the drain disposal of very dilute aqueous solutions of glycerol. However, it is critical to confirm this with your EHS office.[8]
Waste from Residues: Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in original containers and do not mix with other waste.[6]

Experimental Protocols for Safe Disposal

In the absence of a specific experimental protocol for the disposal of this compound, the following conservative procedure should be followed, treating the substance as a potentially hazardous ether.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Nitrile or polyvinyl alcohol gloves

  • Safety goggles

  • A lab coat

Step 2: Waste Collection

  • Container: Collect all this compound waste in a designated, properly labeled, and leak-proof hazardous waste container. The container should be compatible with ethers.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

Step 3: Storage of Waste

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from heat, sparks, and open flames.

  • Peroxide Precaution: As a precautionary measure due to its ether component, it is advisable to date the waste container when you begin adding waste and to not let it accumulate for extended periods (e.g., longer than 6 months).

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached the storage time limit, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup, including any required paperwork or online forms.

Step 5: Spill Management

  • Small Spills: For spills of less than 1 liter, and if you are trained to do so, you may clean it up using an appropriate absorbent material.

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE.

    • Contain the spill with absorbent pads or other suitable material.

    • Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it through EHS.

  • Large Spills: For spills greater than 1 liter:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound waste ppe_check Wear appropriate PPE (gloves, goggles, lab coat) start->ppe_check spill_check Is there a spill? ppe_check->spill_check collect_waste Collect waste in a labeled, leak-proof hazardous waste container store_waste Store sealed container in a designated hazardous waste accumulation area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end_process End of Disposal Process contact_ehs->end_process spill_check->collect_waste No small_spill Small Spill (<1L): Use absorbent material, collect as hazardous waste, and contact EHS spill_check->small_spill Yes, Small large_spill Large Spill (>1L): Evacuate area and immediately contact EHS/Emergency Response spill_check->large_spill Yes, Large small_spill->end_process large_spill->end_process

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Linoleyl-1-glyceryl ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Linoleyl-1-glyceryl ether, including detailed operational and disposal plans to foster a secure research environment.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye Protection Tight-sealing safety goggles or a face shield.[1][2]Protects against potential splashes and aerosols that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][3]Prevents skin contact. It is crucial to inspect gloves before use and use proper removal techniques.
Body Protection A chemical-resistant lab coat, apron, or coveralls.[1]Provides a barrier against spills and splashes.[1] Clothing should be long-sleeved and close in the back.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if aerosols are generated or if working outside a fume hood.[1][4]Minimizes the inhalation of any harmful vapors or aerosols.[1]
Foot Protection Closed-toe, chemical-resistant shoes.[5]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Avoid direct contact with the skin and eyes.[2]

    • Do not eat, drink, or smoke in the handling area.

    • Use explosion-proof electrical equipment if there is a risk of flammable vapor accumulation.

    • Ground/bond containers and receiving equipment to prevent static discharge.

    • Avoid the formation of aerosols.

  • In Case of a Spill :

    • Immediately evacuate the area if the spill is large or in a poorly ventilated space.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, closed container for disposal.[2][6]

    • Clean the spill area thoroughly with soap and water.

  • First Aid :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2]

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

    • Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of the compound and any contaminated materials in a designated chemical waste container.

    • The waste should be handled by a licensed professional waste disposal service.

    • Do not release into the environment.[2] The substance may be toxic to aquatic life.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • Puncture and dispose of the empty container in accordance with local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data from related compounds, which may be indicative of the properties of this compound.

Property Value (for related compounds) Source Compound
Flash Point 132 °C / 269.6 °F (closed cup)Glycerol-1-allylether[2]
Boiling Point 245 °C / 473 °F @ 760 mmHgGlycerol-1-allylether[2]
Physical State Viscous liquidGlycerol-1-allylether[2]
pH 6.5-7.5 (500 g/l aq. sol)Glycerol-1-allylether[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound Start Start Preparation Preparation (Gather Materials, Don PPE) Start->Preparation Handling Handling in Fume Hood Preparation->Handling Experiment Experimental Procedure Handling->Experiment Spill Spill Occurs Handling->Spill Experiment->Spill WasteCollection Waste Collection (Liquid & Solid) Experiment->WasteCollection SpillCleanup Spill Cleanup Protocol Spill->SpillCleanup Activate Emergency Plan SpillCleanup->WasteCollection Decontamination Decontaminate Work Area & Glassware WasteCollection->Decontamination PPE_Removal Proper PPE Removal Decontamination->PPE_Removal Disposal Waste Disposal PPE_Removal->Disposal End End Disposal->End

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.